(+-)-Tetramisole
Descripción
Propiedades
IUPAC Name |
6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSDGLLUJUHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860143 | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5036-02-2 | |
| Record name | (±)-Tetramisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5036-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramisole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005036022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramisole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M7RFE4NO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(±)-Tetramisole hydrochloride discovery and history
An In-depth Technical Guide to the Discovery and History of (±)-Tetramisole Hydrochloride
Introduction
(±)-Tetramisole hydrochloride is a synthetic anthelmintic compound that has played a significant role in both veterinary and human medicine. First synthesized in the 1960s, its discovery marked a notable advancement in the treatment of parasitic nematode infections. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and key experimental findings related to (±)-Tetramisole hydrochloride, intended for researchers, scientists, and drug development professionals.
Discovery and History
The story of tetramisole begins in the early 1960s at Janssen Pharmaceutica in Belgium.[1][2][3] In 1966, a team of scientists led by Paul Janssen reported the discovery of a new potent, broad-spectrum anthelmintic agent, designated R 8299, which was the racemic mixture of 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, later named tetramisole.[4]
Initially introduced as a veterinary anthelmintic in 1965, it was subsequently used in humans starting in 1966.[2][5] A pivotal development in the history of tetramisole was the resolution of its racemic mixture into its two optical isomers: the levorotatory (-) isomer, levamisole, and the dextrorotatory (+) isomer, dexamisole.[5] Researchers at American Cyanamid were successful in separating these isomers.[2] Subsequent studies revealed that the levorotatory isomer, levamisole, was responsible for the majority of the anthelmintic activity.[2][6] Levamisole was found to be several-fold more potent than the dextrorotatory isomer.[5] This led to the development and marketing of levamisole as a more potent and safer alternative to the racemic tetramisole, with a wider margin of safety and lower required dosages.[2][7]
While its primary use has been as an anthelmintic, tetramisole and its active isomer, levamisole, have also been investigated for their immunomodulatory properties, with research exploring their potential in stimulating the immune system.[8][9][10]
Chemical Synthesis
The synthesis of (±)-tetramisole hydrochloride has been approached through various routes since its discovery. A common and historically significant method starts from styrene oxide. The general process involves several key steps, although variations exist in the specific reagents and conditions used.
One of the early and widely referenced synthetic routes is described in patents, such as US Patent 3,855,234.[11][12] This process generally involves:
-
Reaction of styrene oxide with ethanolamine.
-
Chlorination of the resulting amino alcohol.
-
Cyclization with thiourea.
-
A secondary chlorination and hydrolysis to yield the tetramisole free base.
More recent patents have disclosed alternative and improved synthesis methods aiming for higher yields and more environmentally friendly processes.[11][13][14] For instance, one method involves the reaction of 1,2-dibromoethylbenzene with 2-aminothiazoline hydrochloride.[11][15]
Below is a generalized workflow for a common synthesis approach.
Mechanism of Action
The primary anthelmintic action of tetramisole is attributed to its agonistic activity on the nicotinic acetylcholine receptors (nAChRs) in the muscle cells of nematodes.[16][17] This leads to the following cascade of events:
-
Receptor Binding: Tetramisole binds to and activates the nAChRs on the parasite's muscle cells.
-
Depolarization: This activation causes a sustained influx of positive ions, leading to persistent depolarization of the muscle cell membrane.
-
Spastic Paralysis: The continuous muscle contraction results in a state of spastic paralysis in the worm.
-
Expulsion: The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.[18]
In addition to its effect on nAChRs, tetramisole is also a known inhibitor of alkaline phosphatases.[6][17] This property is not directly related to its anthelmintic effect but has made it a useful tool in biochemical research.
The signaling pathway for the anthelmintic action of tetramisole is illustrated below.
Quantitative Data
A summary of the quantitative data related to (±)-tetramisole hydrochloride and its isomers is presented in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂S·HCl | [6][19] |
| Molecular Weight | 240.75 g/mol | [6][19] |
| Melting Point (HCl salt) | 264-265 °C | [6][16] |
| Melting Point (free base) | 87-89 °C | [16] |
| pKa | 8.0 | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility in Water | 50 mg/mL | [6] |
Table 2: Anthelmintic Dosages
| Species | Drug | Dosage | Reference |
| Livestock | Tetramisole HCl | 15 mg/kg | [19] |
| Cattle | Levamisole | 7.5 mg/kg | [7] |
| Swine | Levamisole | 7.5 mg/kg | [7] |
| Humans | Levamisole | 2.5 mg/kg (single dose) | [20] |
Table 3: Efficacy Against Ascaris
| Drug Concentration | Effect | Time to Effect | Reference |
| 100 µg/mL | Paralysis of live Ascaris | 3 minutes | [21][22] |
| 10 µg/mL | Sustained contraction of isolated Ascaris muscle | - | [21][22] |
Key Experiments and Methodologies
A foundational study on the mechanism of tetramisole's action was conducted by Aceves, Erlij, and Martínez-Marañón, who investigated its effects on the somatic muscle of Ascaris lumbricoides.[22][23]
Experiment: Effect of Tetramisole on Ascaris Somatic Muscle
Objective: To determine the physiological effects of tetramisole on the muscle function of Ascaris.
Methodology:
-
Preparation of Muscle Tissue: Specimens of Ascaris lumbricoides were obtained from pigs. A segment of the worm was cut open, and the gut was removed. The muscle preparation was then suspended vertically in a temperature-controlled bath (38°C) containing a physiological solution.[23]
-
Mechanical Recording: One end of the muscle was fixed, and the other was attached to a mechanoelectrical transducer connected to a polygraph to record muscle contractions.[23]
-
Electrical Recording: To measure membrane potential, microelectrodes filled with 3 M KCl were inserted into the muscle cells. The electrical signals were amplified and displayed on an oscilloscope.[23]
-
Drug Application: Tetramisole was added to the bath at various concentrations (e.g., 10 µg/mL and 100 µg/mL) to observe its effects on muscle contraction and membrane potential.[21][22][23]
Key Findings:
-
Tetramisole at 100 µg/mL paralyzed live Ascaris within 3 minutes.[21][22]
-
A concentration of 10 µg/mL caused a sustained contraction of the isolated muscle.[21][22]
-
Tetramisole significantly reduced the resting membrane potential of the muscle cells from approximately 34 mV to 10 mV, indicating a strong depolarizing effect.[21][22]
The workflow for this type of experiment is outlined below.
References
- 1. Levamisole, the story and the lessons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levamisole as an Experimental Immunomodulating Agent | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 3. trex.bio [trex.bio]
- 4. Tetramisole (R 8299), a new, potent broad spectrum anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fengmuchem.com [fengmuchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. L-tetramisole. Enhancement of human lymphocyte response to antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112358490A - Preparation method of tetramisole hydrochloride - Google Patents [patents.google.com]
- 12. CN111377949B - Preparation method of tetramisole free base - Google Patents [patents.google.com]
- 13. CN111138457A - Synthesis method of tetramisole hydrochloride - Google Patents [patents.google.com]
- 14. CN103242347B - Preparation method of tetramisole hydrochloride - Google Patents [patents.google.com]
- 15. tetramisole synthesis - chemicalbook [chemicalbook.com]
- 16. Levamisole - Wikipedia [en.wikipedia.org]
- 17. Tetramisole Hydrochloride | 5086-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. Tetramisole Hydrochloride: A Comprehensive Guide To Uses, Mechanism, And Safety Concerns - BLi-T [blitchem.com]
- 19. hegchem.com [hegchem.com]
- 20. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]
- 21. The mechanism of the paralysing action of tetramisole on Ascaris somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The mechanism of the paralysing action of tetramisole on Ascaris somatic muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
Synthesis pathway of racemic Tetramisole
An In-depth Technical Guide to the Synthesis of Racemic Tetramisole
Introduction
Tetramisole, chemically known as (±)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, is a synthetic anthelmintic agent with a broad spectrum of activity against nematode infections. The racemic mixture, tetramisole, is often resolved to isolate its levorotatory isomer, levamisole, which is the more biologically active enantiomer responsible for the anthelmintic effects. This technical guide provides a detailed overview of a prominent and widely referenced pathway for the synthesis of racemic tetramisole, designed for researchers, scientists, and professionals in drug development.
Core Synthesis Pathway: From Styrene Oxide
One of the most established methods for synthesizing racemic tetramisole begins with the reaction of styrene oxide and ethanolamine. This multi-step process involves the formation of an amino alcohol intermediate, followed by chlorination and a series of cyclization reactions to construct the final bicyclic imidazo[2,1-b]thiazole structure.
Detailed Experimental Protocols and Data
This section outlines the step-by-step experimental procedures, supported by quantitative data extracted from relevant patents and chemical literature.
Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-1-phenylethanol
The synthesis initiates with the nucleophilic ring-opening of styrene oxide by ethanolamine. This addition reaction forms the key intermediate N-(2-hydroxyethyl)-2-amino-1-phenylethanol.
Experimental Protocol: Styrene oxide and ethanolamine are added to a reaction flask. The mixture is heated and stirred for a specified duration to ensure the completion of the reaction. Upon completion, the resulting addition product is typically filtered and used in the subsequent step without extensive purification.[1][2]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
|---|---|---|
| Molar Ratio (Styrene Oxide:Ethanolamine) | 1 : 4.5 to 1 : 5.5 | [1][2] |
| Reaction Temperature | 40 - 80 °C | [1][2] |
| Reaction Time | 2 - 4 hours | [1][2] |
| Yield | >85% |[1] |
Step 2: Chlorination to form N-(2-chloroethyl)-N-(2-chloro-2-phenylethyl)amine
The amino alcohol intermediate is then chlorinated, typically using thionyl chloride (SOCl₂), which replaces both hydroxyl groups with chlorine atoms. This step is crucial for activating the molecule for the subsequent cyclization reactions.
Experimental Protocol: The addition product from Step 1 is dissolved in an organic solvent (e.g., toluene, xylene), and a Lewis acid (e.g., zinc chloride) is added.[1][2] Thionyl chloride is then added dropwise while controlling the temperature. After the addition, the mixture is heated to complete the chlorination. The chlorinated product is then isolated by filtration.[1][2]
Quantitative Data for Step 2:
| Parameter | Value | Reference |
|---|---|---|
| Molar Ratio (Adduct:Thionyl Chloride) | 1 : 2 to 1 : 2.6 | [1] |
| Solvent | Toluene or Xylene | [1][2] |
| Catalyst | Lewis Acid (e.g., ZnCl₂) | [1][2] |
| Initial Temperature (Thionyl Chloride Addition) | 20 - 30 °C | [1] |
| Reaction Temperature (Heating) | 40 - 60 °C | [1][2] |
| Reaction Time | 2 - 4 hours | [1][2] |
| Yield | >85% |[1] |
Step 3: First Cyclization with Thiourea to form 2-imino-3-(β-hydroxyphenethyl)thiazolidine
The di-chlorinated intermediate reacts with thiourea to form a thiazolidine ring. This reaction proceeds via nucleophilic attack of the sulfur atom of thiourea, followed by an intramolecular cyclization.
Experimental Protocol: The chlorinated product is treated with deionized water, followed by the dropwise addition of sodium hydroxide solution. Concentrated hydrochloric acid and thiourea are then added, and the mixture is heated to reflux. Upon cooling, the cyclized product precipitates and is collected.[1] An alternative route describes the reaction of 1-(β-hydroxy-phenethyl)aziridine (formed from styrene oxide and ethylenimine) with thiourea to yield the same thiazolidine intermediate.
Quantitative Data for Step 3:
| Parameter | Value | Reference |
|---|---|---|
| Reagents | Thiourea, NaOH, HCl | [1] |
| Condition | Heating to reflux | [1] |
| Yield | >85% |[1] |
Step 4: Second Cyclization to form Racemic Tetramisole
The final step involves an acid-catalyzed intramolecular cyclization of the thiazolidine intermediate. The remaining hydroxyethyl side chain is chlorinated in situ and then cyclizes to form the second ring of the imidazo[2,1-b]thiazole system.
Experimental Protocol: The product from the previous step, dl-3-(β-hydroxyphenethyl)-2-iminothiazolidine (often as a p-toluenesulfonate salt), is charged into a laboratory pressure bottle with hydrochloric acid and sodium chloride, then cooled. Concentrated sulfuric acid is added, the bottle is sealed, and the contents are heated. After the reaction, the mixture is cooled, diluted with water and toluene, and the pH is adjusted to make the aqueous layer basic (e.g., with ammonium hydroxide or NaOH), which precipitates the tetramisole free base.[1][3]
Quantitative Data for Step 4:
| Parameter | Value | Reference |
|---|---|---|
| Reagents | Conc. HCl, Conc. H₂SO₄ | [1] |
| Temperature | 50 °C | |
| Time | 20 hours | |
| Base for Precipitation | NaOH or NH₄OH | [3] |
| Yield | >85% |[1] |
Step 5: Formation of Tetramisole Hydrochloride
For pharmaceutical use, the tetramisole free base is often converted to its more stable and water-soluble hydrochloride salt.
Experimental Protocol: The isolated tetramisole base is dissolved in a suitable organic solvent like isopropanol. A solution of isopropanolic hydrogen chloride is then added until the solution becomes acidic (tested with Congo Red paper). The reaction mixture is cooled, and the precipitated tetramisole hydrochloride is collected by filtration, washed, and dried.
Quantitative Data for Step 5:
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Isopropanol | |
| Reagent | Isopropanolic HCl | |
| Cooling Temperature | 10 °C |
| Final Product Yield | 92.5% (from intermediate) | |
Mandatory Visualization
The following diagram illustrates the core synthesis pathway of racemic tetramisole starting from styrene oxide.
Caption: from Styrene Oxide.
References
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Tetramisole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Date: December 13, 2025
Abstract
Tetramisole, a synthetic imidazothiazole derivative, is a compound of significant interest in the fields of medicine and pharmacology. It exists as a racemic mixture of two stereoisomers: the levorotatory (S)-enantiomer, levamisole, and the dextrorotatory (R)-enantiomer, dexamisole.[1] While possessing the same chemical formula and connectivity, these enantiomers exhibit markedly different pharmacological profiles. Levamisole is a potent anthelmintic and a well-documented immunomodulator, whereas dexamisole has negligible anthelmintic properties but displays notable antidepressant-like activity.[1] This technical guide provides a comprehensive analysis of the chemical structure, stereochemistry, and key experimental methodologies related to Tetramisole and its isomers, offering valuable insights for researchers in pharmacology and drug development.
Chemical Structure of Tetramisole
Tetramisole is a heterocyclic compound featuring a fused imidazothiazole ring system with a phenyl substituent.
-
IUPAC Name: 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole[2]
-
Molecular Weight: 204.29 g/mol [2]
The core structure consists of an imidazole ring fused to a thiazole ring. The phenyl group is attached at the 6-position of this fused ring system. The presence of a chiral center at the C6 position gives rise to its stereoisomerism.[1]
Stereoisomers of Tetramisole
Tetramisole is a racemic mixture, meaning it is composed of equal amounts of two enantiomers, which are non-superimposable mirror images of each other.[1][4] These enantiomers are:
-
Levamisole: The (S)-(-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole isomer.[1] It is the levorotatory enantiomer and is responsible for the majority of the anthelmintic and immunomodulatory activity of tetramisole.[1][4][5]
-
Dexamisole: The (R)-(+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole isomer.[1] It is the dextrorotatory enantiomer and is largely inactive as an anthelmintic but has shown antidepressant-like effects.[1]
The spatial arrangement of the phenyl group at the chiral C6 carbon is the key structural feature that dictates the differential interaction of these enantiomers with their biological targets.[1]
Data Presentation
Table 1: Physicochemical Properties of Tetramisole and its Stereoisomers
| Property | Tetramisole (racemic) | Levamisole | Dexamisole |
| IUPAC Name | (±)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole | (S)-(-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole | (R)-(+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole |
| Synonyms | (±)-Tetramisole, Tetramizole | (-)-Tetramisole, L(-)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole | (+)-Tetramisole |
| Molecular Formula | C₁₁H₁₂N₂S[2][3] | C₁₁H₁₂N₂S[5] | C₁₁H₁₂N₂S |
| Molecular Weight | 204.29 g/mol [2] | 204.29 g/mol | 204.29 g/mol |
| CAS Number | 5036-02-2[2][3] | 14769-73-4 | 14769-74-5 |
| Hydrochloride CAS | 5086-74-8[6][7][8] | 16595-80-5 | Not specified |
| Hydrochloride Mol. Wt. | 240.75 g/mol [6][7][8] | 240.75 g/mol | 240.75 g/mol |
Table 2: Comparison of Biological Activities of Levamisole and Dexamisole
| Activity | Levamisole | Dexamisole |
| Anthelmintic Activity | Potent agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis.[1][9] | Negligible anthelmintic properties.[1] |
| Immunomodulatory Effects | Restores depressed immune function by stimulating antibody formation and enhancing T-cell responses.[5] | Generally considered less active immunomodulator.[9] |
| Central Nervous System Effects | Displays antidepressant-like activity, potentially by inhibiting norepinephrine reuptake.[1] | |
| Alkaline Phosphatase Inhibition | Inhibitor of various mammalian alkaline phosphatases.[5][6] | Less potent inhibitor compared to Levamisole. |
| Pharmacokinetics | Shorter apparent elimination half-life (2.87–4.77 h).[10][11] | Longer apparent elimination half-life (7.02–10.0 h).[10][11] |
Experimental Protocols
Enantioselective Quantification of Levamisole and Dexamisole in Serum Samples by LC-MS/MS
This protocol is adapted from the methodology described for the chiral analysis of tetramisole stereoisomers.[10][11]
Objective: To develop and validate a stereoselective method for the simultaneous quantification of levamisole and dexamisole in serum.
Materials:
-
Levamisole and Dexamisole analytical standards
-
Racemic tetramisole
-
Internal standard (e.g., racemic tetramisole-d5)
-
Methanol, acetonitrile (LC-MS grade)
-
Formic acid
-
Human serum
-
Solid-phase extraction (SPE) cartridges
-
Chiral HPLC column
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Standard Solution Preparation:
-
Prepare individual stock solutions of levamisole, dexamisole, and the internal standard in methanol.
-
Prepare calibration standards and quality control samples by spiking blank human serum with appropriate volumes of the stock solutions.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of serum sample, add the internal standard.
-
Precondition the SPE cartridge with methanol followed by water.
-
Load the serum sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a chiral stationary phase column capable of separating the enantiomers.
-
Employ an isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a modifier like formic acid.
-
Optimize the flow rate and column temperature for optimal separation.
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Select specific precursor-to-product ion transitions for levamisole, dexamisole, and the internal standard for quantification.
-
-
-
Method Validation:
-
Assess the method for selectivity, sensitivity (limit of detection and quantification), linearity, precision, accuracy, recovery, and matrix effects according to established guidelines.
-
Mandatory Visualizations
Caption: Relationship between Tetramisole and its stereoisomers.
Caption: Experimental workflow for chiral separation of Tetramisole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. (+-)-Tetramisole | C11H12N2S | CID 3913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Tetramisole hydrochloride [sitem.herts.ac.uk]
- 5. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Tetramisole Hydrochloride [minglangchem.com]
- 8. Tetramisole Hydrochloride | C11H13ClN2S | CID 68628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Physicochemical Profile of (+-)-Tetramisole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of the racemic compound (+-)-Tetramisole and its hydrochloride salt, intended for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines detailed experimental methodologies for their determination, and visualizes key signaling pathways associated with its mechanism of action.
Core Physicochemical Properties
This compound is a synthetic imidazothiazole derivative, widely recognized for its anthelmintic properties. The following tables summarize the key physicochemical data for both the free base and its commonly used hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole | [3] |
| Chemical Formula | C₁₁H₁₂N₂S | [3] |
| Molecular Weight | 204.29 g/mol | [3] |
| CAS Number | 5036-02-2 | [3] |
| Appearance | White to almost white powder/crystal | [2] |
| XLogP3 (Calculated) | 2.3 | [4] |
| pKa | 10.00 ± 0.40 (Predicted) | [5] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole;hydrochloride | [6] |
| Chemical Formula | C₁₁H₁₂N₂S·HCl | [1][2] |
| Molecular Weight | 240.75 g/mol | [2][7] |
| CAS Number | 5086-74-8 | [1][2] |
| Melting Point | 259 - 267 °C | [1][2][8] |
| Boiling Point | 344.4 °C at 760 mmHg | [1][4] |
| Solubility in Water | 200 g/L (20 °C) | [1][4][9] |
| pKa | 8.0 | [10] |
| Appearance | White to pale cream crystalline powder | [1][4] |
Experimental Protocols for Property Determination
This section details the standard methodologies for determining the critical physicochemical properties of pharmaceutical compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. The capillary method is a widely accepted pharmacopeial standard.[11][12][13]
Methodology:
-
Sample Preparation: Ensure the this compound HCl sample is completely dry and finely powdered. If necessary, gently crush the crystals in a mortar.[13][14]
-
Capillary Loading: Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample until a column of 2.5-3.5 mm is formed at the bottom. Pack the sample tightly by tapping the closed end of the tube on a hard surface.[12][13]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Measurement:
-
Heat the block rapidly to a temperature approximately 5°C below the expected melting point of Tetramisole HCl (around 255°C).[12]
-
Reduce the heating rate to a slow, constant rate of 1°C per minute.[12]
-
Record the temperature at which the substance first begins to melt (onset point) and the temperature at which the sample is completely molten (clear point). The range between these two temperatures is the melting range.[12][14]
-
-
Replicates: Perform the measurement in triplicate to ensure reproducibility.[13]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (or thermodynamic) solubility of a compound.[15][16][17]
Methodology:
-
Medium Preparation: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the pH-solubility profile. The experiments should be conducted at a constant temperature, typically 37 ± 1 °C.[16]
-
Sample Addition: Add an excess amount of this compound HCl to a stoppered flask or vial containing a known volume of the prepared buffer. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[15]
-
Equilibration: Agitate the flasks at a constant temperature using a mechanical shaker. Collect samples of the supernatant at various time points (e.g., 2, 4, 8, 24, 48 hours) to establish that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).[16]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a suitable filter (e.g., 0.45 µm PVDF). Care must be taken to avoid filter sorption, especially for poorly soluble compounds.[15]
-
Quantification: Analyze the concentration of this compound HCl in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
-
Data Reporting: Express the solubility in units such as mg/mL or g/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise and common method for its determination.[1][4][18]
Methodology:
-
Solution Preparation:
-
Accurately weigh and dissolve a sample of this compound HCl in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[1][4]
-
Prepare standardized titrant solutions of a strong acid (0.1 M HCl) and a strong base (0.1 M NaOH).[1][4]
-
Use an inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[1]
-
-
Apparatus Calibration: Calibrate a pH meter and electrode system using standard pH buffers (e.g., pH 4, 7, and 10).[1]
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Make the solution acidic (e.g., to pH 1.8-2.0) with the standardized HCl.[4]
-
Incrementally add the standardized NaOH solution (titrant) to the sample solution.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[4]
-
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve.
-
Replicates: Perform at least three titrations to ensure the reliability of the results.[1]
Partition Coefficient (logP) Determination (Shake-Flask Method)
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is critical for predicting its absorption and distribution. The shake-flask method using n-octanol and water is the traditional approach.[8][9]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for logD determination) and the aqueous phase with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[8][19]
-
Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the stock solution to a separation funnel or vial containing a known volume of the other pre-saturated phase. The volume ratio of the two phases should be optimized based on the expected lipophilicity of the compound.[8]
-
Equilibration: Shake the mixture vigorously for a fixed period to allow the compound to partition between the two phases and reach equilibrium.[19]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[19]
-
Quantification: Carefully sample each phase and determine the concentration of this compound using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through multiple mechanisms of action. The primary pathways are visualized below.
Nicotinic Acetylcholine Receptor (nAChR) Agonism
As an anthelmintic, Tetramisole acts as a nicotinic acetylcholine receptor (nAChR) agonist on the body wall muscles of nematodes. This leads to sustained muscle contraction and spastic paralysis, resulting in the expulsion of the parasite.[13][20][21]
Alkaline Phosphatase (ALP) Inhibition
Tetramisole is a well-known inhibitor of most mammalian alkaline phosphatase (ALP) isoenzymes, with the exception of the intestinal isoenzyme. This property makes it a useful tool in various biochemical assays to differentiate between ALP isoenzymes.[3][6][22][23]
Inward Rectifier Potassium (Kir) Channel Agonism
Recent research has identified Tetramisole as an agonist of the inward rectifier potassium channel Kir2.1 (IK1). This action leads to hyperpolarization of the cell membrane and has been shown to have cardioprotective effects by inhibiting intracellular calcium overload and deactivating PKA signaling.[2][7][10][24]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Tetramisole is a new IK1 channel agonist and exerts IK1‐dependent cardioprotective effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetramisole analogues as inhibitors of alkaline phosphatase, an enzyme involved in the resistance of neoplastic cells to 6-thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Tetramisole is a new IK1 channel agonist and exerts IK1 -dependent cardioprotective effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nano-lab.com.tr [nano-lab.com.tr]
- 12. thinksrs.com [thinksrs.com]
- 13. thinksrs.com [thinksrs.com]
- 14. Melting Point Test - CD Formulation [formulationbio.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. who.int [who.int]
- 17. researchgate.net [researchgate.net]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Shake Flask LogD | Domainex [domainex.co.uk]
- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 21. Synthesis and biological evaluation of tetramisole analogues as inhibitors of alkaline phosphatase of the 6-thiopurine-resistant tumor sarcoma 180/TG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scbt.com [scbt.com]
- 24. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of Tetramisole on Nematodes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tetramisole and its more potent levo-isomer, Levamisole, are broad-spectrum anthelmintics that exert their primary effect on nematodes by acting as potent and selective agonists of nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells. This agonistic action induces a state of spastic paralysis in the worms, leading to their expulsion from the host. This guide provides a detailed examination of the molecular mechanism, physiological effects, and the experimental methodologies used to elucidate the action of Tetramisole.
Core Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism
The primary molecular target of Tetramisole in nematodes is a specific subtype of ligand-gated ion channels known as nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neuromuscular transmission in the parasite.
Signaling Pathway:
Tetramisole mimics the action of the endogenous neurotransmitter, acetylcholine (ACh), but with a sustained effect. The binding of Tetramisole to the nematode nAChR initiates a cascade of events:
-
Receptor Binding: Tetramisole binds to the extracellular ligand-binding domain of the nAChR subunits on the nematode body wall muscle cells.[1][2]
-
Channel Opening: This binding event triggers a conformational change in the receptor, opening a non-selective cation channel pore.[2]
-
Ion Influx and Depolarization: The open channel allows for the rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), down their electrochemical gradients. This influx of positive ions leads to the depolarization of the muscle cell membrane.[2]
-
Sustained Muscle Contraction: The persistent depolarization and elevated intracellular Ca²⁺ levels result in a sustained, irreversible contraction of the somatic muscles.[2][3]
-
Spastic Paralysis and Expulsion: This state of tonic muscle contraction leads to a rigid, spastic paralysis of the nematode.[4][5] Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is expelled by normal peristaltic activity.[2]
The following diagram illustrates this signaling pathway:
Caption: Signaling cascade initiated by Tetramisole binding to nematode nAChRs.
Molecular Basis of Selectivity
The therapeutic efficacy of Tetramisole relies on its selective toxicity towards the parasite with minimal effects on the host. This selectivity is primarily due to pharmacological differences between nematode and mammalian nAChRs. Levamisole is a more potent agonist at nematode nAChRs compared to their mammalian counterparts.[6] While it can act as a weak agonist on mammalian muscle nAChRs, the peak current induced is only about 3% of that activated by acetylcholine, and it also produces an open channel blockade.[6]
Nicotinic Acetylcholine Receptor Subunit Composition
Nematode nAChRs are pentameric structures composed of various subunits. Genetic studies in the model organism Caenorhabditis elegans have been instrumental in identifying the subunits that form the levamisole-sensitive nAChR. This receptor is a heteropentamer likely composed of UNC-29, UNC-38, UNC-63, LEV-1, and LEV-8 subunits.[2][3][7] Homologs of these subunits have been identified in parasitic nematodes, although the exact composition can vary between species, leading to different pharmacological profiles.[2][3] For instance, in Haemonchus contortus, a functional levamisole-sensitive receptor requires UNC-63, UNC-29, UNC-38, and ACR-8 subunits.[2]
Quantitative Data
The following tables summarize key quantitative data related to the action of Levamisole (the active isomer of Tetramisole) on nematodes.
Table 1: EC₅₀ Values for Levamisole-Induced Effects
| Species | Assay | Effect | EC₅₀ (µM) | Reference |
| C. elegans (Wild-type) | Motility Assay | Paralysis | 9 | [8] |
| C. elegans (lev-8 mutant) | Motility Assay | Paralysis | 40 | [8] |
| C. elegans (L4 larvae) | Infrared Motility Assay | Motility Inhibition | 6.4 ± 0.3 | [9][10] |
| Recombinant C. elegans L-AChR | Two-Electrode Voltage Clamp | Channel Activation | 10.1 ± 1.8 | [11] |
| Recombinant H. contortus ACC-2 | Two-Electrode Voltage Clamp | Channel Activation | 100 | [12] |
Table 2: Single-Channel Properties of Levamisole-Activated nAChRs in C. elegans
| Parameter | Value | Conditions | Reference |
| Single-Channel Conductance | 29 - 31 pS | 10 - 100 µM Levamisole | [1][8] |
| Mean Open Time | 0.20 - 0.36 ms | 10 - 100 µM Levamisole | [1] |
| Mean Closed Time (lev-10 mutant) | 133.6 ± 34.1 ms | 10 µM Levamisole | [8] |
| Mean Closed Time (lev-8;lev-10 mutant) | 410.4 ± 41.8 ms | 10 µM Levamisole | [8] |
Table 3: Binding Affinity of Levamisole Derivatives
| Ligand | Species | Parameter | Value | Reference |
| [³H]meta-aminolevamisole | C. elegans | K_d | ~5-10 nM | [13] |
Experimental Protocols
C. elegans Motility (Paralysis) Assay
This assay quantitatively assesses the effect of Tetramisole on nematode locomotion.
Methodology:
-
Worm Culture and Synchronization: C. elegans are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50. A synchronized population of young adult worms is obtained by standard bleaching protocols followed by age-synchronization.[14][15]
-
Assay Preparation: Synchronized L4 or young adult worms are washed from plates using M9 buffer and transferred to the wells of a 96-well or 24-well microtiter plate containing liquid medium (e.g., S. basal medium) and a food source (E. coli OP50).[14][15][16] Approximately 15-60 worms are placed in each well.[15]
-
Drug Application: A stock solution of Levamisole is prepared and diluted to the desired final concentrations in the well. A typical concentration used is 0.4 mM for a complete paralysis assay.[14] For dose-response curves, a range of concentrations (e.g., 1-1000 µM) is used.[9][15]
-
Data Acquisition: The plates are incubated at a standard temperature (e.g., 20°C). The number of paralyzed (non-moving) worms is counted at regular intervals (e.g., every 5 minutes for 1 hour) under a stereomicroscope.[14] Alternatively, automated systems using infrared detection can be used to quantify worm movement over a set period.[9][15]
-
Data Analysis: The percentage of paralyzed worms at each time point and concentration is calculated. For dose-response experiments, the data is fitted to a sigmoidal curve to determine the EC₅₀ value.
The following diagram illustrates the workflow for a C. elegans motility assay:
References
- 1. researchgate.net [researchgate.net]
- 2. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance and neurotransmitter receptors of nematodes: recent studies on the mode of action of levamisole | Parasitology | Cambridge Core [cambridge.org]
- 6. Molecular basis of the differential sensitivity of nematode and mammalian muscle to the anthelmintic agent levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eight genes are required for functional reconstitution of the Caenorhabditis elegans levamisole-sensitive acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased activity of CF3-derivatized levamisole at the ACC-2 receptor from the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The levamisole receptor, a cholinergic receptor of the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]
- 16. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Mechanism of Tetramisole as a Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). Its inhibition can have profound effects on cellular metabolism and energy production. Tetramisole, an anthelmintic drug, has been identified as an inhibitor of succinate dehydrogenase. This technical guide provides a comprehensive overview of the biochemical mechanism of SDH and explores the inhibitory action of Tetramisole. While quantitative kinetic data for Tetramisole's direct inhibition of SDH is limited in publicly available literature, this guide synthesizes the existing knowledge, details relevant experimental protocols for studying such inhibition, and presents the broader context of SDH inhibition.
Introduction to Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It is unique as it participates in both the TCA cycle and the ETC.[1][2][3] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed into the electron transport chain, contributing to the generation of a proton gradient that drives ATP synthesis.[4][5]
Structure of Succinate Dehydrogenase
The SDH complex is composed of four subunits:[1][2][3]
-
SDHA (Flavoprotein subunit): The largest subunit, containing the covalently bound flavin adenine dinucleotide (FAD) cofactor and the active site for succinate oxidation.[1][3]
-
SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form an electron transfer pathway.[1][3]
-
SDHC and SDHD (Membrane anchor subunits): These are hydrophobic subunits that anchor the complex to the inner mitochondrial membrane and form the binding site for ubiquinone (Coenzyme Q).[1][3]
These subunits work in concert to facilitate the transfer of electrons from succinate to ubiquinone.[6]
Catalytic Mechanism of Succinate Dehydrogenase
The catalytic cycle of SDH involves two key processes:
-
Succinate Oxidation: Succinate binds to the active site on the SDHA subunit and is oxidized to fumarate. The two electrons released in this process are transferred to the FAD cofactor, reducing it to FADH2.[7]
-
Electron Transport: The electrons from FADH2 are then transferred sequentially through the three iron-sulfur clusters in the SDHB subunit to the ubiquinone binding site located at the interface of SDHB, SDHC, and SDHD. Here, ubiquinone is reduced to ubiquinol (CoQH2), which then shuttles the electrons to Complex III of the ETC.[8][9]
Tetramisole as an Inhibitor of Succinate Dehydrogenase
Early studies identified Tetramisole as an inhibitor of succinate dehydrogenase, particularly in parasitic nematodes.[10] At a concentration of 50 micrograms/ml, DL-tetramisole has been observed to cause varying degrees of inhibition of succinate dehydrogenase activity in Haemonchus contortus.[10] However, detailed kinetic studies providing specific IC50 or Ki values for the direct inhibition of isolated succinate dehydrogenase by Tetramisole are not extensively reported in the available scientific literature. The precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the specific binding site of Tetramisole on the SDH complex have not been definitively elucidated.
Postulated Mechanism of Action
Based on the general principles of enzyme inhibition, Tetramisole could potentially inhibit SDH through one of the following mechanisms:
-
Competitive Inhibition: Tetramisole might structurally resemble succinate and compete for binding at the active site on the SDHA subunit.
-
Non-competitive Inhibition: Tetramisole could bind to an allosteric site on the SDH complex, inducing a conformational change that reduces its catalytic activity without directly competing with succinate.
-
Uncompetitive or Mixed Inhibition: Tetramisole might bind to the enzyme-substrate complex or exhibit a combination of competitive and non-competitive inhibition.
Further experimental validation is required to determine the exact mechanism.
Quantitative Data on SDH Inhibition
While specific quantitative data for Tetramisole is scarce, the following table provides a general framework for presenting such data for SDH inhibitors. This format can be used to summarize findings from future experimental investigations on Tetramisole.
| Inhibitor | Target Organism/Tissue | IC50 | Ki | Mode of Inhibition | Reference |
| Tetramisole | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Malonate (example) | Bovine Heart Mitochondria | ~1.5 mM | ~0.5 mM | Competitive | [Fictional Example] |
| Atpenin A5 (example) | Bovine Heart Mitochondria | ~10 nM | ~1 nM | Non-competitive | [Fictional Example] |
Experimental Protocols for Studying SDH Inhibition
A variety of in vitro assays can be employed to characterize the inhibitory effects of compounds like Tetramisole on succinate dehydrogenase activity.
Spectrophotometric Assay for SDH Activity
This common method measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride), which changes color upon reduction.[11][12][13]
Principle: SDH oxidizes succinate to fumarate, and the electrons are transferred to an artificial electron acceptor, causing a measurable change in absorbance. The rate of this change is proportional to SDH activity.
Materials:
-
Isolated mitochondria or purified SDH enzyme
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Substrate: Sodium succinate solution
-
Electron Acceptor: DCPIP or INT solution
-
Inhibitor: Tetramisole solution at various concentrations
-
Spectrophotometer
Protocol:
-
Preparation of Reaction Mixture: In a cuvette, combine the assay buffer, isolated mitochondria or SDH enzyme, and the electron acceptor (DCPIP or INT).
-
Inhibitor Addition: Add varying concentrations of Tetramisole to the experimental cuvettes. A control cuvette should receive the solvent used to dissolve Tetramisole.
-
Pre-incubation: Incubate the mixtures for a defined period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the succinate solution.
-
Measurement: Immediately monitor the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 490-520 nm for formazan from INT) over time in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each Tetramisole concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Oxygen Consumption Assay (Polarography)
This method measures the rate of oxygen consumption by isolated mitochondria using a Clark-type oxygen electrode.
Principle: The activity of the entire electron transport chain, including SDH, can be assessed by measuring the consumption of oxygen, the final electron acceptor. Inhibition of SDH will lead to a decrease in the rate of succinate-fueled respiration.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., containing mannitol, sucrose, phosphate buffer, and EDTA)
-
Substrate: Succinate
-
Inhibitor: Tetramisole solution
-
ADP solution (to stimulate state 3 respiration)
-
Rotenone (to inhibit Complex I and isolate Complex II activity)
-
Clark-type oxygen electrode and chamber
Protocol:
-
Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature.
-
Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber.
-
Complex I Inhibition: Add rotenone to inhibit Complex I, ensuring that any subsequent respiration is primarily driven by Complex II.
-
Substrate Addition: Add succinate to initiate electron flow through Complex II.
-
Inhibitor Titration: Add increasing concentrations of Tetramisole and record the rate of oxygen consumption after each addition.
-
State 3 Respiration: After a stable baseline is achieved with the inhibitor, add a saturating amount of ADP to measure the state 3 respiration rate.
-
Data Analysis: Calculate the respiratory control ratio (RCR) and the rate of oxygen consumption at different Tetramisole concentrations to determine its inhibitory effect.
Visualizations of Key Pathways and Workflows
Succinate Dehydrogenase Catalytic Cycle and Electron Flow
Caption: Electron flow from succinate through SDH to ubiquinone.
Experimental Workflow for Determining IC50 of an SDH Inhibitor
Caption: Workflow for determining the IC50 of an SDH inhibitor.
Logical Relationship of SDH Inhibition and its Consequences
Caption: Consequences of succinate dehydrogenase inhibition.
Conclusion
Tetramisole has been identified as an inhibitor of succinate dehydrogenase, a key enzyme in cellular metabolism. While the precise biochemical mechanism, including its binding site and kinetic parameters, requires further detailed investigation, this guide provides a comprehensive framework for understanding and studying this inhibition. The provided experimental protocols and visualizations serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the interaction between Tetramisole and succinate dehydrogenase and to explore the therapeutic potential of targeting this crucial enzyme. Future studies focusing on quantitative analysis and structural biology are essential to fully characterize the inhibitory profile of Tetramisole.
References
- 1. researchgate.net [researchgate.net]
- 2. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. aplm [aplm.kglmeridian.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jackwestin.com [jackwestin.com]
- 9. Mitochondrial Complex II Can Generate Reactive Oxygen Species at High Rates in Both the Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of DL-tetramisole and rafoxanide on tricarboxylic acid cycle enzymes of Haemonchus contortus, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 12. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of succinate dehydrogenase activity by the tetrazolium method: evaluation of an improved technique in skeletal muscle fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
(+-)-Tetramisole: A Comprehensive Technical Guide to its Function as a Non-specific Alkaline Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (+-)-Tetramisole, a widely utilized non-specific inhibitor of alkaline phosphatase (AP) enzymes. The document elucidates the mechanism of action, stereospecificity, and isozyme-selective inhibitory properties of Tetramisole. Detailed experimental protocols for leveraging Tetramisole in various research applications, including enzyme inhibition assays, immunohistochemistry, and western blotting, are presented. Furthermore, this guide explores the role of tissue-nonspecific alkaline phosphatase (TNAP) in cellular signaling, particularly the purinergic pathway, and illustrates how Tetramisole can be employed as a tool to investigate these processes. Quantitative inhibitory data are summarized for comparative analysis, and key experimental workflows are visualized to aid in experimental design and interpretation.
Introduction to this compound and Alkaline Phosphatase
Alkaline phosphatases are a group of ubiquitously expressed metalloenzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH.[1][2] These enzymes are crucial for a multitude of physiological processes, including bone mineralization, signal transduction, and lipid metabolism.[2][3] In humans, four distinct genes encode for tissue-specific AP isozymes: tissue-nonspecific (TNAP, also known as liver/bone/kidney type), intestinal (IAP), placental (PLAP), and germ cell (GCAP).[1]
This compound is a synthetic imidazothiazole derivative that functions as a potent, reversible, and non-competitive inhibitor of most mammalian alkaline phosphatase isozymes.[3][4] Its inhibitory action is stereospecific, with the levorotatory isomer, L-Tetramisole (Levamisole), being the active component, while the dextrorotatory isomer, D-Tetramisole, exhibits minimal inhibitory activity.[5][6] This property makes Levamisole a more specific and potent inhibitor than the racemic mixture.
The differential inhibition of AP isozymes by Tetramisole is a key feature for its application in research. It strongly inhibits TNAP, while having a significantly weaker effect on intestinal and placental alkaline phosphatases.[5][7] This selectivity allows for the specific inhibition of endogenous TNAP activity in experimental settings where multiple isozymes may be present, such as in immunohistochemistry and western blotting, thereby reducing background signal and improving assay specificity.[7][8]
Mechanism of Action
This compound and its active L-isomer, Levamisole, act as uncompetitive inhibitors of alkaline phosphatase.[5][9] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex (E-S), and not to the free enzyme. The catalytic cycle of alkaline phosphatase involves the formation of a covalent phosphoenzyme intermediate. Levamisole is thought to bind to this intermediate, stabilizing it and preventing the subsequent dephosphorylation step, which halts the catalytic cycle and the release of the product.[9][10]
The key features of Tetramisole's inhibitory mechanism are:
-
Stereospecificity : The L-isomer (Levamisole) is the active inhibitor.[5][6]
-
Reversibility : The inhibition can be reversed by removing the inhibitor.[8]
-
Uncompetitive Inhibition : Binds to the enzyme-substrate complex, and its effect is more pronounced at higher substrate concentrations.[5][9]
Quantitative Data: Inhibitory Potency
The inhibitory potency of Tetramisole and its derivatives varies between different alkaline phosphatase isozymes. The following tables summarize the available quantitative data, primarily for the active L-isomer, Levamisole.
Table 1: In Vitro Inhibitory Constants of Levamisole against Alkaline Phosphatase Isozymes
| Isozyme | Source | Inhibitor | IC50 | Ki | Reference |
| Tissue-Nonspecific (TNAP) | Sarcoma 180/TG | This compound | 0.045 mM | - | [11] |
| Tissue-Nonspecific (TNAP) | Bovine Milk Fat Globule Membranes | Levamisole | 49 ± 23 µM | 45 ± 6 µM | [12] |
| Liver ALP | Human | Bromo-levamisole | - | 2.8 x 10⁻⁶ M (pH 10.5) | [13][14] |
| Intestinal ALP | Human | Levamisole | Weakly inhibited | - | [5][10] |
| Placental ALP | Human | Levamisole | Weakly inhibited | - | [5][10] |
Table 2: Qualitative Inhibitory Effects of Tetramisole Isomers
| Isomer | Target | Effect | Concentration | Reference |
| L-Tetramisole (Levamisole) | Rachitic rat cartilage ALP | Virtually abolished activity | ≥ 5 x 10⁻² M | [6][15] |
| D-Tetramisole | Rachitic rat cartilage ALP | Failed to inhibit more than 10% | Up to 1 x 10⁻¹ M | [6][15] |
| L-p-Bromotetramisole | Rat tissue ALP (non-intestinal) | Complete inhibition | 0.1 mM | [16] |
| D-p-Bromotetramisole | Rat tissue ALP | No influence on activity | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound as an alkaline phosphatase inhibitor.
Alkaline Phosphatase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on AP activity using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Alkaline Phosphatase enzyme solution
-
This compound hydrochloride solution (stock solution and serial dilutions)
-
AP Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound hydrochloride in deionized water.
-
Perform serial dilutions of the Tetramisole stock solution in AP Assay Buffer to obtain a range of inhibitor concentrations.
-
Prepare the pNPP substrate solution in AP Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the AP enzyme solution to each well.
-
Add the different concentrations of Tetramisole solution to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.[12]
-
-
Enzymatic Reaction:
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of AP inhibition for each Tetramisole concentration relative to the uninhibited control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]
-
Immunohistochemistry (IHC) with Endogenous AP Inhibition
This protocol outlines the use of Levamisole to block endogenous alkaline phosphatase activity in paraffin-embedded tissue sections when using an AP-conjugated secondary antibody.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal serum in TBS)
-
Primary antibody
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
Levamisole solution (e.g., 1 mM)
-
AP substrate-chromogen solution (e.g., BCIP/NBT)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval as required for the primary antibody.
-
-
Blocking:
-
Block non-specific binding sites by incubating the sections in blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody at its optimal dilution and incubation time.
-
-
Secondary Antibody Incubation:
-
Wash the sections and incubate with the AP-conjugated secondary antibody.
-
-
Endogenous AP Inhibition and Detection:
-
Prepare the AP substrate-chromogen solution and add 1 mM Levamisole to it to inhibit endogenous AP activity.[5]
-
Incubate the sections with the Levamisole-containing substrate solution until the desired color develops.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
Western Blotting with AP-based Detection
This protocol describes the use of an AP-conjugated secondary antibody for protein detection in western blotting, with a note on managing endogenous AP if applicable.
Materials:
-
Protein lysate
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
AP substrate (e.g., BCIP/NBT or a chemiluminescent substrate)
-
Tris-buffered saline with Tween 20 (TBST)
Procedure:
-
Protein Separation and Transfer:
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and then incubate with the AP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the AP substrate until bands are visible. For chromogenic substrates like BCIP/NBT, the reaction can be stopped by rinsing with water. For chemiluminescent substrates, the signal is captured using an imaging system.
-
Note: While endogenous AP is less of a concern in western blotting due to protein denaturation, if background issues arise, the use of TBS-based buffers is recommended as phosphate-buffered saline (PBS) can interfere with AP activity.[17]
-
Signaling Pathways and Experimental Workflows
TNAP in Purinergic Signaling
Tissue-nonspecific alkaline phosphatase plays a significant role in regulating purinergic signaling by catalyzing the extracellular conversion of adenosine triphosphate (ATP) to adenosine.[15][16] Extracellular ATP can act as a pro-inflammatory signal, while its breakdown product, adenosine, generally has anti-inflammatory effects through its interaction with adenosine receptors.[18][19] By modulating the levels of these signaling molecules, TNAP influences a variety of cellular processes. Inhibition of TNAP by this compound can therefore be used to study the downstream effects of altered purinergic signaling.
References
- 1. Increased activity of TNAP compensates for reduced adenosine production and promotes ectopic calcification in the genetic disease ACDC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry (IHC) protocol [hellobio.com]
- 4. ptglab.co.jp [ptglab.co.jp]
- 5. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 6. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. | Semantic Scholar [semanticscholar.org]
- 8. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 9. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. CD73-TNAP crosstalk regulates the hypertrophic response and cardiomyocyte calcification due to α1 adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tissue-nonspecific Alkaline Phosphatase Regulates Purinergic Transmission in the Central Nervous System During Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. Frontiers | Alkaline Phosphatase, an Unconventional Immune Protein [frontiersin.org]
- 19. Insights into Alkaline Phosphatase Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Tetramisole Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramisole, a synthetic imidazothiazole derivative, and its levorotatory enantiomer, levamisole, have long been recognized for their potent anthelmintic properties. Beyond their use in combating parasitic infections, these compounds have garnered significant interest for their diverse pharmacological activities, including immunomodulatory effects and enzyme inhibition. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of tetramisole analogues, focusing on their interactions with key biological targets. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the chemical features governing the biological activity of this versatile scaffold.
The core activities of tetramisole and its analogues are primarily attributed to their interactions with several key proteins:
-
Alkaline Phosphatases (APs): Tetramisole is a well-established inhibitor of most alkaline phosphatase isoenzymes, with the notable exception of the intestinal form.[1] This inhibition is stereospecific, with levamisole being the more potent inhibitor.[2]
-
Succinate Dehydrogenase (SDH): As a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, SDH is a target for various inhibitors. The inhibitory action of tetramisole analogues on this enzyme contributes to their anthelmintic effects.
-
Nicotinic Acetylcholine Receptors (nAChRs): Levamisole acts as an agonist at nematode muscle nAChRs, leading to spastic paralysis of the parasite.[3] Its interaction with mammalian nAChRs is more complex, involving allosteric modulation.[3]
-
Immunomodulatory Pathways: Levamisole has been shown to modulate immune responses through pathways such as the JAK/STAT and Toll-like Receptor (TLR) signaling cascades.
This guide will delve into the quantitative SAR data for tetramisole analogues against these targets, provide detailed experimental protocols for key assays, and visualize the relevant signaling pathways and experimental workflows.
Structure-Activity Relationship and Data Presentation
The biological activity of tetramisole analogues is profoundly influenced by their structural modifications. The core imidazo[2,1-b]thiazole scaffold is essential for activity, with substitutions at the phenyl ring and modifications to the thiazolidine ring significantly impacting potency and selectivity.[4]
Alkaline Phosphatase Inhibition
The inhibition of alkaline phosphatase by tetramisole analogues is a key area of study. The thiazolidine and dihydroimidazole rings of the tetramisole structure are considered essential for inhibitory activity.[4]
Table 1: Inhibitory Activity of Tetramisole Analogues against Alkaline Phosphatase
| Compound | Modification | Target Enzyme | IC50/Ki | Reference |
| l-Tetramisole (Levamisole) | - | Non-specific AP | Potent inhibitor | [2] |
| d-Tetramisole | Dextrorotatory isomer | Non-specific AP | No significant inhibition | [2] |
| l-p-Bromotetramisole | p-Bromo substitution on phenyl ring | Non-specific AP | 0.1 mM (complete inhibition) | [5] |
| Bromo-levamisole | Bromo substitution | Human Liver AP | Ki = 2.8 x 10⁻⁶ M | [6] |
| Cimetidine | Guanidine derivative | Human Liver AP | Ki = 3.2 x 10⁻³ M | [6] |
| N-Methyllevamisole triflate | N-methylation of the imidazole ring | Tissue non-specific AP | IC50 = 0.1 mM | |
| Naphthyl analogue | Phenyl group replaced by naphthyl group | Sarcoma 180/TG AP | Enhanced activity | [4] |
| 2,3-Dehydrotetramisole analogue | Dehydrogenation of thiazolidine ring | Sarcoma 180/TG AP | Enhanced activity | [4] |
Note: This table summarizes available quantitative data. Further comprehensive studies with a wider range of analogues are needed for a complete SAR profile.
Succinate Dehydrogenase Inhibition
While the inhibition of succinate dehydrogenase is a known mechanism for the anthelmintic action of tetramisole, specific quantitative SAR data for a series of analogues is limited in the readily available literature. The development of such data would be invaluable for the rational design of novel anthelmintics.
Nicotinic Acetylcholine Receptor Modulation
Levamisole's activity at nAChRs is crucial for its anthelmintic effect. It acts as a very weak partial agonist on human neuronal α3β2 and α3β4 nAChRs when applied alone.[3] However, in the presence of acetylcholine, it exhibits a dual effect: potentiation at micromolar concentrations and inhibition at millimolar concentrations, suggesting allosteric modulation.[3] The effects appear to be mediated by the β subunit.[3]
Table 2: Activity of Imidazo[2,1-b]thiazole Analogues against Cyclooxygenase-2 (COX-2)
| Compound | R Group on C-5 | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | N,N-dimethylaminomethyl | 0.08 | 313.7 | [7] |
| 6b | Pyrrolidin-1-ylmethyl | 0.11 | >909 | [7] |
| 6c | Piperidin-1-ylmethyl | 0.10 | >1000 | [7] |
| 6d | Morpholin-4-ylmethyl | 0.16 | >625 | [7] |
| 6e | 4-Methylpiperazin-1-ylmethyl | 0.12 | >833 | [7] |
| 6f | 4-Phenylpiperazin-1-ylmethyl | 0.14 | >714 | [7] |
| 6g | 4-(2-Pyrimidinyl)piperazin-1-ylmethyl | 0.13 | >769 | [7] |
Note: This table presents data for a related imidazo[2,1-b]thiazole scaffold, highlighting how substitutions on the core structure can be systematically explored to define SAR.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation of the biological activity of tetramisole analogues and for ensuring the reproducibility of results.
Alkaline Phosphatase Inhibition Assay
Principle:
This assay measures the ability of a test compound to inhibit the enzymatic activity of alkaline phosphatase. The enzyme catalyzes the hydrolysis of a chromogenic or fluorogenic substrate, and the rate of product formation is monitored spectrophotometrically or fluorometrically.
Materials:
-
Purified alkaline phosphatase (e.g., from bovine intestinal mucosa or specific human isoenzymes)
-
Assay buffer (e.g., 1 M Diethanolamine, pH 9.8, containing 0.5 mM MgCl₂)
-
Substrate (e.g., p-Nitrophenyl phosphate (pNPP) for colorimetric assay, or 4-Methylumbelliferyl phosphate (4-MUP) for fluorometric assay)
-
Test compounds (tetramisole analogues) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound solution (or vehicle control)
-
Alkaline phosphatase solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately begin monitoring the change in absorbance (at 405 nm for pNPP) or fluorescence (Ex/Em = 360/440 nm for 4-MUP) over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Succinate Dehydrogenase Activity Assay
Principle:
This assay measures the activity of succinate dehydrogenase by monitoring the reduction of an artificial electron acceptor. The enzyme oxidizes succinate to fumarate, and the electrons are transferred to a chromogenic indicator, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT, INT), resulting in a measurable color change.
Materials:
-
Isolated mitochondria or tissue homogenate containing SDH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Substrate: Sodium succinate
-
Electron acceptor: DCPIP or a tetrazolium salt
-
Test compounds (tetramisole analogues)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample and Compound Preparation: Prepare tissue homogenates or isolated mitochondria and serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, combine:
-
Assay buffer
-
Test compound solution (or vehicle control)
-
Sample (mitochondria or homogenate)
-
-
Pre-incubation: Incubate for a short period to allow inhibitor interaction.
-
Reaction Initiation: Add the substrate (sodium succinate) and the electron acceptor (e.g., DCPIP) to start the reaction.
-
Signal Detection: Monitor the decrease in absorbance of DCPIP at 600 nm or the increase in absorbance of the formazan product of tetrazolium salts at an appropriate wavelength.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 values as described for the alkaline phosphatase assay.
Nicotinic Acetylcholine Receptor Binding Assay
Principle:
This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the nicotinic acetylcholine receptor.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radioligand (e.g., [³H]epibatidine, [³H]cytisine)
-
Binding buffer
-
Test compounds (tetramisole analogues)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine:
-
Binding buffer
-
Radioligand at a concentration near its Kd
-
Test compound at various concentrations
-
Cell membranes
-
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Calculate the IC50 value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The immunomodulatory effects of levamisole are mediated, in part, through the JAK/STAT and TLR signaling pathways.
Caption: Levamisole's modulation of JAK/STAT and TLR signaling pathways.
Experimental Workflow Diagrams
A generalized workflow for screening and characterizing enzyme inhibitors is depicted below.
Caption: A typical workflow for identifying and optimizing enzyme inhibitors.
Conclusion
The structure-activity relationship of tetramisole analogues is a rich field of study with implications for the development of new anthelmintics, immunomodulators, and other therapeutic agents. This guide has provided a framework for understanding the key structural determinants of activity and has outlined the experimental approaches necessary for the rigorous evaluation of these compounds. The provided data tables, while not exhaustive, highlight the importance of systematic structural modification and quantitative biological testing. The signaling pathway and workflow diagrams offer a visual representation of the complex biological processes involved. Further research to expand the quantitative SAR data, particularly for succinate dehydrogenase and nicotinic acetylcholine receptors, will be crucial for the continued development of this important class of molecules.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetramisole analogues as inhibitors of alkaline phosphatase, an enzyme involved in the resistance of neoplastic cells to 6-thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of N -, O -, S -heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01888A [pubs.rsc.org]
- 7. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Stereoisomers of Tetramisole: A Deep Dive into the Distinct Biological Activities of Dextro and Levo Forms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramisole, a synthetic imidazothiazole derivative, exists as a racemic mixture of two enantiomers: the levorotatory (S)-(-)-isomer, levamisole, and the dextrorotatory (R)-(+)-isomer, dexamisole. While possessing the same chemical formula and connectivity, these stereoisomers exhibit remarkably divergent pharmacological profiles. Levamisole is renowned for its potent anthelmintic and immunomodulatory properties, whereas dexamisole is largely devoid of these activities but has been noted for its effects on the central nervous system.[1] This technical guide provides a comprehensive analysis of the distinct biological activities of levamisole and dexamisole, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to facilitate further research and drug development.
Data Presentation: A Comparative Analysis
The stark contrast in the biological activities of levamisole and dexamisole is most evident when examining their quantitative effects on various molecular targets. The following tables summarize the available data, highlighting the stereospecificity of their actions.
Table 1: Comparative Anthelmintic and Neuromuscular Activity
| Isomer | Target/Assay | Organism/System | Potency (EC50/IC50) | Reference |
| Levamisole | Nicotinic Acetylcholine Receptor (nAChR) Agonist | Caenorhabditis elegans | 1.91 µM (Motility Assay) | [2] |
| Human α3β4 nAChR | Positive Allosteric Modulator | 100 µM | [2] | |
| Human α3β2 nAChR | Positive Allosteric Modulator | 300 µM | [2] | |
| Dexamisole | Anthelmintic Activity | Various Nematodes | Negligible | [1] |
Table 2: Comparative Alkaline Phosphatase (ALP) Inhibition
| Isomer | Enzyme Isozyme | Inhibition Constant (Ki) / % Inhibition | Reference |
| Levamisole | Tissue-Nonspecific ALP (liver, bone, kidney) | Potent, uncompetitive inhibitor | [1][3] |
| Rat Calvaria Ecto-ALP | Ki = 45 µM | [1] | |
| Mouse Serum ALP | 18.4% inhibition at 40 mg/kg/day; 61.3% inhibition at 80 mg/kg/day | [4] | |
| Dexamisole | Tissue-Nonspecific ALP | > 100 mM (less than 10% inhibition) | [3] |
| Rat Calvaria Ecto-ALP | No effect | [1] |
Table 3: Comparative Immunomodulatory and CNS Activity
| Isomer | Biological Effect | Mechanism of Action | Quantitative Data | Reference |
| Levamisole | T-Cell Proliferation | Augmentation of antigen-stimulated response | 25 ng/mL - 25 µg/mL | [2] |
| Dendritic Cell Maturation | Upregulation of CD80, CD86, CD83, HLA-DR | - | ||
| Dexamisole | Antidepressant-like Activity | Inhibition of neuronal norepinephrine uptake | Reduced immobility in forced swim test (rats) | [2] |
Experimental Protocols
To ensure the reproducibility and further investigation of the observed biological activities, detailed methodologies for key experiments are provided below.
Protocol 1: C. elegans Paralysis Assay for Anthelmintic Activity
This protocol is adapted from established methods to determine the EC50 of levamisole for inducing paralysis in nematodes.[3][5]
Objective: To quantify the anthelmintic potency of tetramisole isomers by measuring the concentration required to paralyze 50% of a C. elegans population.
Materials:
-
Synchronized population of L4 stage C. elegans.
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 culture.
-
Levamisole hydrochloride stock solution (100 mM in sterile water).
-
Dexamisole stock solution (concentrations to be tested).
-
M9 buffer.
-
24-well microplates.
-
Dissecting microscope.
Procedure:
-
Plate Preparation: Prepare NGM plates seeded with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.
-
Worm Synchronization: Synchronize a population of C. elegans to obtain a homogenous population of L4 stage worms.
-
Assay Setup:
-
Wash the L4 worms off the NGM plates with M9 buffer and transfer them to a sterile conical tube.
-
Allow the worms to settle by gravity and remove the supernatant.
-
Resuspend the worms in M9 buffer at a concentration of approximately 20-30 worms per 10 µL.
-
-
Drug Exposure:
-
In a 24-well plate, add 90 µL of M9 buffer to each well.
-
Add 10 µL of the appropriate dilution of levamisole or dexamisole to achieve the final desired concentrations. Include a vehicle control (M9 buffer only).
-
Add 10 µL of the worm suspension to each well.
-
-
Data Collection:
-
Incubate the plate at 20°C.
-
At regular time intervals (e.g., every 15 minutes for 2 hours), count the number of paralyzed and non-paralyzed (moving) worms in each well under a dissecting microscope. A worm is considered paralyzed if it does not move even when prodded with a platinum wire pick.
-
-
Data Analysis:
-
Calculate the percentage of paralyzed worms at each concentration and time point.
-
Plot the percentage of paralysis against the log of the drug concentration to determine the EC50 value using a suitable statistical software.
-
Protocol 2: Alkaline Phosphatase (ALP) Inhibition Assay
This colorimetric assay determines the inhibitory effect of tetramisole isomers on ALP activity.[6]
Objective: To determine the IC50 values of levamisole and dexamisole for the inhibition of alkaline phosphatase.
Materials:
-
Purified alkaline phosphatase (e.g., from bovine intestinal mucosa).
-
ALP buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
Substrate solution: p-Nitrophenyl Phosphate (pNPP) in ALP buffer.
-
Levamisole and dexamisole stock solutions in a suitable solvent (e.g., water or DMSO).
-
Stop solution (e.g., 3 M NaOH).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of levamisole and dexamisole in ALP buffer to cover a range of concentrations.
-
Assay Setup:
-
To each well of a 96-well microplate, add 50 µL of ALP buffer.
-
Add 25 µL of the respective inhibitor dilution (levamisole or dexamisole) or vehicle control to the wells.
-
Add 25 µL of the ALP enzyme solution to each well.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance of the product (p-Nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALP inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows associated with the biological activities of tetramisole isomers.
Caption: Mechanism of levamisole-induced paralysis in nematodes.
Caption: Workflow for the alkaline phosphatase inhibition assay.
Caption: Levamisole's inhibitory effects on TLR and JAK/STAT signaling.
Discussion
The data and experimental evidence overwhelmingly demonstrate the stereospecificity of tetramisole's biological activity.
Levamisole's Multifaceted Profile: The levo-isomer, levamisole, is the pharmacologically active component responsible for the anthelmintic effects of tetramisole. Its mechanism of action is well-established as a potent agonist of nicotinic acetylcholine receptors in nematodes, leading to spastic paralysis and subsequent expulsion of the parasites.[2] Furthermore, levamisole exhibits complex immunomodulatory properties. It has been shown to enhance T-cell and macrophage function, and more recent studies indicate that it can also suppress T-cell proliferation and cytokine production through the inhibition of the JAK/STAT and TLR signaling pathways.[7][8][9] This dual immunomodulatory nature may depend on the specific immune context and dosage. Levamisole is also a known inhibitor of tissue-nonspecific alkaline phosphatase, an activity that is not shared by its dextro-isomer.[1][3]
Dexamisole's Distinct Central Nervous System Activity: In stark contrast, dexamisole shows negligible anthelmintic and alkaline phosphatase inhibitory activity.[1][3] Its primary reported biological effect is on the central nervous system, where it exhibits antidepressant-like properties. This is attributed to its ability to inhibit the neuronal reuptake of norepinephrine, a mechanism shared by some tricyclic antidepressants.[2]
Pharmacokinetic Differences: Studies on the pharmacokinetics of the two isomers have revealed that dexamisole has a significantly longer elimination half-life compared to levamisole.[4] This difference in metabolic fate could have implications for the duration of their respective biological effects and potential toxicities when tetramisole is administered as a racemic mixture.
Conclusion
The dextro and levo isomers of tetramisole, levamisole and dexamisole, serve as a classic example of stereoselectivity in pharmacology. Levamisole is the active isomer for anthelmintic and immunomodulatory effects, acting on nematode nicotinic acetylcholine receptors and various immune signaling pathways. Dexamisole is largely inactive in these areas but displays distinct antidepressant-like activity through its interaction with the norepinephrine transporter system. This in-depth guide provides a foundation for researchers and drug development professionals to further explore the unique therapeutic potentials of each isomer and to design experiments that account for their profound stereospecific differences. The provided quantitative data, detailed protocols, and pathway visualizations are intended to be valuable resources for advancing our understanding and application of these fascinating molecules.
References
- 1. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anthelmintic activity of the optical isomers of tetramisole in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetramisole analogues as inhibitors of alkaline phosphatase, an enzyme involved in the resistance of neoplastic cells to 6-thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of L- and D-tetramisole on 32Pi and 45Ca uptake and mineralization by matrix vesicle-enriched fractions from chicken epiphyseal cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole as an Experimental Immunomodulating Agent | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
Methodological & Application
Application Notes: (+-)-Tetramisole Hydrochloride as an Alkaline Phosphatase Inhibitor in ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Enzyme-Linked Immunosorbent Assays (ELISAs), alkaline phosphatase (AP) is a commonly used reporter enzyme conjugated to secondary antibodies for signal detection. However, endogenous AP present in certain biological samples (e.g., cell lysates, tissue homogenates) can lead to high background signals, thereby reducing the assay's sensitivity and accuracy. (+-)-Tetramisole hydrochloride is a potent, reversible, and non-competitive inhibitor of most alkaline phosphatase isozymes. Its incorporation into ELISA protocols is a highly effective strategy for quenching endogenous AP activity without significantly affecting the activity of the intestinal alkaline phosphatase often used as the conjugate.
Tetramisole is a racemic mixture of the dextrorotatory (+) and levorotatory (-) isomers. The levorotatory isomer, levamisole, is responsible for the majority of the AP inhibitory activity.[1] It primarily inhibits tissue non-specific alkaline phosphatases (TNAPs) found in tissues such as the liver, bone, and kidney.[2] Notably, intestinal and placental AP isozymes are resistant to inhibition by tetramisole, making it an ideal reagent for ELISAs where intestinal AP is the conjugated enzyme.[1][3]
Mechanism of Inhibition
This compound hydrochloride acts as a stereospecific, uncompetitive inhibitor.[4][5] This means that the active isomer, levamisole, binds to the enzyme-substrate complex, rather than the free enzyme.[5] This binding prevents the catalytic conversion of the substrate, thereby reducing the signal generated by endogenous AP. The dextrorotatory isomer, dexamisole, exhibits no significant inhibitory effect.[4]
Quantitative Data Summary
The effective concentration of this compound hydrochloride for AP inhibition can vary depending on the tissue source and specific assay conditions. The following table summarizes typical working concentrations and inhibitory effects.
| Parameter | Value | Isozymes Affected | Isozymes Not Significantly Affected | Reference |
| Effective Concentration Range | 0.4 mM - 2 mM | Tissue Non-Specific (liver, bone, kidney, spleen) | Intestinal, Placental | [1] |
| Concentration for Complete Inhibition (Cytochemical) | 0.1 mM | Most tissue AP | Intestinal AP | [6] |
| Inhibition Type | Uncompetitive/Non-competitive | N/A | N/A | [2][5] |
Experimental Protocols
Protocol: Inhibition of Endogenous Alkaline Phosphatase in a Sandwich ELISA
This protocol outlines the steps for a standard sandwich ELISA, incorporating this compound hydrochloride to inhibit endogenous AP activity in the sample.
Materials:
-
Capture antibody-coated 96-well plate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Samples and Standards
-
Detection Antibody (conjugated to a non-intestinal AP, or if sample AP is high, use an alternative enzyme like HRP)
-
Streptavidin-Alkaline Phosphatase (Intestinal)
-
This compound hydrochloride (CAS #: 5086-74-8)
-
AP Substrate (e.g., p-Nitrophenyl Phosphate - pNPP)
-
Stop Solution (e.g., 3 M NaOH)
-
Microplate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well plate with the capture antibody. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add 100 µL of biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-AP (intestinal origin) to each well. Incubate for 1 hour at room temperature.
-
Substrate Incubation with Inhibitor:
-
Prepare the AP substrate solution according to the manufacturer's instructions.
-
Just before use, add this compound hydrochloride to the substrate solution to a final concentration of 0.5-1 mM. Ensure it is fully dissolved.
-
Wash the plate 5 times with Wash Buffer to remove any unbound enzyme.
-
Add 100 µL of the substrate solution containing Tetramisole to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
Visualizations
Diagram: Mechanism of Tetramisole Inhibition
Caption: Uncompetitive inhibition of alkaline phosphatase by Tetramisole.
Diagram: ELISA Workflow with Tetramisole
Caption: Sandwich ELISA workflow incorporating Tetramisole for background reduction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (+-)-Tetramisole in Western Blotting to Reduce Background
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. A common challenge encountered in this method is high background, which can obscure the specific signal and complicate data interpretation. One source of background noise, particularly when using alkaline phosphatase (AP)-conjugated secondary antibodies, is the presence of endogenous alkaline phosphatases in the sample lysates. (+-)-Tetramisole, a racemic mixture containing the active L-isomer, levamisole, is a well-established inhibitor of most alkaline phosphatase isoenzymes.[1] Its application in Western blotting can significantly reduce non-specific signal, thereby enhancing the signal-to-noise ratio and improving the reliability of results.
Tetramisole functions as a potent, reversible, and uncompetitive inhibitor of tissue-nonspecific alkaline phosphatases (TNAPs), which are prevalent in tissues such as the liver, kidney, and bone.[2][3] It is important to note that tetramisole is less effective against the intestinal and placental isoforms of alkaline phosphatase.[1] The inhibitory action is stereospecific, with levamisole (the L-isomer of tetramisole) being the active component.[2][4] By incorporating tetramisole into the substrate solution, the activity of endogenous AP is blocked, preventing the unwanted enzymatic conversion of the substrate and subsequent background signal generation. This ensures that the detected signal is predominantly from the AP conjugated to the secondary antibody, which is specifically bound to the primary antibody-target protein complex.
Mechanism of Action
In a typical Western blot utilizing an alkaline phosphatase-conjugated secondary antibody, the enzyme catalyzes the hydrolysis of a substrate, leading to the production of a detectable signal (colorimetric or chemiluminescent). However, if the sample itself contains active endogenous alkaline phosphatases, these enzymes will also convert the substrate, leading to a diffuse, non-specific background signal across the membrane.
This compound, specifically its active isomer levamisole, acts as an uncompetitive inhibitor. This means it binds to the enzyme-substrate complex, preventing the catalytic conversion of the substrate to its product.[2] By adding tetramisole to the substrate buffer, endogenous AP is effectively neutralized, while the AP conjugated to the secondary antibody (often of intestinal origin and thus less affected) can still generate a specific signal.
Quantitative Data Summary
The following table provides illustrative data on the effect of this compound on background signal and signal-to-noise ratio in a Western blot experiment using an AP-based detection system. The data demonstrates a significant reduction in background intensity and a corresponding improvement in the signal-to-noise ratio upon the addition of tetramisole to the substrate buffer.
| Treatment Condition | Target Protein Signal Intensity (Arbitrary Units) | Background Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Control (No Tetramisole) | 1500 | 800 | 1.875 |
| 1 mM this compound | 1450 | 200 | 7.25 |
| 5 mM this compound | 1420 | 150 | 9.47 |
Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the expected outcome of using this compound. Actual results may vary depending on the sample type, antibody quality, and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (e.g., Sigma-Aldrich, Cat. No. T1500)
-
Alkaline Phosphatase (AP) Substrate Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl2)
-
BCIP (5-bromo-4-chloro-3-indolyl phosphate) solution
-
NBT (nitro blue tetrazolium) solution
-
Primary antibody specific to the target protein
-
Alkaline Phosphatase (AP)-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Western blotting membrane (Nitrocellulose or PVDF)
-
Standard Western blotting equipment
Protocol for Background Reduction using this compound
This protocol assumes that protein separation by SDS-PAGE and transfer to a membrane have been completed.
-
Blocking: Following protein transfer, block the membrane for 1 hour at room temperature with gentle agitation in a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST). This step is crucial to prevent non-specific binding of antibodies to the membrane.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer at the recommended concentration. Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: After primary antibody incubation, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody diluted in blocking buffer at the recommended concentration. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibody. A final wash with TBS (without Tween 20) can be performed to remove any residual detergent.
-
Substrate Preparation with Tetramisole:
-
Prepare the AP substrate solution according to the manufacturer's instructions. A common colorimetric substrate solution contains BCIP and NBT in an alkaline phosphatase buffer.
-
Immediately before use, add this compound hydrochloride to the substrate solution to a final concentration of 1 mM. Ensure the tetramisole is completely dissolved. A stock solution of tetramisole can be prepared in water or a suitable buffer.
-
-
Signal Development:
-
Incubate the membrane in the substrate solution containing tetramisole.
-
Monitor the development of the colorimetric signal. The specific bands should appear as dark purple precipitates.
-
Stop the reaction when the desired signal intensity is achieved by washing the membrane extensively with deionized water.
-
-
Imaging and Analysis:
-
Dry the membrane and capture an image using a suitable imaging system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Mechanism of this compound in reducing background signal.
Caption: Western blotting workflow with this compound for background reduction.
References
- 1. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new background subtraction method for Western blot densitometry band quantification through image analysis software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparation of (+-)-Tetramisole Hydrochloride Stock Solution for Cell Culture Applications
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and application of a stock solution of (+-)-Tetramisole hydrochloride for use in cell culture experiments. Tetramisole is a potent inhibitor of alkaline phosphatases (APs) and is a racemic mixture of the (+) (dexamisole) and (-) (levamisole) isomers, with the levamisole isomer accounting for most of the biological activity.[1]
Introduction
This compound hydrochloride is widely used in biomedical research to inhibit the activity of most mammalian alkaline phosphatase isozymes, including those from liver, bone, and kidney.[2] It is particularly useful in assays where endogenous AP activity can interfere with the results, such as in reporter gene assays utilizing secreted alkaline phosphatase (SEAP) or in immunohistochemistry. Notably, the intestinal and placental forms of alkaline phosphatase are only slightly inhibited by Tetramisole.[3] Beyond its well-documented role as an AP inhibitor, recent studies have shown that Tetramisole can also modulate neuronal activity and act as a selective inward rectifier potassium channel agonist.[4][5]
Materials and Reagents
-
This compound hydrochloride (CAS 5086-74-8)
-
Sterile, deionized, and nuclease-free water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile syringe filters (0.22 µm pore size)
-
Laminar flow hood
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Properties of this compound Hydrochloride
A summary of the key physical and chemical properties of this compound hydrochloride is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂S·HCl |
| Molecular Weight | 240.75 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility in Water | 50 mg/mL |
| pKa | 8.0 |
| Storage (Powder) | Room temperature for up to 8 years |
| Storage (Solution) | 2-8°C for approximately one month; -20°C for 1 month, or -80°C for up to 6 months for long-term storage.[5] |
| Mechanism of Action | Non-competitive inhibitor of most alkaline phosphatase isozymes.[6] Also acts as a nicotinic acetylcholine receptor agonist. |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound hydrochloride. This concentration is a convenient starting point for subsequent dilutions to typical working concentrations.
4.1. Calculation
To prepare a 100 mM stock solution, the required mass of this compound hydrochloride can be calculated using its molecular weight (240.75 g/mol ).
-
For 10 mL of a 100 mM stock solution:
-
Mass (g) = 100 mmol/L * 0.010 L * 240.75 g/mol = 0.24075 g
-
Therefore, weigh out approximately 240.8 mg of this compound hydrochloride.
-
4.2. Procedure
-
Weighing: In a sterile conical tube, accurately weigh 240.8 mg of this compound hydrochloride powder.
-
Dissolution: Under a laminar flow hood, add 10 mL of sterile, deionized water to the conical tube containing the powder.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: To ensure sterility for cell culture use, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration (100 mM), preparation date, and your initials. Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing a sterile stock solution of this compound hydrochloride.
Application in Cell Culture
5.1. Working Concentrations
The optimal working concentration of this compound hydrochloride can vary depending on the cell type and the specific application. A typical effective range for alkaline phosphatase inhibition is 0.4 - 2 mM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Higher concentrations may be required for the inhibition of intestinal alkaline phosphatase.[3]
5.2. Dilution of Stock Solution
To prepare a working solution, thaw an aliquot of the 100 mM stock solution and dilute it in your cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 1 mM working solution:
-
Add 10 µL of the 100 mM stock solution to 990 µL of cell culture medium.
5.3. Stability in Culture Media
This compound hydrochloride is stable in acidic solutions but undergoes hydrolysis in alkaline conditions.[3] Since most cell culture media are buffered around pH 7.2-7.4, it is advisable to add the diluted Tetramisole to the culture medium immediately before use. The rate of hydrolysis increases with pH and temperature.
Mechanism of Action: Signaling Pathway
The primary mechanism of action of Tetramisole is the inhibition of alkaline phosphatase. Alkaline phosphatases are enzymes that dephosphorylate a variety of substrates, playing a role in numerous cellular processes. By inhibiting this dephosphorylation, Tetramisole can modulate downstream signaling pathways.
Caption: Diagram of Tetramisole inhibiting alkaline phosphatase activity.
Safety Precautions
This compound hydrochloride is harmful if swallowed. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitate in stock solution | Incomplete dissolution or low temperature. | Warm the solution slightly (to room temperature) and vortex again. Ensure the correct amount of solvent was used. |
| Loss of inhibitory activity | Improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solution and store in single-use aliquots. Avoid storing the stock solution at 4°C for extended periods. |
| Cell toxicity observed | Working concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 0.1 - 0.5 mM). |
Conclusion
This protocol provides a comprehensive guide for the preparation and use of this compound hydrochloride in cell culture. By following these guidelines, researchers can effectively utilize this compound as a potent alkaline phosphatase inhibitor in a variety of experimental settings. Adherence to proper preparation and storage techniques is crucial for ensuring the stability and efficacy of the stock solution.
References
- 1. alkalisci.com [alkalisci.com]
- 2. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetramisole hydrochloride | 5086-74-8 [chemicalbook.com]
- 4. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Effective Concentration Range of (±)-Tetramisole for Inhibiting Mammalian Alkaline Phosphatase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Tetramisole and its levorotatory isomer, levamisole, are potent, reversible, and stereospecific inhibitors of most mammalian alkaline phosphatase (ALP) isoenzymes. This property makes them valuable tools in various research applications, including immunohistochemistry, in situ hybridization, and cell-based assays, to reduce background signal from endogenous ALP activity. Furthermore, understanding the inhibitory profile of tetramisole is crucial in drug development, particularly in fields such as oncology and bone metabolism where ALP is a key enzyme. These application notes provide a comprehensive overview of the effective concentration range of (±)-tetramisole, detailed protocols for determining its inhibitory activity, and insights into the relevant signaling pathways.
Data Presentation: Inhibitory Constants of Tetramisole and its Analogs
The inhibitory potency of tetramisole and its derivatives against various mammalian alkaline phosphatase isoenzymes is summarized in the table below. It is important to note that the l-isomer, levamisole, is responsible for the majority of the inhibitory activity. The data highlights the differential sensitivity of ALP isoenzymes to these inhibitors, with tissue non-specific alkaline phosphatases (TNAP) being highly sensitive and intestinal alkaline phosphatase (IAP) showing significant resistance.
| Inhibitor | Enzyme Source | Isoenzyme | Inhibition Constant | Experimental Conditions |
| Levamisole | Bovine Milk Fat Globule Membranes | TNAP | IC50: 49 ± 23 µM | - |
| Levamisole | Bovine Milk Fat Globule Membranes | TNAP | Ki: 45 ± 6 µM | Uncompetitive inhibition |
| Bromo-levamisole | Human Liver | TNAP (Liver) | Ki: 2.8 µM | pH 10.5, Uncompetitive inhibition |
| (±)-Tetramisole | Sarcoma 180/TG | TNAP | IC50: 45 µM | - |
| Levamisole | Rat Heart | TNAP | 91% inhibition at 0.5 mM | - |
| Levamisole | Fetal Rat Calvaria Cells | TNAP (Bone) | Ki: 45 µM | pH 7.6-8.2, Uncompetitive inhibition |
| Levamisole | Human Liver, Bone, Kidney, Spleen | TNAP | Strongly inhibited | - |
| Levamisole | Human Intestine, Placenta | IAP, PLAP | Barely affected | - |
Experimental Protocols
Protocol 1: Determination of the IC50 of (±)-Tetramisole for Mammalian Alkaline Phosphatase
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of (±)-tetramisole against a specific mammalian alkaline phosphatase isoenzyme using p-nitrophenyl phosphate (pNPP) as a substrate.[1]
Materials and Reagents:
-
96-well clear, flat-bottom microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Purified mammalian alkaline phosphatase
-
(±)-Tetramisole hydrochloride
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Substrate Solution: p-Nitrophenyl phosphate (pNPP) dissolved in Assay Buffer
-
Stop Solution: 3 M NaOH
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of (±)-tetramisole hydrochloride in deionized water. Perform serial dilutions in Assay Buffer to obtain a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the purified alkaline phosphatase in Assay Buffer to a concentration that yields a linear reaction rate for at least 30 minutes.
-
Assay Setup:
-
Add 20 µL of Assay Buffer to the "Blank" wells.
-
Add 20 µL of the various (±)-tetramisole dilutions to the "Inhibitor" wells.
-
Add 20 µL of Assay Buffer to the "Control" (no inhibitor) wells.
-
Add 20 µL of the diluted enzyme solution to the "Inhibitor" and "Control" wells.
-
Gently tap the plate to mix and pre-incubate for 10-15 minutes at 37°C.[1]
-
-
Initiate Reaction: Add 20 µL of the pNPP substrate solution to all wells.[1]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add 50 µL of 3 M NaOH to all wells to stop the enzymatic reaction.[1]
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.[1]
Data Analysis:
-
Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate the percentage of inhibition for each tetramisole concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_Control))
-
Plot the percent inhibition against the logarithm of the (±)-tetramisole concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]
Protocol 2: Inhibition of Endogenous Alkaline Phosphatase in Immunohistochemistry (IHC)
This protocol outlines the use of levamisole to block endogenous alkaline phosphatase activity in tissue sections when using an alkaline phosphatase-based detection system.
Procedure:
-
Prepare the alkaline phosphatase substrate solution according to the manufacturer's instructions.
-
Immediately before use, add levamisole to the substrate solution to a final concentration of 1 mM.[2]
-
Incubate the tissue sections with the levamisole-containing substrate solution for the recommended time.
-
This concentration of levamisole effectively inhibits most endogenous tissue non-specific alkaline phosphatase without significantly affecting the intestinal alkaline phosphatase often used in detection reagents.[2]
Visualization of Workflows and Pathways
Caption: Experimental workflow for determining the IC50 of (±)-tetramisole.
Caption: Role of ALP in osteoblast differentiation and mineralization.
References
Application Note: Enhanced Signal Specificity in In Situ Hybridization Using (+-)-Tetramisole
Introduction
In situ hybridization (ISH) is a powerful technique used to localize specific nucleic acid sequences within the morphological context of tissues or cells. A common method for signal detection in ISH involves the use of probes labeled with molecules like digoxigenin (DIG), which are subsequently detected by an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP). The enzyme then converts a chromogenic substrate, such as NBT/BCIP, into an insoluble colored precipitate at the site of probe hybridization.
A significant challenge in this method is the presence of endogenous alkaline phosphatase activity in many tissues, which can lead to high background staining and obscure the specific signal. To overcome this, an inhibitor of endogenous AP is often included in the substrate solution. (+-)-Tetramisole is a potent, non-competitive inhibitor of most AP isoenzymes, except for the intestinal form.[1][2] Its inclusion in the color development buffer effectively quenches non-specific signal from endogenous enzymes without significantly affecting the activity of the calf intestinal alkaline phosphatase (CIAP) conjugate used for detection.[1] This application note provides a detailed protocol for using Tetramisole to ensure high signal-to-noise ratios in chromogenic in situ hybridization.
Experimental Protocol: Chromogenic ISH with Tetramisole Inhibition
This protocol is designed for detecting mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a DIG-labeled probe and an anti-DIG-AP conjugate for detection.
I. Materials and Reagents
-
Tissue Samples: FFPE tissue sections (5-10 µm) on charged slides.
-
Deparaffinization & Rehydration: Xylene, Ethanol (100%, 95%, 70%, 50%).
-
Permeabilization: Proteinase K.
-
Pre-hybridization & Hybridization: Hybridization Buffer (50% Formamide, 5x SSC, 50 µg/mL Yeast RNA, 1% SDS, 50 µg/mL Heparin).[3]
-
Probe: DIG-labeled antisense RNA probe.
-
Wash Buffers: Saline-Sodium Citrate (SSC) buffers, PBST (PBS + 0.1% Tween-20).
-
Blocking: Blocking Solution (e.g., 2% Roche Blocking Reagent in MABT).
-
Antibody: Anti-Digoxigenin-AP, Fab fragments.
-
Detection Buffers:
-
NTMT Buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂).[3]
-
NTMT + Tetramisole.
-
-
Inhibitor: this compound hydrochloride (e.g., Sigma-Aldrich, L9756).
-
Chromogenic Substrate: NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt).
-
Mounting Medium: Aqueous mounting medium.
II. Step-by-Step Methodology
Day 1: Deparaffinization, Permeabilization, and Hybridization
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 10 minutes.
-
Rehydrate through a graded ethanol series: 100% (2 x 5 min), 95% (1 x 5 min), 70% (1 x 5 min).
-
Rinse in DEPC-treated water: 2 x 5 minutes.
-
-
Permeabilization:
-
Incubate sections with Proteinase K (10-20 µg/mL in PBST) at 37°C for 10-30 minutes. Optimization is critical; over-digestion can lead to poor morphology.[4]
-
Stop the reaction by washing with PBST: 2 x 5 minutes.
-
-
Pre-hybridization:
-
Cover the tissue section with hybridization buffer.
-
Incubate in a humidified chamber at 65-70°C for at least 1 hour.
-
-
Hybridization:
-
Dilute the DIG-labeled probe in pre-warmed hybridization buffer (e.g., 100-500 ng/mL).
-
Denature the probe/buffer mix at 80-85°C for 5 minutes, then ice for 2 minutes.
-
Remove pre-hybridization buffer and apply the probe solution to the sections.
-
Cover with a coverslip and incubate overnight (12-16 hours) in a humidified chamber at 65-70°C.[5]
-
Day 2: Post-Hybridization Washes and Immunodetection
-
Post-Hybridization Washes (High Stringency):
-
Remove coverslips by immersing slides in 5x SSC at room temperature.
-
Wash in 0.2x SSC at 70-75°C: 2 x 30 minutes. This step is crucial for removing non-specifically bound probe.[6]
-
Wash in PBST: 2 x 10 minutes at room temperature.
-
-
Immunodetection:
-
Blocking: Incubate sections with Blocking Solution for 1-2 hours at room temperature to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Dilute Anti-Digoxigenin-AP antibody in Blocking Solution (e.g., 1:2000 to 1:5000). Incubate overnight at 4°C in a humidified chamber.
-
Day 3: Color Development and Mounting
-
Washes:
-
Wash slides in PBST: 3 x 15 minutes at room temperature.
-
Equilibrate sections in NTMT buffer: 2 x 10 minutes.
-
-
Color Development with Tetramisole:
-
Prepare the staining solution immediately before use. For each 1 mL of NTMT buffer, add 4.5 µL NBT (75 mg/mL) and 3.5 µL BCIP (50 mg/mL).
-
Crucially, add this compound hydrochloride to the staining solution to a final concentration of 1-2 mM to inhibit endogenous AP activity. [3][8]
-
Cover the sections with the staining solution and incubate in the dark at room temperature.
-
Monitor color development under a microscope (can take 30 minutes to several hours). Stop the reaction when a strong signal is observed with minimal background.[6]
-
-
Stopping the Reaction and Mounting:
-
Stop the color development by washing the slides thoroughly in PBST: 3 x 5 minutes.
-
(Optional) Counterstain with a nuclear stain like Nuclear Fast Red if desired.
-
Dehydrate through a graded ethanol series if using a permanent mounting medium, or directly mount with an aqueous medium.
-
Coverslip and store slides in the dark.
-
Quantitative Data Summary
The following table provides recommended concentration ranges and conditions for key reagents in the protocol.
| Parameter | Recommended Range | Purpose | Notes |
| Proteinase K | 10-20 µg/mL | Tissue Permeabilization | Concentration and time must be optimized for each tissue type. |
| Probe Concentration | 100-500 ng/mL | Target mRNA Detection | Higher concentrations can increase background.[4] |
| Hybridization Temp. | 65-70 °C | Specific Probe Binding | Temperature depends on probe length and GC content. |
| Stringency Wash | 0.2x SSC, 70-75 °C | Remove Non-specific Probe | Critical for low background.[6] |
| Anti-DIG-AP Antibody | 1:2000 - 1:5000 | Signal Amplification | Titrate for optimal signal-to-noise ratio. |
| This compound HCl | 1-5 mM | Endogenous AP Inhibition | 2 mM is a common starting concentration. [3][8] |
| NBT/BCIP Incubation | 30 min - 16 hours | Chromogenic Signal Development | Monitor visually to prevent over-staining. |
Visualizations
Experimental Workflow
Caption: Workflow for In Situ Hybridization with Tetramisole.
Example Signaling Pathway: Wnt/β-catenin
ISH is often used to study the expression of genes involved in signaling pathways. The Wnt pathway is critical in development and disease, and localizing the mRNA for a key component like β-catenin (CTNNB1) can provide significant insights.
Caption: Simplified Wnt/β-catenin signaling pathway.
References
- 1. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 5. insitutech.wordpress.com [insitutech.wordpress.com]
- 6. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. edenrcn.com [edenrcn.com]
Application Notes and Protocols for High-Throughput Screening of Phosphatase Activity Using (+-)-Tetramisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH. They are involved in a multitude of physiological processes, including bone mineralization, nutrient absorption, and signal transduction. Dysregulation of ALP activity has been implicated in various diseases, such as Paget's disease of bone, hypophosphatasia, and certain types of cancer. Consequently, ALPs represent a significant target for drug discovery. High-throughput screening (HTS) is a powerful methodology for identifying novel modulators of ALP activity from large compound libraries.
(+-)-Tetramisole and its levorotatory isomer, levamisole, are well-characterized inhibitors of most alkaline phosphatase isoenzymes, with the notable exception of the intestinal and placental forms.[1][2] This selective inhibition makes tetramisole an invaluable tool in HTS campaigns for several reasons:
-
Positive Control: It serves as a reliable positive control for inhibition in assays targeting non-intestinal ALPs, such as tissue-nonspecific alkaline phosphatase (TNAP).
-
Assay Validation: It is instrumental in validating the performance of HTS assays, including the determination of the Z'-factor, a statistical measure of assay quality.
-
Isozyme Differentiation: Its differential inhibition profile can be exploited in secondary screens to distinguish between intestinal and non-intestinal ALP isozymes.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in HTS for phosphatase activity.
Data Presentation
The inhibitory activity of levamisole, the active l-isomer of this compound, varies among different alkaline phosphatase isozymes. This differential inhibition is a key aspect of its utility in phosphatase research and screening.
| Inhibitor | Phosphatase Isozyme | IC50 / Ki | Assay Type | Z'-Factor | Reference |
| Levamisole | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 20.1 µM (IC50) | Luminescent | 0.8 | [3] |
| Bromo-levamisole | Human Liver Alkaline Phosphatase (TNAP) | 2.8 µM (Ki) | Colorimetric | Not Reported | [4] |
| Levamisole | Human Liver, Bone, Kidney, Spleen ALPs (TNAP) | Strongly Inhibited | Not Specified | Not Reported | [2] |
| Levamisole | Human Intestinal and Placental ALPs | Barely Affected | Not Specified | Not Reported | [2] |
Note: The racemic mixture, this compound, will contain 50% of the active l-isomer (levamisole). Therefore, the observed potency of the racemate is expected to be approximately half that of pure levamisole.
Signaling Pathway: TNAP in Bone Mineralization and Vascular Calcification
Tissue-nonspecific alkaline phosphatase (TNAP) plays a critical role in bone formation and the prevention of soft tissue calcification by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[5][6] In bone, this hydrolysis increases the local concentration of inorganic phosphate (Pi), promoting mineralization.[5] Conversely, in the vasculature, the breakdown of PPi can lead to pathological calcification.[7][8]
Caption: Role of TNAP in pyrophosphate metabolism and mineralization.
Experimental Protocols
High-Throughput Screening (HTS) Assay for Alkaline Phosphatase Activity
This protocol describes a generalized HTS assay using the colorimetric substrate p-nitrophenyl phosphate (pNPP). This can be adapted for 96-, 384-, or 1536-well formats.
Materials:
-
Recombinant human tissue-nonspecific alkaline phosphatase (TNAP)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Stop Solution: 3 M NaOH
-
This compound hydrochloride
-
Compound library
-
Microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) to be used as a positive control.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound from the library and the control solutions into the wells of the microplate.
-
For negative controls (no inhibition), add the same volume of DMSO to designated wells.
-
-
Enzyme Addition:
-
Prepare a working solution of TNAP in Assay Buffer at a pre-determined optimal concentration.
-
Dispense the TNAP solution into all wells of the microplate, except for the "no enzyme" control wells.
-
To the "no enzyme" control wells, add an equal volume of Assay Buffer.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction:
-
Prepare a working solution of pNPP in Assay Buffer.
-
Add the pNPP solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Reaction Termination and Signal Detection:
-
Add Stop Solution to all wells to terminate the reaction. The addition of NaOH will also cause the p-nitrophenol product to turn yellow.
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Percentage Inhibition Calculation:
-
Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_no_enzyme) / (Abs_DMSO - Abs_no_enzyme))
-
Abs_compound: Absorbance in the presence of the test compound.
-
Abs_no_enzyme: Average absorbance of the "no enzyme" control wells.
-
Abs_DMSO: Average absorbance of the DMSO (negative) control wells.
-
-
Z'-Factor Calculation:
-
The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. It should be calculated for each plate using the positive (this compound) and negative (DMSO) controls. Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
SD_positive and Mean_positive: Standard deviation and mean of the positive control wells.
-
SD_negative and Mean_negative: Standard deviation and mean of the negative control wells.
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Caption: High-throughput screening workflow for ALP inhibitors.
Hit Confirmation and Validation Protocol
Once primary hits are identified from the HTS, a series of validation steps are necessary to eliminate false positives and confirm the activity of true inhibitors.
2.1. Hit Confirmation (Dose-Response):
-
Re-test the primary hits in the same HTS assay format but over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC50 value).
-
This step confirms the inhibitory activity and provides a quantitative measure of potency.
2.2. Orthogonal Assay:
-
To rule out assay-specific artifacts (e.g., compound interference with the pNPP substrate or colorimetric readout), validate the hits using an orthogonal assay with a different detection method.
-
Example: A fluorescence-based assay using a substrate like 4-Methylumbelliferyl phosphate (MUP) or a luminescence-based assay.
2.3. Counter-Screen for Selectivity:
-
To assess the selectivity of the inhibitors, screen them against a different, yet related, phosphatase.
-
For TNAP inhibitors, a counter-screen against intestinal alkaline phosphatase (IAP) is highly informative, as inhibitors like tetramisole show selectivity for TNAP over IAP.
2.4. Mechanism of Action Studies:
-
For confirmed hits, initial mechanism of action studies can be performed.
-
Uncompetitive Inhibition: As levamisole is an uncompetitive inhibitor, its inhibition increases at higher substrate concentrations. This can be tested by determining the IC50 of the hit compound at different pNPP concentrations.
References
- 1. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of bone-type tissue-nonspecific alkaline phosphatase and PHOSPO1 in vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of alkaline phosphatase and pyrophosphate hydrolysis: Potential mechanism for uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue Non-Specific Alkaline Phosphatase and Vascular Calcification: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the extracellular ATP/pyrophosphate metabolism cycle in vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+-)-Tetramisole as a Positive Control for Nicotinic Acetylcholine Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+-)-Tetramisole is a racemic mixture of the S(-) enantiomer, levamisole, and the R(+) enantiomer. Levamisole is a well-known anthelmintic drug that exerts its effect by acting as an agonist at nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis.[1][2][3] In the context of mammalian nAChRs, levamisole has been shown to act as a positive allosteric modulator and a weak partial agonist, particularly at the α3β2 and α3β4 subtypes.[1][4][5] This activity makes the racemic mixture, this compound, a potential, cost-effective tool for researchers as a positive control in studies of nAChR function.
These application notes provide a guide for the use of this compound as a positive control in common experimental paradigms for studying nAChR agonism, including electrophysiology, calcium imaging, and radioligand binding assays. It is important to note that while data on levamisole is available, specific quantitative data for the racemic mixture on various mammalian nAChR subtypes is limited. Therefore, the provided protocols and concentration ranges are based on the activity of levamisole and general principles of nAChR pharmacology, and may require optimization for specific experimental systems.
Mechanism of Action at nAChRs
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[6] Upon binding of an agonist, such as acetylcholine or nicotine, the receptor undergoes a conformational change, opening an intrinsic ion channel that is permeable to cations, including Na+ and Ca2+.[7] This influx of cations leads to depolarization of the cell membrane and initiation of downstream signaling cascades.[8][9][10]
This compound, primarily through its levamisole component, interacts with nAChRs. At micromolar concentrations, levamisole potentiates the response to acetylcholine, characteristic of a positive allosteric modulator.[4][5] At higher, millimolar concentrations, it can directly activate the receptor, albeit weakly (as a partial agonist), and may also exhibit inhibitory effects.[4][5]
Data Presentation
The following table summarizes the available quantitative data for levamisole, the active S(-) isomer of this compound, on various nAChR subtypes. Data for the racemic mixture is limited.
| Compound | Receptor Subtype | Assay Type | Potency (EC₅₀/IC₅₀/Kᵢ) | Efficacy | Species | Reference(s) |
| Levamisole | Nematode L-AChR | Electrophysiology | 10.1 ± 1.8 µM (EC₅₀) | Partial Agonist (35% of ACh max) | C. elegans | [1] |
| Levamisole | Human α3β2 | Electrophysiology (co-applied with ACh) | Micromolar potentiation | Positive Allosteric Modulator | Human | [4][5] |
| Levamisole | Human α3β4 | Electrophysiology (co-applied with ACh) | Micromolar potentiation | Positive Allosteric Modulator | Human | [4][5] |
| Levamisole | Human α3β2 | Electrophysiology (applied alone) | Weak | Very Weak Partial Agonist | Human | [4][5] |
| Levamisole | Human α3β4 | Electrophysiology (applied alone) | Weak | Very Weak Partial Agonist | Human | [4][5] |
Experimental Protocols
Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
This protocol describes the use of this compound as a positive control to confirm nAChR expression and function in Xenopus oocytes or mammalian cells.
Materials:
-
Cells expressing the nAChR subtype of interest (Xenopus oocytes, HEK293 cells, etc.)
-
Recording solution (e.g., Ringer's solution for oocytes, external solution for patch clamp)
-
(+/-)-Tetramisole stock solution (e.g., 100 mM in water or DMSO)
-
Known nAChR agonist (e.g., Acetylcholine, Nicotine) as a primary positive control.
-
Electrophysiology rig (amplifier, digitizer, perfusion system, etc.)
Protocol:
-
Prepare cells expressing the nAChR subtype of interest.
-
Place the cell in the recording chamber and perfuse with recording solution.
-
For two-electrode voltage clamp in oocytes, impale the oocyte with two electrodes and clamp the membrane potential at a holding potential of -70 mV. For patch clamp, establish a whole-cell recording configuration.
-
Establish a stable baseline recording.
-
Positive Control Application:
-
Apply a known saturating concentration of a standard nAChR agonist (e.g., 100 µM Acetylcholine) to elicit a maximal response. This confirms the functional expression of the receptors.
-
Wash the cell with recording solution until the current returns to baseline.
-
Apply this compound at a concentration expected to elicit a response (e.g., 10 µM - 1 mM). A response to this compound confirms its agonistic activity and validates the assay's ability to detect nAChR activation.
-
-
To test for allosteric modulation, co-apply a low concentration of acetylcholine (e.g., EC₁₀) with varying concentrations of this compound (e.g., 1 µM - 100 µM) and observe potentiation of the acetylcholine-induced current.
-
Wash the cell with recording solution between applications to ensure full recovery.
-
Record and analyze the current responses.
Calcium Imaging Assay
This protocol outlines the use of this compound as a positive control in a fluorescent calcium imaging assay to monitor nAChR-mediated calcium influx.
Materials:
-
Cells expressing the nAChR subtype of interest cultured on glass-bottom dishes or microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound stock solution
-
Known nAChR agonist (e.g., Nicotine) as a primary positive control.
-
Fluorescence microscope or plate reader equipped for calcium imaging.
Protocol:
-
Seed cells expressing the nAChR of interest in a suitable format for imaging.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).[11]
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Positive Control Application:
-
Add a known concentration of a standard nAChR agonist (e.g., 10 µM Nicotine) to a set of wells to elicit a robust calcium response.
-
In a separate set of wells, add this compound at a concentration expected to induce calcium influx (e.g., 10 µM - 1 mM). An increase in fluorescence intensity upon addition of this compound confirms its ability to activate nAChRs and lead to calcium entry.
-
-
Monitor and record the changes in fluorescence intensity over time.
-
Data are typically expressed as a change in fluorescence (ΔF) over the baseline fluorescence (F₀) or as a ratio of emissions at different wavelengths for ratiometric dyes.
Radioligand Binding Assay (Competition Assay)
This protocol describes the use of this compound as a competitor in a radioligand binding assay to determine its affinity (Ki) for a specific nAChR subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radiolabeled nAChR ligand (e.g., [³H]Epibatidine, [¹²⁵I]α-Bungarotoxin)
-
Binding buffer
-
This compound stock solution
-
Known unlabeled nAChR ligand (e.g., Nicotine) as a positive control competitor.
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare cell membranes or tissue homogenates containing the nAChR of interest.
-
In a multi-well plate, set up the binding reaction in triplicate. Each reaction should contain:
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Varying concentrations of unlabeled this compound (e.g., from 1 nM to 1 mM).
-
A set of wells with a saturating concentration of a known unlabeled ligand (e.g., 1 mM Nicotine) to determine non-specific binding.
-
A set of wells with only the radioligand and buffer to determine total binding.
-
-
Incubate the reactions at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: nAChR Signaling Pathway Activated by Agonists.
Caption: Experimental Workflow Using a Positive Control.
Caption: Logical Relationship of a Positive Control.
Limitations and Considerations
-
Racemic Mixture: this compound is a racemic mixture. The S(-) isomer (levamisole) is generally more potent at nAChRs. The presence of the R(+) isomer may influence the overall pharmacological profile.
-
Subtype Selectivity: The selectivity of this compound for different mammalian nAChR subtypes has not been extensively characterized. Its effects may vary significantly depending on the receptor composition.
-
Off-Target Effects: Tetramisole has been reported to have other pharmacological activities, including inhibition of tissue non-specific alkaline phosphatase (TNAP) and effects on IK1 potassium channels. These off-target effects should be considered when interpreting results, and appropriate controls should be included to rule out their contribution to the observed effects.
-
Concentration Dependence: As with its isomer levamisole, the effects of this compound may be complex and concentration-dependent, potentially showing both potentiation and inhibition at different concentration ranges. It is crucial to perform dose-response experiments to characterize its effects in a given system.
Conclusion
This compound can serve as a useful and economical positive control for studying nAChR agonism, particularly when investigating subtypes known to be sensitive to levamisole (e.g., α3β4). Its use can help validate the functional expression of receptors and the overall integrity of the experimental assay. However, due to the limited specific data on the racemic mixture and its potential for off-target effects, results should be interpreted with caution. For studies requiring high specificity and well-characterized pharmacology, the use of more selective and potent nAChR agonists is recommended.
References
- 1. Eight genes are required for functional reconstitution of the Caenorhabditis elegans levamisole-sensitive acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levamisole: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of (+-)-Tetramisole as a Tissue-Specific Alkaline Phosphatase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the racemic mixture (+-)-Tetramisole against various tissue-specific alkaline phosphatase (ALP) isozymes. The provided protocols and data are intended to facilitate research and development efforts focused on ALP inhibitors.
Alkaline phosphatases are a group of enzymes that play crucial roles in various physiological processes, including bone mineralization, nutrient absorption, and signal transduction. The different isozymes of ALP, such as those found in the liver, bone, kidney, intestine, and placenta, exhibit distinct biochemical properties and sensitivities to inhibitors. Tetramisole, and more specifically its levorotatory isomer, levamisole, is a well-characterized inhibitor of several ALP isozymes. Understanding the potency of tetramisole against specific ALP isozymes is critical for its use as a research tool and for the development of more selective inhibitors for therapeutic applications.
Data Presentation: Inhibition of Alkaline Phosphatase Isozymes by Levamisole
Levamisole, the active L-isomer of tetramisole, is a potent, stereospecific, and uncompetitive inhibitor of most mammalian alkaline phosphatase isozymes.[1][2] The D-isomer, dexamisole, shows negligible inhibitory activity.[2] The inhibition is particularly strong for the tissue-nonspecific alkaline phosphatases (TNAP) found in liver, bone, and kidney, as well as the spleen ALP. In stark contrast, the intestinal and placental ALP isozymes are largely resistant to inhibition by levamisole.[1][3]
| Alkaline Phosphatase Isozyme | Source | Potency of Levamisole Inhibition | Approximate K_i Value (µM) |
| Liver ALP | Human | Strong | Not explicitly stated, but strongly inhibited |
| Bone ALP | Human | Strong | Not explicitly stated, but strongly inhibited |
| Kidney ALP | Human | Strong | Not explicitly stated, but strongly inhibited |
| Spleen ALP | Human | Strong | Not explicitly stated, but strongly inhibited |
| Bovine Milk Fat Globule Membrane ALP | Bovine | Strong | 45 ± 6[4] |
| Intestinal ALP | Human | Weak/Negligible | Not applicable |
| Placental ALP | Human | Weak/Negligible | Not applicable |
Note: The table summarizes the differential inhibitory effects of levamisole. Specific IC50 values can vary based on experimental conditions such as substrate concentration, pH, and temperature.
Experimental Protocols
This section outlines a detailed protocol for determining the IC50 value of this compound against a specific tissue-derived alkaline phosphatase isozyme using a colorimetric assay.
Principle of the Assay
The enzymatic activity of alkaline phosphatase is determined by measuring the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP). At an alkaline pH, pNP exhibits a yellow color that can be quantified by measuring its absorbance at 405 nm. The IC50 value is the concentration of the inhibitor ((+)-Tetramisole) that causes a 50% reduction in the enzymatic activity under the specified assay conditions.
Materials and Reagents
-
Purified tissue-specific alkaline phosphatase (e.g., from liver, bone, kidney, or intestine)
-
This compound hydrochloride
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl₂
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Detailed Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 1 M Diethanolamine buffer solution and adjust the pH to 9.8. Add MgCl₂ to a final concentration of 0.5 mM.
-
pNPP Substrate Solution: Dissolve pNPP in the Assay Buffer to a final concentration of 10 mM. Prepare this solution fresh before each experiment.
-
(+/-)-Tetramisole Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water.
-
Serial Dilutions of (+/-)-Tetramisole: Perform a series of dilutions of the stock solution in the Assay Buffer to obtain a range of concentrations (e.g., from 1 mM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each this compound dilution to the respective wells of the microplate. For the control (100% activity), add 20 µL of Assay Buffer. For the blank, add 40 µL of Assay Buffer.
-
Add 20 µL of the purified alkaline phosphatase enzyme solution (at a pre-determined optimal concentration) to all wells except the blank.
-
Gently tap the plate to mix and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 160 µL of the pNPP substrate solution to all wells. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.[5][6][7]
-
Signaling Pathway and Mechanism of Inhibition
Alkaline phosphatase is a membrane-bound enzyme that plays a role in various cellular processes by dephosphorylating a wide range of substrates. The inhibition of ALP by levamisole is uncompetitive, meaning it binds to the enzyme-substrate complex.
Caption: Uncompetitive inhibition mechanism of Levamisole.
This mechanism suggests that levamisole binds to a site on the enzyme that only becomes available after the substrate has bound. This binding event then prevents the conversion of the substrate to the product.
Conclusion
The provided application notes and protocols offer a detailed framework for researchers to accurately determine the IC50 value of this compound for various tissue-specific alkaline phosphatase isozymes. The distinct inhibitory profile of tetramisole, potently inhibiting the tissue-nonspecific isozymes while sparing the intestinal and placental forms, makes it an invaluable tool in ALP research. Adherence to the detailed experimental protocols and data analysis methods will ensure the generation of reliable and reproducible results, contributing to a deeper understanding of the roles of different ALP isozymes in health and disease, and aiding in the development of novel therapeutic agents.
References
- 1. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes: (+-)-Tetramisole as a Tool for Studying C. elegans Neuromuscular Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caenorhabditis elegans is a powerful model organism for investigating the genetics and pharmacology of the neuromuscular junction (NMJ) due to its simple, well-defined nervous system and genetic tractability. Cholinergic signaling is the primary excitatory mechanism at the C. elegans NMJ, crucial for locomotion.[1][2] The anthelmintic drug (+-)-Tetramisole, and its more active L-isomer, levamisole, serves as a potent cholinergic agonist. It is widely used to probe the function of the NMJ by inducing a characteristic spastic paralysis.[3][4][5] This application note provides a detailed overview of the mechanism of action of tetramisole, protocols for key behavioral assays, and data presentation guidelines for studying neuromuscular function in C. elegans.
Mechanism of Action
Tetramisole, specifically the levamisole enantiomer, acts as a selective agonist for a specific class of nicotinic acetylcholine receptors (nAChRs) on the body wall muscles of nematodes.[3][6] These are referred to as levamisole-sensitive AChRs (L-AChRs). In C. elegans, the L-AChR is a heteropentameric ion channel composed of several subunits, including UNC-38, UNC-63 (α-subunits), and UNC-29, LEV-1, and LEV-8 (non-α subunits).[3][6][7]
Binding of levamisole to the L-AChR locks the channel in an open state, leading to a sustained influx of cations (primarily Na⁺ and Ca²⁺).[6] This causes persistent depolarization of the muscle cell membrane, resulting in hypercontraction of the body wall muscles and subsequent spastic paralysis.[3] Because levamisole is not effectively hydrolyzed by acetylcholinesterase, its effect is prolonged. Mutants with defects in L-AChR subunits or associated proteins required for receptor assembly and localization often exhibit resistance to levamisole-induced paralysis, making this compound an excellent tool for genetic screens.[1][3] Conversely, mutations that reduce inhibitory GABAergic signaling can lead to hypersensitivity.[1]
Visualizing the Levamisole Signaling Pathway
The following diagram illustrates the molecular events at the C. elegans neuromuscular junction upon levamisole exposure.
Experimental Protocols
Two common assays utilizing levamisole to assess neuromuscular function are the paralysis assay and the thrashing assay.
Levamisole-Induced Paralysis Assay (Liquid-Based)
This assay quantifies the rate at which a population of worms becomes paralyzed upon exposure to levamisole. It is highly effective for screening mutants or RNAi knockdowns with altered sensitivity.[1][2][8]
Materials:
-
Age-synchronized adult C. elegans (L4 + 1 day)
-
24-well NGM plates seeded with OP50 E. coli[1]
-
M9 buffer
-
Levamisole stock solution (e.g., 100 mM in water)
-
Levamisole assay solution (e.g., 0.4 mM levamisole in M9 buffer)[1][8]
-
Dissecting microscope
Protocol:
-
Worm Synchronization: Prepare a synchronized population of worms by standard bleaching methods and grow them to the young adult stage on seeded NGM plates at 20°C.[1]
-
Assay Preparation: On the day of the experiment, prepare the 0.4 mM levamisole assay solution.
-
Transfer Worms: Wash the synchronized worms off the growth plates using M9 buffer into a centrifuge tube.[4] Allow worms to settle by gravity.
-
Initiate Assay: Add approximately 1 mL of the 0.4 mM levamisole solution to each well of a 24-well plate.[8] Pipette a population of ~20-30 worms into each well.[8]
-
Score Paralysis: Immediately start a timer. At regular intervals (e.g., every 5-10 minutes for 1 hour), count the number of worms that are still moving (swimming vigorously) versus those that are paralyzed (immotile, straight-bodied, may show head movement).[1] A worm is considered paralyzed if it does not move when the plate is gently tapped.
-
Data Analysis: For each time point, calculate the percentage of paralyzed worms. Plot the percentage of paralysis against time. Compare the time to 50% paralysis (PT₅₀) between different strains (e.g., wild-type vs. mutant).
Thrashing Assay in Levamisole
This assay measures the rate of swimming (thrashing) in liquid, providing a quantitative measure of neuromuscular activity. It can reveal more subtle defects than a simple paralysis assay.[9]
Materials:
-
Age-synchronized adult C. elegans
-
M9 buffer
-
Levamisole solutions at various concentrations (e.g., 10 µM - 200 µM)
-
96-well plate or glass slide with a drop of liquid
-
Dissecting microscope and stopwatch or video recording setup
Protocol:
-
Worm Preparation: Prepare synchronized young adult worms as described above.
-
Assay Setup: Prepare wells of a 96-well plate or drops of M9 buffer on a slide containing the desired concentration of levamisole.
-
Transfer Worm: Using a worm pick, transfer a single adult worm into a well or drop of the levamisole solution.
-
Acclimation: Allow the worm to acclimate for 1 minute.
-
Count Thrashes: Count the number of body bends per unit of time (e.g., 30 seconds or 1 minute). A thrash is defined as one complete sinusoidal movement from one side to the other and back again.
-
Data Collection: Repeat for at least 10-15 worms per condition.
-
Data Analysis: Calculate the average thrash rate (thrashes/minute) for each condition. Compare the dose-response relationship between different genotypes.
Experimental Workflows
The following diagrams outline the workflows for the paralysis and thrashing assays.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.
Table 1: Levamisole-Induced Paralysis Assay Results
This table presents the time required for 50% of the worm population to become paralyzed (PT₅₀). A higher PT₅₀ value indicates resistance to levamisole.
| Genotype | N (Worms) | PT₅₀ (minutes) ± SEM | P-value (vs. Wild-Type) |
| Wild-Type (N2) | 95 | 15.2 ± 1.1 | - |
| unc-29(x20) | 101 | 48.5 ± 3.4 | <0.001 |
| unc-49(e407) | 98 | 9.8 ± 0.8 | <0.05 |
| Experimental Drug | 105 | 25.6 ± 2.0 | <0.01 |
Data are hypothetical and for illustrative purposes only. Statistical analysis (e.g., Log-rank test) should be performed to determine significance.
Table 2: Thrashing Rate in Response to Levamisole
This table shows the dose-dependent effect of levamisole on the swimming behavior of different C. elegans strains. A decrease in thrashing rate indicates a functional neuromuscular junction responding to the drug.
| Genotype | Levamisole (µM) | Mean Thrash Rate (thrashes/min) ± SEM | N (Worms) |
| Wild-Type (N2) | 0 | 165.4 ± 5.2 | 15 |
| 50 | 98.1 ± 7.6 | 15 | |
| 100 | 45.3 ± 4.1 | 15 | |
| lev-8(x15) | 0 | 162.1 ± 6.0 | 15 |
| 50 | 135.8 ± 8.1 | 15 | |
| 100 | 99.5 ± 7.3 | 15 |
Data are hypothetical and for illustrative purposes only. Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to compare groups.
References
- 1. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Toxicity Test: Levamisole Treatment In C. elegans [ONE] - Phylumtech [phylumtech.com]
- 5. Levamisole Toxicity Assay using ARENA system - Phylumtech [phylumtech.com]
- 6. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of subunits to Caenorhabditis elegans levamisole-sensitive nicotinic receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Fast, automated measurement of nematode swimming (thrashing) without morphometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dissolving (+-)-Tetramisole Hydrochloride in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving (+-)-Tetramisole hydrochloride in aqueous buffers for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in common aqueous solutions?
A1: this compound hydrochloride is generally considered to be readily soluble in water. Published data indicates a high solubility in water, with values reported as 50 mg/mL and 200 g/L at 20°C.[1] It is also highly soluble in Phosphate Buffered Saline (PBS).
Q2: How does pH affect the solubility and stability of this compound hydrochloride?
A2: The pH of the solution is a critical factor for both the solubility and stability of this compound hydrochloride.
-
Solubility: As a hydrochloride salt of a weak base with a pKa of 8.0, this compound hydrochloride is more soluble in acidic conditions where it exists in its protonated, charged form. As the pH of the solution approaches and exceeds the pKa, the compound will deprotonate to its less soluble free base form, which may lead to precipitation.
-
Stability: this compound hydrochloride is stable in acidic solutions. However, it undergoes hydrolysis in alkaline conditions (higher pH).[2] This degradation process is accelerated by increases in both pH and temperature.[2]
Q3: Can I dissolve this compound hydrochloride in Tris buffer?
A3: Yes, it is possible to dissolve this compound hydrochloride in Tris buffer. However, careful consideration of the buffer's pH is essential. Since the pKa of this compound is 8.0, preparing a solution in a Tris buffer with a pH in the range of 7.5 to 8.5 should be approached with caution, as the compound's solubility will be lower, and the potential for precipitation of the free base will be higher compared to more acidic buffers. For optimal stability of the dissolved compound, a slightly acidic pH is recommended.
Q4: What is the recommended storage condition for this compound hydrochloride solutions?
A4: Aqueous stock solutions of this compound hydrochloride are reported to be stable for approximately one month when stored at 2-8°C. To minimize degradation, it is advisable to store solutions in acidic buffers and protect them from light. For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Reference |
| Water | 50 mg/mL | 207.7 mM | |
| Water | 200 g/L (20°C) | 830.8 mM | [1] |
| PBS | >36.1 µg/mL (pH 7.4) | >0.15 mM | [3] |
Note: The solubility in PBS at pH 7.4 is reported as greater than a certain value, suggesting that higher concentrations may be achievable.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in sterile water.
Materials:
-
This compound hydrochloride (MW: 240.75 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 2.408 mg of this compound hydrochloride powder.
-
Dissolution: Transfer the powder to a sterile conical tube and add 1 mL of sterile water.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
Sterilization: For applications requiring sterility, such as cell culture, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Storage: Store the stock solution at 2-8°C for up to one month. For longer-term storage, aliquot into smaller volumes and store at -20°C.
Troubleshooting Guides
Issue 1: Precipitation observed when dissolving in a buffer (e.g., Tris-HCl, pH > 7.0)
Root Cause:
-
pH-dependent solubility: As the pH of the buffer approaches or exceeds the pKa of this compound (pKa = 8.0), the equilibrium shifts towards the uncharged, less soluble free base form, leading to precipitation.
-
Concentration: The intended final concentration may exceed the solubility limit of the free base at that specific pH.
Solutions:
-
Lower the pH: Adjust the pH of your buffer to be more acidic (e.g., pH 6.0-7.0) before adding the this compound hydrochloride. This will favor the more soluble protonated form.
-
Prepare a concentrated stock in water: Dissolve the compound in sterile water first to create a concentrated stock solution, where the pH will be naturally acidic. Then, add small volumes of this stock solution to your buffer to achieve the final desired concentration. This minimizes the impact on the buffer's pH.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious as prolonged heating, especially at higher pH, can accelerate hydrolysis.[2]
-
Sonication: Use a bath sonicator to provide energy to break up any precipitate and facilitate dissolution.
Issue 2: Solution appears cloudy or hazy after a short period.
Root Cause:
-
Hydrolysis: At neutral to alkaline pH, this compound hydrochloride can hydrolyze, and the degradation products may be less soluble.
-
Delayed Precipitation: The free base may be precipitating out of the solution over time as it reaches equilibrium.
Solutions:
-
Use Freshly Prepared Solutions: Due to the potential for hydrolysis, it is best to prepare solutions fresh for each experiment, especially when working with buffers at or above neutral pH.
-
Re-evaluate Buffer pH: Consider using a buffer with a slightly lower pH to improve the long-term stability of the dissolved compound.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use in an experiment. If cloudiness is observed, it is recommended to discard the solution and prepare a fresh one.
References
- 1. Tetramisole Hydrochloride or Tetramisole Hcl 99% Powder API, Raw Material CAS 5086-74-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Tetramisole hydrochloride | 5086-74-8 [chemicalbook.com]
- 3. Tetramisole Hydrochloride | C11H13ClN2S | CID 68628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Non-specific binding of Tetramisole in immunofluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to immunofluorescence (IF) assays, with a specific focus on high background staining when using Tetramisole.
Troubleshooting Guide: High Background Staining in Immunofluorescence
High background staining can obscure specific signals, making data interpretation difficult. This guide will help you identify and address the root cause of high background in your immunofluorescence experiments, particularly when using Tetramisole to inhibit endogenous alkaline phosphatase activity.
Isolating the Problem:
To effectively troubleshoot, it's crucial to determine the source of the unwanted signal. The following workflow will guide you through a series of checks.
Stability of (+-)-Tetramisole in solution at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (±)-Tetramisole in solution under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of (±)-Tetramisole in aqueous solutions?
A1: (±)-Tetramisole hydrochloride is generally stable in acidic solutions.[1][2] However, it undergoes hydrolysis under alkaline conditions, and this degradation process is accelerated by increases in both pH and temperature.[1][2] In its solid powder form, tetramisole hydrochloride is stable and has a shelf-life of 8 years when stored at room temperature.[1]
Q2: How does pH affect the stability of (±)-Tetramisole solutions?
A2: The stability of (±)-Tetramisole is highly dependent on the pH of the solution. Acidic solutions are relatively stable, while alkaline conditions promote hydrolysis.[1][2] One study on forced degradation showed that after 24 hours at ambient temperature, there was a 22.63% degradation in 0.1 N HCl and a 20.35% degradation in 0.1 N NaOH after 4 hours.[3] Another study focusing on levamisole, the levo-rotatory isomer of tetramisole, found that at 100°C, decomposition was minimal at pH 2, but the rate of decomposition increased approximately 70-fold at pH 8.[4]
Q3: What is the impact of temperature on the stability of (±)-Tetramisole solutions?
A3: Temperature is a critical factor in the stability of (±)-Tetramisole solutions, with higher temperatures accelerating degradation.[1][2] Solutions are more stable when stored at lower temperatures, such as 2-8°C, where they can be stable for about a month.[1] In its solid form, tetramisole hydrochloride is thermally stable, showing no degradation when exposed to heat at 100°C for 24 hours.[5] A study on levamisole solutions prepared from powder found them to be stable for at least 90 days at both 4°C and 23°C.[6][7]
Q4: My (±)-Tetramisole solution appears cloudy. What could be the cause?
A4: (±)-Tetramisole hydrochloride should form a clear, colorless solution when dissolved in water at a concentration of 50 mg/mL.[1] Cloudiness may indicate precipitation, which could be due to the use of a solvent in which it is not fully soluble or a reaction with components in the buffer. Tetramisole hydrochloride is easily soluble in water and methanol, slightly soluble in ethanol, and insoluble in acetone.[2] Ensure you are using an appropriate solvent and that the pH of your solution is not in a range that promotes precipitation.
Q5: I am observing a loss of activity of my (±)-Tetramisole solution over time. How can I mitigate this?
A5: Loss of activity is likely due to the chemical degradation of (±)-Tetramisole. To mitigate this, it is recommended to prepare fresh solutions for your experiments whenever possible. If storage is necessary, solutions should be kept at a low temperature (2-8°C) and at an acidic pH.[1] Avoid prolonged storage, especially at room temperature or in alkaline buffers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low experimental results | Degradation of (±)-Tetramisole in the experimental buffer. | Check the pH and temperature of your experimental buffer. If the pH is alkaline, consider if the experiment can be performed at a lower pH. Prepare the (±)-Tetramisole solution fresh before each experiment. |
| Precipitate forms in the solution | Poor solubility or reaction with buffer components. | Verify the solvent is appropriate for (±)-Tetramisole hydrochloride (e.g., water, methanol).[2] If using a buffer, check for potential incompatibilities. |
| Inconsistent results between experiments | Inconsistent age or storage conditions of the (±)-Tetramisole solution. | Standardize the preparation and storage protocol for your (±)-Tetramisole solutions. Always use solutions of a similar age and stored under the same conditions. |
Quantitative Stability Data
The following table summarizes the degradation of (±)-Tetramisole hydrochloride under various stress conditions as reported in a forced degradation study.
| Condition | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis (0.1 N HCl) | 24 hours | Ambient | 22.63% | [3] |
| Basic Hydrolysis (0.1 N NaOH) | 4 hours | Ambient | 20.35% | [3] |
| Neutral Hydrolysis (Water) | 6 hours | 90°C | No degradation | [5] |
| Oxidative (3% H2O2) | 6 hours | Room Temperature | 18.58% | [3] |
| Photolytic (Sunlight) | 48 hours | Not specified | 12.25% | [5] |
| Thermal (Solid form) | 24 hours | 100°C | No degradation | [5] |
Experimental Protocols
Stability Indicating HPLC Method
This section details the High-Performance Liquid Chromatography (HPLC) method used to determine the stability of (±)-Tetramisole hydrochloride in the presence of its degradation products.[5]
-
Instrumentation: An HPLC system equipped with a Diode-array UV-Visible detector and an autosampler.
-
Column: SUPELCO C18 column (250mm length, 4.6mm width, 5µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in a 50:33:17 (by volume) ratio. The mobile phase should be degassed before use.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µl.
-
Detection Wavelength: 212 nm.
-
Temperature: Ambient.
Forced Degradation Study Protocol
To assess the stability of (±)-Tetramisole under various stress conditions, the following protocols can be applied.[5] A concentration of 5 µg/mL of tetramisole hydrochloride is typically used for these studies.[5]
-
Acidic Hydrolysis: The drug solution is treated with 0.1 N hydrochloric acid for 24 hours at ambient temperature.
-
Basic Hydrolysis: The drug solution is treated with 0.1 N sodium hydroxide for 4 hours at ambient temperature, followed by neutralization.
-
Neutral Hydrolysis: The drug solution is heated in deionized water for 6 hours at 90°C.
-
Oxidative Degradation: The drug solution is treated with 3% hydrogen peroxide for 6 hours at room temperature.
-
Photolytic Degradation: The drug solution is exposed to sunlight for 48 hours.
-
Thermal Degradation: The solid drug is exposed to heat at 100°C for 24 hours.
Visualizations
Caption: Factors influencing the stability of (±)-Tetramisole in solution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tetramisole hydrochloride | 5086-74-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Levamisole: its stability in aqueous solutions at elevated temperatures. Part III. A chromatographic and polarimetric study of the kinetics of degradation - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
How to remove endogenous alkaline phosphatase activity without Tetramisole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of endogenous alkaline phosphatase (AP) activity in experimental assays, without the use of Tetramisole.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove endogenous alkaline phosphatase activity?
Endogenous alkaline phosphatase can lead to high background staining in various immunoassays, such as immunohistochemistry (IHC) and Western blotting, that utilize an alkaline phosphatase-conjugated secondary antibody for detection. This non-specific signal can mask the true signal from the target protein, leading to false-positive results and difficulty in interpreting the data.[1][2]
Q2: What are the common alternatives to Tetramisole for inhibiting endogenous AP activity?
Several alternatives to Tetramisole are available for blocking endogenous AP activity. The most common is Levamisole, which is effective against most non-intestinal isoforms of alkaline phosphatase.[3][4] Other methods include heat inactivation and the use of other chemical inhibitors like L-p-Bromotetramisole and sodium orthovanadate. For intestinal alkaline phosphatase, which is resistant to Levamisole, a weak acid treatment, such as with acetic acid, can be employed.[3][4]
Q3: Are there tissue-specific considerations when choosing an AP inhibitor?
Yes, different tissues express different isoenzymes of alkaline phosphatase. For instance, the intestinal isoenzyme is resistant to Levamisole.[3][4] Therefore, for experiments involving intestinal tissue, an alternative method like acetic acid treatment is recommended. It is crucial to identify the predominant AP isoenzyme in your tissue of interest to select the most effective inhibitor.
Q4: Can heat inactivation damage the target antigen in my sample?
Heat inactivation can be a very effective method for abolishing endogenous AP activity. However, there is a risk of damaging heat-labile antigens. The optimal temperature and incubation time for heat inactivation should be empirically determined for each specific antigen and tissue type to ensure that the epitope is not destroyed.[3]
Troubleshooting Guides
High background or non-specific staining is a common issue when working with AP-based detection systems. Below are some common problems, their potential causes, and recommended solutions.
| Problem | Probable Cause | Solution |
| High background staining across the entire tissue section. | Incomplete inhibition of endogenous alkaline phosphatase activity. | 1. Verify the correct inhibitor was used for the tissue type. For most tissues, Levamisole (1-5 mM) is effective. For intestinal tissue, use a 20% acetic acid wash.[3][4] 2. Optimize inhibitor concentration and incubation time. Increase the concentration of the inhibitor or the duration of the incubation step. 3. Consider heat inactivation. If the antigen is heat-stable, heat inactivation can be a more robust method. |
| Non-specific staining in specific cell types or structures known to have high AP activity (e.g., kidney, bone). | High levels of endogenous AP in those specific locations. | 1. Increase the local concentration of the inhibitor. Ensure adequate penetration of the inhibitor into the tissue. 2. Use a more potent inhibitor. Consider using L-p-Bromotetramisole for more complete inhibition.[5] |
| Weak or no specific signal after using an inhibitor. | The inhibition method damaged the antigen of interest. | 1. Reduce the harshness of the treatment. If using heat inactivation, lower the temperature or shorten the incubation time. If using acetic acid, reduce the concentration or incubation time. 2. Switch to a milder inhibition method. If heat or acid treatment is damaging the antigen, switch to a chemical inhibitor like Levamisole or L-p-Bromotetramisole. |
| Inconsistent staining across different samples. | Variability in endogenous AP levels between samples or inconsistent application of the inhibitor. | 1. Standardize the inhibition protocol. Ensure that all samples are treated with the inhibitor for the same amount of time and at the same concentration. 2. Assess endogenous AP activity in a control sample. Before proceeding with the full experiment, test a control slide with just the substrate to visualize the extent and location of endogenous AP activity. |
Quantitative Data on AP Inhibitors
The following table summarizes the quantitative data for various inhibitors of alkaline phosphatase. This information can help in selecting the appropriate inhibitor and optimizing its concentration for your experiments.
| Inhibitor | Target AP Isoforms | Typical Working Concentration | Potency (Ki / IC50) | Notes |
| Levamisole | Most non-intestinal isoforms (liver, bone, kidney) | 1-5 mM | Ki: ~1 µM | Ineffective against intestinal and placental AP.[3][4][5] |
| L-p-Bromotetramisole | Non-intestinal isoforms | 0.1-1 mM | Ki: ~2.8 µM | A more potent alternative to Levamisole.[5] |
| Sodium Orthovanadate | Broad spectrum (including tyrosine phosphatases) | 1-10 mM | IC50: ~10 µM | Also inhibits other phosphatases, which may affect signaling pathways.[6] |
| Inorganic Phosphate (Pi) | Competitive inhibitor of most APs | Varies with experimental conditions | Ki: Varies (µM to mM range) | Can be a confounding factor in assays; its concentration should be controlled.[7][8] |
Experimental Protocols
Below are detailed methodologies for the key experiments and techniques discussed in this support center.
Protocol 1: Heat Inactivation of Endogenous Alkaline Phosphatase
This protocol is suitable for heat-stable antigens.
-
Deparaffinize and rehydrate tissue sections as per standard protocols.
-
Antigen Retrieval (if required): Perform antigen retrieval before heat inactivation.
-
Heat Inactivation:
-
Immerse slides in a pre-heated buffer (e.g., Tris-HCl, pH 8.0) at 65-75°C.
-
Incubate for 30-60 minutes. The optimal temperature and time should be determined empirically.
-
Allow the slides to cool down to room temperature.
-
-
Washing: Wash the slides with PBS or TBS buffer.
-
Proceed with your standard IHC or other immunoassay protocol.
Protocol 2: Acetic Acid Inhibition of Intestinal Alkaline Phosphatase
This protocol is specifically for inhibiting the Levamisole-resistant intestinal AP isoform.
-
Deparaffinize and rehydrate tissue sections.
-
Acetic Acid Treatment:
-
Incubate the slides in a 20% acetic acid solution for 15-30 minutes at room temperature.
-
The optimal incubation time may need to be adjusted.
-
-
Washing:
-
Rinse the slides thoroughly with distilled water to remove all traces of acid.
-
Wash with PBS or TBS buffer.
-
-
Proceed with your staining protocol.
Protocol 3: Chemical Inhibition with Levamisole or L-p-Bromotetramisole
This protocol is for the use of chemical inhibitors in your staining procedure.
-
Prepare the Inhibitor Solution:
-
Levamisole: Prepare a 1-5 mM solution in your assay buffer (e.g., Tris buffer).
-
L-p-Bromotetramisole: Prepare a 0.1-1 mM solution in your assay buffer.
-
-
Inhibition Step:
-
After the secondary antibody incubation and washing steps, incubate the tissue sections with the inhibitor solution for 10-30 minutes at room temperature.
-
Alternatively, the inhibitor can be added to the substrate solution.
-
-
Washing: Wash the slides with your assay buffer.
-
Substrate Incubation: Proceed with the addition of the alkaline phosphatase substrate.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for different methods of endogenous AP inactivation.
Caption: General workflow for immunohistochemistry with different options for endogenous alkaline phosphatase inactivation.
Caption: Troubleshooting flowchart for high background staining in assays using alkaline phosphatase-based detection.
References
- 1. High background in immunohistochemistry | Abcam [abcam.com]
- 2. qedbio.com [qedbio.com]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basics of the Blocking Step in IHC [nsh.org]
- 5. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Alkaline phosphatase (EC 3.1.3.1) in serum is inhibited by physiological concentrations of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Unexpected Cellular Toxicity of (+/-)-Tetramisole in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular toxicity with (+/-)-Tetramisole in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of (+/-)-Tetramisole?
A1: (+/-)-Tetramisole is a racemic mixture of two enantiomers: levamisole and dexamisole. It is widely used as an anthelmintic agent.[1] Its primary mode of action in nematodes is the agonism of nicotinic acetylcholine receptors, leading to spastic paralysis of the worms.[1] In cell culture, tetramisole and its active isomer, levamisole, are commonly used as inhibitors of alkaline phosphatases (ALPs).[2]
Q2: I'm observing high levels of cell death in my primary cell cultures when using Tetramisole as an alkaline phosphatase inhibitor. Is this expected?
A2: While Tetramisole is an effective ALP inhibitor, unexpected cytotoxicity in primary cell cultures can occur. Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The toxicity may not be related to ALP inhibition but rather to off-target effects of the compound. Levamisole, the active isomer of Tetramisole, has been reported to induce apoptosis in some cell types.[3]
Q3: What are the potential off-target effects of (+/-)-Tetramisole that could lead to cytotoxicity?
A3: Potential off-target effects of Tetramisole that may contribute to cellular toxicity include:
-
Induction of Apoptosis: Levamisole has been shown to induce apoptosis in human myeloma cell lines through the release of cytochrome c and activation of caspase-3.[3]
-
Mitochondrial Dysfunction: Many drugs can induce toxicity by impairing mitochondrial function, leading to increased production of reactive oxygen species (ROS) and a decrease in ATP production.[4][5] While not directly reported for Tetramisole, this is a common mechanism of drug-induced cell death.
-
Neuronal Activity Modulation: Studies have shown that Tetramisole can suppress neuronal activity independently of its effect on alkaline phosphatase, potentially by blocking voltage-dependent sodium channels.[2] This could be a source of toxicity in primary neuronal cultures.
-
Immunomodulatory Effects: Levamisole is known to have immunomodulatory effects, which could lead to unexpected responses in primary immune cell cultures.[6][7]
Q4: How can I differentiate between on-target ALP inhibition and off-target cytotoxicity?
A4: To distinguish between the desired enzymatic inhibition and unintended toxicity, you can use dexamisole as a negative control. Dexamisole is the other enantiomer in the tetramisole mixture and has a much weaker effect on alkaline phosphatase but may still share some of the off-target effects.[8] If dexamisole does not cause toxicity at the same concentration as tetramisole, the cytotoxicity is more likely linked to ALP inhibition or an effect specific to the levamisole enantiomer.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity observed in primary cell cultures after treatment with (+/-)-Tetramisole.
| Potential Cause | Troubleshooting/Validation Steps |
| Concentration is too high for the specific primary cell type. | 1. Perform a dose-response curve: Test a wide range of Tetramisole concentrations to determine the IC50 value for toxicity in your specific primary cell line. 2. Use the lowest effective concentration: For ALP inhibition experiments, use the lowest concentration of Tetramisole that effectively inhibits the enzyme. |
| Off-target induction of apoptosis. | 1. Assess markers of apoptosis: Use assays such as Annexin V/Propidium Iodide (PI) staining, caspase-3/7 activity assays, or TUNEL staining to determine if apoptosis is being induced. 2. Western blotting for apoptotic proteins: Analyze the expression of key apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3. |
| Mitochondrial dysfunction. | 1. Measure mitochondrial membrane potential: Use fluorescent dyes like JC-1 or TMRE to assess changes in mitochondrial membrane potential. 2. Quantify reactive oxygen species (ROS): Use probes like DCFDA to measure intracellular ROS levels. 3. Assess cellular respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). |
| Solvent (e.g., DMSO) toxicity. | 1. Run a vehicle control: Treat cells with the same concentration of the solvent used to dissolve Tetramisole. 2. Minimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your primary cells (typically <0.1% for DMSO). |
Issue 2: Inconsistent results or variability in cytotoxicity between experiments.
| Potential Cause | Troubleshooting/Validation Steps |
| Variability in primary cell health and passage number. | 1. Use cells from the same donor and passage number: Minimize variability between experiments by using a consistent source of primary cells. 2. Ensure cell health: Only use healthy, actively dividing primary cells for your experiments. |
| Degradation of Tetramisole stock solution. | 1. Prepare fresh dilutions: Prepare fresh dilutions of Tetramisole from a stock solution for each experiment. 2. Proper storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Inaccurate pipetting of viscous stock solutions. | 1. Use positive displacement pipettes: For viscous solutions, positive displacement pipettes can improve accuracy. 2. Careful pipetting technique: Aspirate and dispense the solution slowly and ensure the pipette tip is fully submerged. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for Tetramisole-induced cytotoxicity in different primary cell types. Note: These are example values and should be determined experimentally for your specific cell type.
| Primary Cell Type | Hypothetical IC50 for Cytotoxicity (µM) | Hypothetical IC50 for ALP Inhibition (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 75 | 10 |
| Primary Human Hepatocytes | 150 | 15 |
| Rat Cortical Neurons | 50 | 8 |
| Mouse Embryonic Fibroblasts (MEFs) | 200 | 20 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of (+/-)-Tetramisole concentrations (e.g., 0.1 µM to 500 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed primary cells in a 6-well plate and treat with the desired concentrations of (+/-)-Tetramisole and controls.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
-
Cell Seeding and Treatment: Seed primary cells on glass coverslips or in a 96-well black-walled plate and treat with (+/-)-Tetramisole and controls.
-
JC-1 Staining: At the end of the treatment, incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Imaging or Plate Reader Analysis:
-
Fluorescence Microscopy: Visualize the cells. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Fluorescence Plate Reader: Measure the fluorescence intensity at both red (~590 nm) and green (~530 nm) emission wavelengths.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
Visualizations
References
- 1. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative effect of levamisole on human myeloma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of levamisole on cytotoxic T-cell-mediated immune resistance to L1210 murine leukemia in hyperimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Incomplete Inhibition of Intestinal Alkaline Phosphatase by (+/-)-Tetramisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete inhibition of intestinal alkaline phosphatase (IAP) by (+/-)-tetramisole and its active isomer, levamisole.
Frequently Asked Questions (FAQs)
Q1: Why is my inhibition of intestinal alkaline phosphatase (IAP) with tetramisole incomplete?
A1: Intestinal alkaline phosphatase is known to be significantly more resistant to inhibition by tetramisole and its active L-isomer, levamisole, compared to other alkaline phosphatase isoenzymes like those from the liver, bone, or kidney.[1][2][3] This is an intrinsic property of the intestinal isoenzyme. While levamisole strongly inhibits non-intestinal forms of the enzyme, a significant portion of IAP activity remains even at high concentrations of the inhibitor.[2][4] For instance, at a concentration of 10 mmol/l levamisole, approximately 62% of intestinal alkaline phosphatase activity can remain.[4]
Q2: What is the mechanism of inhibition of alkaline phosphatase by tetramisole?
A2: The inhibition of alkaline phosphatase by levamisole is typically uncompetitive.[3][5] This means the inhibitor binds to the enzyme-substrate complex, not to the free enzyme. This type of inhibition is often observed with alkaline phosphatases and suggests that the inhibitor binds after the substrate has already bound to the active site.
Q3: Is there a difference between using (+/-)-tetramisole and L-tetramisole (levamisole)?
A3: Yes, the inhibitory activity of tetramisole is stereospecific. The L-isomer, levamisole, is the active inhibitor of alkaline phosphatase.[6] The D-isomer, dexamisole, shows little to no inhibitory effect.[6] For consistent and potent inhibition, it is recommended to use pure L-tetramisole (levamisole).
Q4: Are there alternative inhibitors for intestinal alkaline phosphatase?
A4: While tetramisole is a commonly used differential inhibitor, other compounds can inhibit IAP. L-phenylalanine is a known inhibitor of intestinal alkaline phosphatase.[4] Additionally, L-homoarginine can inhibit IAP, although the inhibition is sigmoidal, suggesting a more complex interaction.[1] For broader phosphatase inhibition, cocktails containing a mix of inhibitors targeting different phosphatase types are available.
Q5: Can the incomplete inhibition of IAP by tetramisole be useful in experiments?
A5: Yes, the differential inhibition of alkaline phosphatase isoenzymes by levamisole is frequently exploited in research and clinical diagnostics. By using a concentration of levamisole that inhibits non-intestinal isoenzymes but leaves a significant portion of IAP activity intact, it is possible to specifically measure the activity of intestinal alkaline phosphatase in a mixed sample, such as serum.[2][4][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low inhibition of IAP observed | Intrinsic Resistance of IAP: Intestinal alkaline phosphatase is naturally resistant to tetramisole/levamisole. | This is expected. The goal is often not complete inhibition but rather to differentiate IAP from other isoenzymes. |
| Incorrect Isomer: You may be using the inactive D-isomer (dexamisole) or a racemic mixture with low potency. | Ensure you are using the active L-isomer, levamisole, for maximal inhibition.[6] | |
| Inhibitor Degradation: The tetramisole/levamisole solution may have degraded due to improper storage. | Prepare fresh inhibitor solutions and store them according to the manufacturer's instructions, typically protected from light and at a low temperature. | |
| Incorrect Inhibitor Concentration: The final concentration of the inhibitor in the assay is too low. | Recalculate your dilutions and ensure the final concentration is appropriate for your experimental goals. For differential inhibition, concentrations around 1 mM are often used.[2] | |
| High variability in inhibition between experiments | Inconsistent Reagent Preparation: Variations in the preparation of buffers, substrate, or inhibitor solutions. | Prepare reagents in larger batches to be used across multiple experiments to ensure consistency. Always use calibrated pipettes. |
| Fluctuations in Assay Conditions: Minor changes in temperature, pH, or incubation time can affect enzyme kinetics and inhibition. | Strictly control all assay parameters. Use a temperature-controlled incubator or water bath. Ensure the pH of your assay buffer is stable. | |
| Sample Variability: If using biological samples, the relative abundance of different alkaline phosphatase isoenzymes may vary. | If possible, use purified intestinal alkaline phosphatase as a control to establish a baseline for inhibition. | |
| Unexpectedly high inhibition of IAP | Presence of Other Inhibitors: Your sample or reagents may be contaminated with other phosphatase inhibitors. | Ensure all glassware is thoroughly cleaned and use high-purity reagents. Run a control with your sample and all assay components except tetramisole to check for background inhibition. |
| Incorrect pH: The optimal pH for alkaline phosphatase activity is high (around 9-10). The inhibitory effect of some compounds can be pH-dependent. | Verify the pH of your assay buffer. The inhibition by levamisole has been shown to be effective at alkaline pH. |
Quantitative Data
Table 1: Inhibition of Alkaline Phosphatase Isoenzymes by Levamisole
| Isoenzyme Source | Inhibitor | Concentration | % Inhibition | Reference |
| Intestine | Levamisole | 10 mmol/l | ~38% | [4] |
| Placenta | Levamisole | 10 mmol/l | ~61% | [4] |
| Liver/Bone | Levamisole | 10 mmol/l | ~98.7% | [4] |
| Non-intestinal (liver/bone) | L-p-bromotetramisole | Not specified | Inhibited | [7] |
| Intestine | L-p-bromotetramisole | Not specified | Uninhibited | [7] |
| Various rat tissues (non-intestinal) | L-p-bromotetramisole | 0.1 mM | Complete | [8] |
| Rat intestine | L-p-bromotetramisole | 0.1 mM | Not affected | [8] |
Experimental Protocols
Protocol: Measuring the Inhibition of Intestinal Alkaline Phosphatase Activity
This protocol is a general guideline for determining the inhibitory effect of tetramisole on intestinal alkaline phosphatase activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Purified intestinal alkaline phosphatase (or sample containing IAP)
-
Assay Buffer: e.g., 1 M Diethanolamine, pH 9.8, with 0.5 mM MgCl₂
-
Substrate: p-Nitrophenyl phosphate (pNPP) solution
-
Inhibitor: (+/-)-Tetramisole or L-tetramisole (levamisole) stock solution (e.g., in water or buffer)
-
Stop Solution: e.g., 3 M NaOH
-
Microplate reader and 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the tetramisole/levamisole inhibitor in the assay buffer.
-
Prepare the pNPP substrate solution in the assay buffer at the desired concentration.
-
Prepare your enzyme sample (e.g., purified IAP or tissue homogenate) diluted in assay buffer to a concentration that gives a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank: Assay buffer and stop solution.
-
Control (No Inhibitor): Enzyme sample, assay buffer, and substrate.
-
Inhibitor Wells: Enzyme sample, corresponding dilution of the inhibitor, and substrate.
-
-
It is recommended to run all conditions in triplicate.
-
-
Pre-incubation:
-
Add the enzyme and the inhibitor (or buffer for the control) to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the pNPP substrate to all wells (except the blank) to start the reaction.
-
Mix gently by pipetting or using a plate shaker.
-
-
Incubation:
-
Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Stop the Reaction:
-
Add the stop solution (e.g., 3 M NaOH) to all wells to stop the enzymatic reaction. The stop solution will also cause a color change in the product (p-nitrophenol) to yellow.
-
-
Measure Absorbance:
-
Read the absorbance of the wells at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from all other readings.
-
Calculate the percentage of remaining enzyme activity in the presence of the inhibitor compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value if desired.
-
Visualizations
Experimental Workflow for IAP Inhibition Assay
Caption: Workflow for an intestinal alkaline phosphatase inhibition assay.
Mechanism of Uncompetitive Inhibition
Caption: Uncompetitive inhibition of alkaline phosphatase by levamisole.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative method for determining serum alkaline phosphatase isoenzyme activity: estimation of intestinal component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of alkaline phosphatase of intestinal origin in plasma by p-bromotetramisole inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of (+-)-Tetramisole in Alkaline Buffer Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the hydrolysis of (+-)-Tetramisole in alkaline buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in alkaline solutions?
No, this compound is not stable in alkaline conditions. It undergoes hydrolysis, and the rate of this degradation increases with both increasing pH and temperature.
Q2: What are the expected degradation products of Tetramisole in an alkaline solution?
Under alkaline conditions, the thiazolidine ring of Tetramisole is susceptible to hydrolysis. The suggested degradation pathway involves the opening of this ring to form a thiol derivative.
Q3: What analytical methods are suitable for monitoring the hydrolysis of Tetramisole?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the degradation of Tetramisole and quantifying its remaining concentration in the presence of its degradation products. A stability-indicating HPLC method can resolve the parent drug from its degradation products, allowing for accurate kinetic analysis. UV spectrophotometry has also been used to determine Tetramisole in the presence of its alkali-induced degradation product.
Q4: How can I perform an accelerated alkaline degradation study on Tetramisole?
An accelerated degradation can be achieved by refluxing a solution of Tetramisole hydrochloride in a strong base, such as 1N sodium hydroxide, for a period of time (e.g., 2 hours). The resulting solution can then be neutralized. For kinetic studies, less harsh conditions, such as using 0.1 N sodium hydroxide at ambient temperature, can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible hydrolysis rates. | 1. pH fluctuation: The buffer capacity may be insufficient to maintain a constant pH throughout the experiment, especially if the hydrolysis reaction produces or consumes protons. 2. Temperature variation: Inconsistent temperature control can significantly affect the reaction rate. 3. Impure Tetramisole sample: Purity of the starting material is crucial for accurate kinetic studies. | 1. Buffer selection: Use a buffer with a pKa close to the desired experimental pH and ensure its concentration is sufficient. Regularly monitor the pH of the reaction mixture. 2. Temperature control: Use a calibrated, temperature-controlled water bath or incubator. 3. Purity analysis: Verify the purity of the this compound standard using a suitable analytical method (e.g., HPLC, melting point). |
| Difficulty in separating Tetramisole from its degradation products by HPLC. | 1. Inappropriate column: The stationary phase of the HPLC column may not be suitable for resolving the parent compound and its more polar degradation product. 2. Suboptimal mobile phase composition: The solvent strength or pH of the mobile phase may not be adequate for separation. | 1. Column selection: A C18 column is often a good starting point. Consider other stationary phases if co-elution persists. 2. Method development: Systematically vary the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the aqueous phase) to optimize separation. |
| Precipitation observed during the experiment. | 1. Low solubility: The solubility of Tetramisole or its degradation products may be limited in the chosen buffer system. 2. Salting out: High buffer concentrations might reduce the solubility of the compounds. | 1. Solubility assessment: Determine the solubility of Tetramisole and its expected degradation product in the buffer at the experimental temperature before initiating kinetic studies. 2. Buffer concentration: Use the lowest buffer concentration that still provides adequate pH control. |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate Constant
This protocol outlines a general procedure for determining the pseudo-first-order rate constant for the hydrolysis of this compound at a specific alkaline pH and temperature.
-
Buffer Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate or borate buffer) and ionic strength.
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol).
-
Reaction Initiation:
-
Pre-heat the buffer solution to the desired temperature in a temperature-controlled water bath.
-
Initiate the hydrolysis reaction by adding a small aliquot of the Tetramisole stock solution to the pre-heated buffer to achieve the desired initial concentration.
-
-
Sample Collection: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction in the collected aliquots to prevent further degradation. This can be achieved by neutralizing the sample with an acid (e.g., hydrochloric acid) and/or diluting it with the mobile phase at a lower temperature.
-
Sample Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the natural logarithm of the Tetramisole concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
Data Presentation
Note: The following tables contain illustrative data as specific quantitative data for a range of conditions was not available in the searched literature. This data is provided to demonstrate how experimental results would be presented.
Table 1: Illustrative Pseudo-First-Order Rate Constants (k) for the Hydrolysis of this compound at 37 °C
| Buffer pH | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |
| 8.0 | 1.5 x 10⁻⁶ | 128.3 |
| 9.0 | 1.6 x 10⁻⁵ | 12.0 |
| 10.0 | 1.7 x 10⁻⁴ | 1.1 |
| 11.0 | 1.8 x 10⁻³ | 0.1 |
Table 2: Illustrative Effect of Temperature on the Hydrolysis of this compound at pH 9.0
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |
| 25 | 5.0 x 10⁻⁶ | 38.5 |
| 37 | 1.6 x 10⁻⁵ | 12.0 |
| 50 | 5.5 x 10⁻⁵ | 3.5 |
| 60 | 1.5 x 10⁻⁴ | 1.3 |
Visualizations
Caption: Experimental workflow for determining the hydrolysis kinetics of this compound.
Caption: Suggested degradation pathway of this compound in alkaline conditions.
Technical Support Center: Troubleshooting Western Blots with (+-)-Tetramisole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering artifacts in Western blots when using (+-)-Tetramisole as a phosphatase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Western blotting?
A1: this compound is a potent, reversible, and non-competitive inhibitor of most alkaline phosphatase (AP) isoenzymes, with the notable exception of the intestinal AP isoenzyme.[1][2] In Western blotting, when using an AP-conjugated secondary antibody for chemiluminescent or colorimetric detection, endogenous AP activity within the sample lysate can dephosphorylate the substrate, leading to high background noise and non-specific signals. Tetramisole is added to the substrate buffer to suppress this endogenous activity, ensuring that the signal generated is specific to the AP conjugated to the secondary antibody.[2]
Q2: What is the difference between this compound and Levamisole?
A2: this compound is a racemic mixture, meaning it contains equal amounts of two stereoisomers: the levorotatory (S)-(-)-isomer, known as Levamisole, and the dextrorotatory (R)-(+)-isomer, known as Dexamisole.[3] Levamisole is the biologically active component responsible for the majority of the alkaline phosphatase inhibition.[2] For Western blotting applications, either Tetramisole hydrochloride or Levamisole can be used, though Levamisole is the more potent inhibitor.[4][5]
Q3: When and how should I add Tetramisole to my Western blot protocol?
A3: Tetramisole should be added directly to the alkaline phosphatase substrate buffer just before incubating the membrane for detection. It should not be included in blocking buffers or antibody incubation solutions, as this is unnecessary and could potentially interfere with antibody binding.
Q4: Are there potential off-target effects of Tetramisole I should be aware of?
A4: While its primary use in this context is AP inhibition, studies have shown that Tetramisole and its active isomer Levamisole can have other biological effects, such as suppressing neuronal activity by blocking voltage-dependent sodium channels.[4][6] However, in the acellular context of a Western blot membrane, these effects are generally not a concern. The most common issue is the direct impact on the AP-based detection system.
Troubleshooting Guide: Artifacts and Issues
This section addresses specific problems that can arise during Western blotting due to the use of Tetramisole.
Q5: I'm seeing very high, uniform background across my membrane. What's wrong?
A5: This is the most common artifact when using AP detection systems and indicates that a phosphatase is still active on the membrane.
-
Cause 1: Incomplete Inhibition of Endogenous AP: The concentration of Tetramisole may be too low to fully inhibit the endogenous alkaline phosphatase present in your sample lysate. Tissues with high endogenous AP levels (e.g., kidney, liver, bone) are particularly susceptible.
-
Solution 1: Increase the final concentration of Tetramisole in your substrate buffer. Prepare a fresh solution, as the compound can degrade over time.
-
Cause 2: General Western Blot Issues: High background is a common problem in Western blotting and may not be directly related to Tetramisole.[7][8][9][10]
-
Solution 2: Systematically troubleshoot your protocol. This includes optimizing blocking conditions (try increasing time or using a different agent), antibody concentrations (too high can cause background), and washing steps (increase the number and duration of washes to remove unbound antibodies).[11][12][13]
Q6: My signal is very weak or completely absent. Could Tetramisole be the cause?
A6: Yes, while intended to reduce background, incorrect usage of Tetramisole can lead to diminished signal.
-
Cause 1: Inhibition of Conjugated AP: An excessively high concentration of Tetramisole can begin to inhibit the activity of the AP enzyme conjugated to your secondary antibody, leading to a weaker signal.
-
Solution 1: Reduce the concentration of Tetramisole in your substrate buffer. Perform a titration to find the optimal concentration that suppresses background without significantly affecting your specific signal.
-
Cause 2: Reagent Degradation: An old or improperly stored Tetramisole stock solution may have lost its activity, resulting in no inhibition of endogenous AP and consequently high background that obscures the true signal.
-
Solution 2: Always prepare fresh Tetramisole solutions from powder for your experiments.
Q7: I'm observing multiple non-specific bands. Is this related to Tetramisole?
A7: This is unlikely to be a direct effect of Tetramisole. Non-specific bands are typically caused by other factors.[14]
-
Cause 1: Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[14]
-
Solution 1: Optimize the concentration of your primary and secondary antibodies.[15] Run a control lane with only the secondary antibody to see if it binds non-specifically.[11]
-
Cause 2: Sample Degradation: Proteins in your sample may have been degraded by proteases, leading to smaller, unexpected bands.
-
Solution 2: Ensure you use fresh samples and consistently add protease inhibitors to your lysis buffer.[11]
Data Presentation
Table 1: Troubleshooting Summary for Tetramisole Use
| Problem | Potential Cause | Recommended Solution | Typical Concentration Range |
| High Background | Incomplete inhibition of endogenous AP. | Increase Tetramisole concentration. Ensure it's added fresh to the substrate buffer. | 1.0 mM - 2.0 mM |
| Insufficient blocking or washing. | Increase blocking time to 2 hours. Increase wash steps (e.g., 4 x 10 min).[7][8] | N/A | |
| Antibody concentration too high. | Titrate primary and secondary antibodies to optimal dilution.[15][16] | N/A | |
| Weak or No Signal | Inhibition of AP-conjugated secondary antibody. | Decrease Tetramisole concentration. | 0.2 mM - 1.0 mM |
| Tetramisole solution has degraded. | Prepare a fresh working solution from powder before use. | 1.0 mM | |
| Non-Specific Bands | Secondary antibody non-specific binding. | Run a secondary-only control.[11] Use a pre-adsorbed secondary antibody. | N/A |
| Sample degradation. | Use fresh lysates with protease and phosphatase inhibitors.[11][17] | N/A |
Experimental Protocols
Protocol: Western Blot Detection with AP Substrate and Tetramisole
This protocol assumes that protein transfer to the membrane is complete.
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in fresh blocking buffer to its predetermined optimal concentration.
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[7]
-
-
Secondary Antibody Incubation:
-
Dilute the AP-conjugated secondary antibody in fresh blocking buffer to its optimal concentration.
-
Incubate the membrane for 1-2 hours at room temperature with gentle agitation.
-
-
Final Washing:
-
Wash the membrane three to five times for 10 minutes each with washing buffer to remove unbound secondary antibody. This step is critical for reducing background.[8]
-
-
Detection with Tetramisole:
-
Prepare the AP chemiluminescent or colorimetric substrate according to the manufacturer's instructions.
-
Crucial Step: Just before use, spike the substrate buffer with this compound hydrochloride to a final concentration of 1.0 mM. (Note: This may require optimization between 0.2 mM and 2.0 mM).
-
Ensure the membrane is drained of excess wash buffer but not allowed to dry.
-
Incubate the membrane with the Tetramisole-containing substrate solution for the time recommended by the manufacturer (typically 1-5 minutes).
-
-
Imaging:
-
Drain the excess substrate and acquire the image using a chemiluminescence imager or by exposing it to X-ray film.
-
Visualizations
Caption: Mechanism of this compound in reducing Western blot background.
Caption: Western blot workflow highlighting the addition of Tetramisole.
Caption: Troubleshooting flowchart for high background in Western blots.
References
- 1. scbt.com [scbt.com]
- 2. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The phosphatase inhibitors, orthovanadate and levamisole, inhibit induction of erythroid differentiation and abrogate the associated inhibition of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arp1.com [arp1.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 17. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Stereospecific Inhibition of Alkaline Phosphatase by Tetramisole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Tetramisole isomers, L-Tetramisole (Levamisole) and D-Tetramisole (Dexamisole), on alkaline phosphatase (ALP) activity. The document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying mechanisms and workflows. This information is intended to assist researchers in designing and interpreting experiments involving the stereospecific inhibition of alkaline phosphatase.
Executive Summary
L-Tetramisole, also known as Levamisole, is a potent and stereospecific inhibitor of most alkaline phosphatase isoenzymes, particularly the tissue-non-specific alkaline phosphatase (TNAP). In contrast, its dextrorotatory isomer, D-Tetramisole (Dexamisole), is largely inactive and serves as an excellent negative control in experimental settings. This stereospecific inhibition allows for the targeted investigation of ALP function in various biological processes. The mechanism of inhibition by L-Tetramisole is primarily uncompetitive, meaning it binds to the enzyme-substrate complex. This guide provides a detailed comparison of the inhibitory potency of these isomers and other alternative inhibitors, along with a standardized protocol for assessing ALP inhibition.
Comparison of Inhibitory Potency
The following table summarizes the quantitative data on the inhibitory activity of L-Tetramisole, D-Tetramisole, and other selected inhibitors against various alkaline phosphatase isoenzymes. The data clearly demonstrates the stereospecificity of Tetramisole's inhibitory action.
| Inhibitor | Isoenzyme | Inhibition Constant (Ki) | IC50 | Notes |
| L-Tetramisole (Levamisole) | Tissue-Non-Specific (Liver/Bone/Kidney) | ~45 µM[1][2] | 49 ± 23 µM[1] | Potent, uncompetitive inhibitor.[1][2][3][4] |
| Intestinal | Weakly inhibited | - | Significantly less sensitive to inhibition.[4][5] | |
| Placental | Weakly inhibited | - | Significantly less sensitive to inhibition.[4][5] | |
| D-Tetramisole (Dexamisole) | All Isoenzymes | Inactive | > 100,000 µM | Considered the inactive isomer; concentrations as high as 0.1 M failed to inhibit ALP activity by more than 10%.[6] Serves as an ideal negative control.[7] |
| L-p-Bromotetramisole | Non-intestinal ALP | 2.8 µM[8] | - | A more potent analogue of L-Tetramisole. Complete inhibition observed at 0.1 mM.[8] |
| Cimetidine | Human Liver ALP | 3.2 mM[8] | 3.8 x 10⁻⁴ M | Uncompetitive inhibitor.[8] |
| Theophylline | Alkaline Phosphatase | - | - | A known, but generally less potent, inhibitor of ALP. |
Experimental Protocols
A standardized and reproducible protocol is crucial for validating the stereospecific inhibition of alkaline phosphatase. The following is a detailed methodology for a colorimetric alkaline phosphatase inhibition assay using p-nitrophenylphosphate (pNPP) as a substrate.
Alkaline Phosphatase Inhibition Assay Protocol
| Step | Procedure | Details and Notes |
| 1. Reagent Preparation | Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.[3] Substrate Solution: Prepare a stock solution of p-Nitrophenyl Phosphate (pNPP) in the assay buffer. The final concentration in the assay will typically be varied. Enzyme Solution: Prepare a working solution of alkaline phosphatase in the assay buffer. Inhibitor Solutions: Prepare stock solutions of L-Tetramisole and D-Tetramisole in a suitable solvent (e.g., water). Prepare a series of dilutions to determine IC50 values. | Ensure all reagents are at the specified pH and temperature before starting the assay. |
| 2. Assay Procedure | 1. Pipette the alkaline phosphatase enzyme solution into the wells of a microplate. 2. Add the different concentrations of L-Tetramisole and D-Tetramisole to their respective wells. Include a control well with no inhibitor. 3. Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.[3] | The pre-incubation step allows the inhibitor to bind to the enzyme. |
| 3. Reaction Initiation | Add the pNPP substrate solution to all wells to start the reaction. | The final volume in each well should be consistent. |
| 4. Incubation | Incubate the microplate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range. | Protect the plate from light to prevent degradation of the substrate and product. |
| 5. Measurement | Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.[9] | The absorbance is directly proportional to the amount of p-nitrophenol produced and thus to the enzyme activity. |
| 6. Data Analysis | 1. Subtract the background absorbance (wells with no enzyme). 2. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). 3. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. | The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. |
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the experimental workflow for comparing Tetramisole isomers and the mechanism of uncompetitive inhibition by L-Tetramisole.
Caption: Experimental workflow for comparing the inhibitory effects of Tetramisole isomers on alkaline phosphatase.
Caption: Mechanism of uncompetitive inhibition of alkaline phosphatase by L-Tetramisole.
References
- 1. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of L- and D-tetramisole on 32Pi and 45Ca uptake and mineralization by matrix vesicle-enriched fractions from chicken epiphyseal cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of (+-)-Tetramisole and Levamisole on Bone Alkaline Phosphatase Inhibition
For researchers and professionals in drug development, understanding the nuances of enzyme inhibition is critical. This guide provides a detailed comparison of the inhibitory potency of the racemic mixture (+-)-Tetramisole and its levorotatory isomer, levamisole, on bone alkaline phosphatase (ALP). This analysis is supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
Levamisole, the l-isomer of tetramisole, is a potent and stereospecific inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), which includes the bone isoenzyme. The d-isomer, dexamisole, exhibits no significant inhibitory activity. Consequently, the inhibitory potency of the racemic mixture, this compound, is approximately half that of a pure levamisole solution at the same concentration. This difference is crucial for studies requiring precise modulation of bone ALP activity.
Comparative Inhibitory Potency
| Compound | Isomeric Composition | Relative Potency on Bone ALP | Reported Ki (Levamisole) |
| Levamisole | 100% l-tetramisole | High | ~45 µM[1] |
| This compound | 50% l-tetramisole, 50% d-tetramisole | Moderate (approx. 50% of levamisole) | Not directly reported |
| Dexamisole | 100% d-tetramisole | Negligible | Not applicable[2] |
Note: The Ki value for levamisole is from a study on ecto-alkaline phosphatase from fetal rat calvaria cells, a relevant model for bone ALP.
Mechanism of Action
Levamisole acts as an uncompetitive inhibitor of alkaline phosphatase.[3] This means that the inhibitor binds only to the enzyme-substrate complex, and not to the free enzyme. This mode of inhibition is stereospecific, with only the l-isomer (levamisole) being active.[2] The d-isomer (dexamisole) does not significantly inhibit the enzyme.[2]
Experimental Protocols
A common method for determining the inhibitory potency of compounds on alkaline phosphatase is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Protocol: Determination of ALP Inhibition
1. Reagent Preparation:
- ALP Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.
- Substrate Solution: p-Nitrophenyl Phosphate (pNPP) in ALP buffer.
- Inhibitor Solutions: Prepare stock solutions of levamisole and this compound in a suitable solvent (e.g., water). Create a series of dilutions to test a range of concentrations.
2. Assay Procedure:
- Pipette the purified bone alkaline phosphatase enzyme solution into the wells of a microplate.
- Add the different concentrations of the inhibitor solutions (levamisole or this compound) to the respective wells. For control wells (no inhibition), add the solvent used for the inhibitor solutions.
- Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
- Initiate the reaction by adding the pNPP substrate solution to all wells.
- Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.
- Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
- Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of ALP inhibition for each inhibitor concentration relative to the control.
- Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound.
Visualizing the Concepts
To further clarify the experimental workflow and the relationship between the compounds, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of ALP inhibitors.
Caption: Isomeric composition of this compound.
Conclusion
The choice between this compound and levamisole as an inhibitor for bone alkaline phosphatase studies depends on the required precision. Levamisole offers a higher and more specific inhibitory activity. In contrast, this compound, being a racemic mixture with an inactive enantiomer, provides approximately half the potency. For quantitative studies or when a precise degree of inhibition is necessary, the use of pure levamisole is recommended.
References
- 1. Tetramisole analogues as inhibitors of alkaline phosphatase, an enzyme involved in the resistance of neoplastic cells to 6-thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L- and D-tetramisole on 32Pi and 45Ca uptake and mineralization by matrix vesicle-enriched fractions from chicken epiphyseal cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of (+-)-Tetramisole versus other alkaline phosphatase inhibitors like L-p-Bromotetramisole
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision. This guide provides a detailed comparison of the efficacy of racemic Tetramisole and its more potent derivative, L-p-Bromotetramisole, as inhibitors of alkaline phosphatase (ALP). The information presented is supported by experimental data to aid in the selection of the most suitable inhibitor for specific research applications.
Introduction to Alkaline Phosphatase and its Inhibition
Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. They are ubiquitously expressed and play crucial roles in various physiological processes, including bone mineralization, nutrient absorption, and signal transduction. The four main isozymes in humans are tissue-nonspecific alkaline phosphatase (TNAP), intestinal alkaline phosphatase (IAP), placental alkaline phosphatase (PLAP), and germ cell alkaline phosphatase (GCAP).
Given their involvement in numerous pathological conditions, the inhibition of ALP has become a significant area of research. (+-)-Tetramisole, a racemic mixture, and its levorotatory isomer, Levamisole, are well-known inhibitors of most ALP isoenzymes, with the notable exception of the intestinal and placental forms.[1][2] L-p-Bromotetramisole, a derivative of Levamisole, has emerged as a more potent inhibitor of non-intestinal ALP.[3]
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of this compound (specifically its active L-isomer, Levamisole) and L-p-Bromotetramisole against various alkaline phosphatase isoenzymes is summarized in the table below. It is important to note that the data is compiled from various studies and experimental conditions may differ.
| Inhibitor | Isoenzyme | Species | Inhibition Metric | Value | Reference |
| L-p-Bromotetramisole | Liver ALP (TNAP) | Human | Ki | 2.8 µM | [4] |
| Non-specific ALP | Rat | Complete Inhibition | 100 µM | [3] | |
| Intestinal ALP | Rat | No Inhibition | - | [3] | |
| Levamisole (L-Tetramisole) | Bovine MFGM ALP¹ | Bovine | IC50 | 49 ± 23 µM | [5] |
| Bovine MFGM ALP¹ | Bovine | Ki | 45 ± 6 µM | [5] | |
| TNAP | Rat | 80% Inhibition | 1000 µM | [6] | |
| Liver, Bone, Kidney, Spleen ALP | Human | Strong Inhibition | - | [1] | |
| Intestinal, Placental ALP | Human | Weak to No Inhibition | - | [1] |
¹Bovine Milk Fat Globule Membrane ALP is antigenically similar to liver/bone/kidney (tissue-nonspecific) and placental alkaline phosphatases.[5]
The data indicates that L-p-Bromotetramisole is a significantly more potent inhibitor of tissue-nonspecific alkaline phosphatase than Levamisole.
Mechanism of Action
Both Levamisole and L-p-Bromotetramisole act as uncompetitive inhibitors of alkaline phosphatase. This means they bind to the enzyme-substrate complex, preventing the formation of the product. The D-isomer of Tetramisole (Dexamisole) shows negligible inhibitory activity, highlighting the stereospecificity of the interaction.[1]
Experimental Protocols
The following is a detailed methodology for a typical colorimetric assay to determine the inhibitory potency (IC50) of compounds against alkaline phosphatase.
Principle
The assay is based on the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) by alkaline phosphatase to produce p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is proportional to the enzyme activity.
Materials
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Purified alkaline phosphatase isoenzyme
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Inhibitors: this compound and L-p-Bromotetramisole
-
Stop Solution: 3 M NaOH
Procedure
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in the Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Alkaline phosphatase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Background Correction: Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a control with no enzyme activity (100% inhibition).
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the context of alkaline phosphatase inhibition, the following diagrams illustrate a key signaling pathway and the experimental workflow.
TNAP Signaling Pathway in Bone Mineralization
Experimental Workflow for ALP Inhibition Assay
Conclusion
Both this compound and L-p-Bromotetramisole are effective, stereospecific, and uncompetitive inhibitors of tissue-nonspecific alkaline phosphatase. The available data strongly suggests that L-p-Bromotetramisole offers significantly higher potency compared to Levamisole (the active isomer in this compound). Neither compound effectively inhibits intestinal or placental alkaline phosphatase, making them useful tools for distinguishing between ALP isoenzymes. The choice between these inhibitors will ultimately depend on the required potency and the specific experimental context. For applications demanding high potency inhibition of TNAP, L-p-Bromotetramisole is the superior choice.
References
- 1. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Examining the Specificity of (+-)-Tetramisole: A Comparative Guide to its Cross-reactivity with Other Phosphatases
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of a compound is paramount. This guide provides an objective comparison of the cross-reactivity of the well-known alkaline phosphatase (ALP) inhibitor, (+-)-Tetramisole, and its active levorotatory isomer, levamisole, against other classes of phosphatases. The information presented is supported by available experimental data to aid in the design and interpretation of research studies.
(+/-)-Tetramisole is a widely utilized anthelmintic drug that has found a crucial role in the laboratory as a potent inhibitor of most alkaline phosphatase isoenzymes. Its inhibitory action is stereospecific, with the l-isomer, levamisole, being the active compound, while the d-isomer, dexamisole, shows significantly less activity. This selective inhibition of ALPs has made it an invaluable tool in various biochemical assays and cellular studies. However, a critical question for researchers is the extent to which tetramisole and its derivatives interact with other classes of phosphatases, a factor that could significantly influence experimental outcomes and data interpretation.
Quantitative Comparison of Inhibitory Activity
While extensive data is available on the inhibition of alkaline phosphatases by tetramisole and levamisole, quantitative data on its cross-reactivity with other phosphatase classes, such as acid phosphatases and protein phosphatases, is limited in the current scientific literature. The following table summarizes the available inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for levamisole against various phosphatases.
| Phosphatase Class | Specific Enzyme | Inhibitor | Ki | IC50 | Organism/Source |
| Alkaline Phosphatases | Tissue-Nonspecific ALP (TNAP) - Liver/Bone/Kidney | Levamisole | 16 µM | - | Human |
| Intestinal ALP | Levamisole | - | Weak Inhibition | Human | |
| Placental ALP | Levamisole | - | Weak Inhibition | Human | |
| Bovine Milk Fat Globule Membrane ALP | Levamisole | 45 ± 6 µM | 49 ± 23 µM | Bovine | |
| Other Enzymes | 5'-Nucleotidase | Levamisole | - | >10 mM (30.9% inhibition at 10 mM) | Bovine Milk Fat Globule Membranes[1] |
| Diamine Oxidase (DAO) | Bromo-levamisole | 700 µM | - | Human Placenta[2] |
Experimental Methodologies
The following are detailed protocols for key experiments relevant to assessing the inhibitory activity of compounds like (+/-)-Tetramisole against different phosphatases.
Alkaline Phosphatase (ALP) Inhibition Assay
This protocol describes a common method for determining the inhibitory effect of a compound on ALP activity using a colorimetric substrate.
1. Reagents and Materials:
-
Alkaline Phosphatase (e.g., calf intestinal or other specific isoenzymes)
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Inhibitor: (+/-)-Tetramisole or Levamisole dissolved in a suitable solvent (e.g., water)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the inhibitor dilution to the respective wells. Include a control well with no inhibitor.
-
Add 20 µL of the alkaline phosphatase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol outlines a general method for assessing PTP inhibition, which could be adapted to test for cross-reactivity of tetramisole.
1. Reagents and Materials:
-
Recombinant Protein Tyrosine Phosphatase (e.g., PTP1B)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Inhibitor: (+/-)-Tetramisole or Levamisole
-
96-well microplate (black plate for fluorescent assays)
-
Microplate reader (absorbance or fluorescence)
2. Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add inhibitor dilutions and a no-inhibitor control to the wells of the microplate.
-
Add the PTP enzyme solution to each well.
-
Pre-incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period.
-
If using pNPP, stop the reaction with NaOH and measure absorbance at 405 nm. If using a fluorescent substrate, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Experimental and Signaling Pathways
To further illustrate the context of tetramisole's action, the following diagrams, created using the DOT language, depict a typical experimental workflow for assessing phosphatase inhibition and a relevant signaling pathway involving Tissue-Nonspecific Alkaline Phosphatase (TNAP).
Caption: Experimental workflow for determining phosphatase inhibition by this compound.
References
- 1. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phosphatase inhibitors, orthovanadate and levamisole, inhibit induction of erythroid differentiation and abrogate the associated inhibition of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Tetramisole's Inhibition Kinetics on Alkaline Phosphatase: A Comparative Guide
For researchers and professionals in drug development, understanding the kinetic profile of enzyme inhibitors is paramount for evaluating their efficacy and mechanism of action. This guide provides a quantitative comparison of Tetramisole, a well-known alkaline phosphatase (ALP) inhibitor, with other alternative inhibitors. The analysis is centered around the use of Lineweaver-Burk plots for elucidating inhibition kinetics.
Comparative Inhibition Kinetics of Alkaline Phosphatase Inhibitors
The inhibitory effects of Tetramisole and other compounds on alkaline phosphatase activity are summarized below. The data highlights the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the mode of inhibition.
| Inhibitor | Enzyme Source | Ki | IC50 | Type of Inhibition |
| L-Tetramisole (Levamisole) | Human Liver ALP | 2.8 µM | - | Uncompetitive |
| Theophylline | - | 82 µM | - | - |
| Sodium Orthovanadate | Calf Intestine ALP | 51 nM | - | Reversible |
| Compound 7g (Pyrazolo-oxothiazolidine derivative) | - | - | 0.045 µM | Non-competitive |
| Cimetidine | Human Liver ALP | 3.2 mM | - | Uncompetitive |
| Bromo-levamisole | Human Liver ALP | 2.8 µM | - | Uncompetitive |
Note: A lower Ki or IC50 value indicates a more potent inhibitor. The type of inhibition provides insight into the mechanism by which the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.
Michaelis-Menten Kinetic Parameters of Alkaline Phosphatase
The Michaelis constant (Km) and maximum velocity (Vmax) are fundamental parameters of enzyme kinetics. The following table presents baseline Km and Vmax values for calf intestinal alkaline phosphatase under different buffer conditions. The presence of an uncompetitive inhibitor like L-Tetramisole would be expected to decrease both the apparent Km and Vmax.
| Buffer (pH) | Km (M) | Vmax (µmoles/min/unit) |
| 50 mM Tris-HCl (pH 11) | 7.6 x 10⁻⁴ | 3.12 |
| 100 mM Glycine-NaOH (pH 9.5) | 4.0 x 10⁻⁴ | 1.6 |
Experimental Protocols
A detailed methodology for determining the inhibition kinetics of alkaline phosphatase using a Lineweaver-Burk plot is provided below.
Materials
-
Alkaline Phosphatase (e.g., from calf intestine)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Tetramisole hydrochloride
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop solution (e.g., 3 M NaOH)
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
-
Pipettes and tips
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of alkaline phosphatase in the assay buffer.
-
Prepare a range of substrate (pNPP) concentrations in the assay buffer.
-
Prepare a stock solution of Tetramisole. From this, prepare a series of dilutions to be tested.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add a fixed amount of alkaline phosphatase enzyme solution.
-
Add the different concentrations of the inhibitor (Tetramisole) to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Plot the reciprocal of the velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Determine the apparent Km and Vmax values from the x- and y-intercepts of the plots for the uninhibited and inhibited reactions.
-
Analyze the changes in Km and Vmax to determine the type of inhibition.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Lineweaver-Burk Analysis
Caption: Workflow for determining enzyme inhibition kinetics using a Lineweaver-Burk plot.
Signaling Pathway: Tetramisole's Impact on Bone Mineralization
Alkaline phosphatase plays a critical role in bone mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][2] Tetramisole, by inhibiting alkaline phosphatase, disrupts this process.
Caption: Inhibition of alkaline phosphatase by Tetramisole disrupts bone mineralization.
References
A Comparative Guide to Alternatives for Irreversible Alkaline Phosphatase Inhibition
For researchers, scientists, and drug development professionals seeking potent and specific inhibitors of alkaline phosphatase (ALP), this guide provides a comparative analysis of alternatives to the commonly used inhibitor, (+-)-Tetramisole. This document outlines the performance of various inhibitors, supported by experimental data, and provides detailed methodologies for key experiments.
Alkaline phosphatases are a group of enzymes that play crucial roles in various physiological processes, including bone mineralization, signal transduction, and detoxification.[1] Their dysregulation is implicated in numerous diseases, making them a significant therapeutic target.[2] While Tetramisole is a widely recognized inhibitor, its non-specific and reversible nature has prompted the search for more effective and specific alternatives. This guide focuses on both irreversible and potent reversible inhibitors that serve as viable alternatives.
Comparison of Alkaline Phosphatase Inhibitors
The following tables summarize the quantitative data for various ALP inhibitors, providing a clear comparison of their potency and mechanism of action.
Table 1: Irreversible and Potent Reversible Inhibitors of Alkaline Phosphatase
| Inhibitor | Target Isozyme(s) | Type of Inhibition | IC50 | Kᵢ | Citation(s) |
| EDTA | General | Irreversible (chelates Zn²⁺) | >1.0 mM (for irreversible inhibition) | - | [3][4][5] |
| Levamisole | TNAP, Liver, Bone, Kidney | Uncompetitive, Reversible | 5 µM - 20.21 µM | 16 µM | [6][7][8][9] |
| L-Phenylalanine | Intestinal (IAP), Placental (PLAP) | Uncompetitive, Reversible | 5 mM - 100.1 µM | 1.1 mM - 2.3 mM | [7][10][11][12][13] |
| Sodium Orthovanadate | General | Competitive, Reversible | pIC50: 6.61 | < 1 µM - 51 nM | [4][14][15][16][17] |
| SBI-425 | TNAP | Potent, Reversible | 16 nM | - | [18][19] |
| MLS-0038949 | TNAP | Potent, Selective, Reversible | 0.19 µM | - | [20] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions (e.g., substrate concentration, pH, temperature) and the source of the enzyme.
Table 2: Novel Synthetic Inhibitors of Alkaline Phosphatase
| Inhibitor Class | Example Compound | Target Isozyme(s) | IC50 | Citation(s) |
| Pyrazolo-Oxothiazolidines | Compound 7g | Calf Intestinal (CIAP) | 0.045 µM | [6] |
| Coumarin Sulfonates | Compound 13 | Human TNAP (hTNAP) | 0.58 µM | [21][22] |
| Compound 1f | Human TNAP (hTNAP) | 0.38 µM | [23] | |
| Compound 1i | Human IAP (hIAP) | 0.45 µM | [23] | |
| Quinolinyl Iminothiazolines | Compound 6g | Calf Intestinal (CIAP) | 0.337 µM | [24] |
| 4-Quinolones | - | TNAP and IAP | 1.06 µM - 44.80 µM | [25] |
| 1-benzylidene-2-(4-tert-butylthiaziol-2-yl) hydrazines | Compound 5e | Human TNAP (hTNAP) | 1.09 µM | [26] |
| Compound 5d | Human IAP (hIAP) | 0.71 µM | [26] |
Experimental Protocols
A detailed methodology for a standard in vitro alkaline phosphatase inhibition assay is provided below.
Alkaline Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is widely used to determine the activity of ALP and to screen for its inhibitors.[27][28]
Materials:
-
Alkaline Phosphatase (e.g., calf intestinal, human placental)
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8 or 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5)[29][30]
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Test inhibitors at various concentrations
-
Stop Solution (e.g., 2N NaOH or 6N HCl followed by 1N NaOH)[28][30]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to room temperature.
-
Prepare a stock solution of pNPP in the Assay Buffer. A typical concentration is 2 mg/mL or 5 mM.[28][31] This solution should be prepared fresh and protected from light.[30]
-
Prepare serial dilutions of the test inhibitors in the Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a specific volume of the ALP enzyme solution to each well, except for the blank wells.
-
Add the different concentrations of the inhibitors to the respective wells. For control wells (no inhibition), add the same volume of Assay Buffer.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[29]
-
-
Enzymatic Reaction:
-
Stopping the Reaction and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For kinetic studies to determine the mode of inhibition and the inhibition constant (Kᵢ), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots.[32]
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways involving Tissue-Nonspecific Alkaline Phosphatase (TNAP) and a typical experimental workflow for screening ALP inhibitors.
Caption: General catalytic mechanism of alkaline phosphatase.
Caption: Key signaling pathways modulated by TNAP.
Caption: Experimental workflow for ALP inhibitor screening.
References
- 1. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Alkaline phosphatase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Studies of reversible inhibition, irreversible inhibition, and activation of alkaline phosphatase by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Alkaline phosphatase, tissue-nonspecific isozyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. researchgate.net [researchgate.net]
- 12. [Kinetic study on inhibition effects of dansyl-L-phenylalanine and L-phenylalanine on calf intestinal alkaline phosphatase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of alkaline phosphatase by L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Inhibition of human alkaline phosphatases by vanadate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. labshake.com [labshake.com]
- 20. MLS 0038949 | TNAP inhibitor | Probechem Biochemicals [probechem.com]
- 21. Coumarin sulfonates: New alkaline phosphatase inhibitors; in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tricyclic coumarin sulphonate derivatives with alkaline phosphatase inhibitory effects: in vitro and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Synthesis, alkaline phosphatase inhibition studies and molecular docking of novel derivatives of 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert- butylthiazol-2-yl) hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The use of potent inhibitors of alkaline phosphatase to investigate the role of the enzyme in intestinal transport of inorganic phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 30. interchim.fr [interchim.fr]
- 31. assaygenie.com [assaygenie.com]
- 32. researchgate.net [researchgate.net]
A Comparative Analysis of Tetramisole and Sodium Orthovanadate as Phosphatase Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphatase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of two widely used phosphatase inhibitors, Tetramisole and sodium orthovanadate, with a focus on their mechanisms of action, inhibitory profiles, and experimental applications.
This comparative study synthesizes experimental data to offer an objective overview of the performance of Tetramisole and sodium orthovanadate. By presenting quantitative data in a clear, tabular format, detailing experimental methodologies, and visualizing key concepts, this guide aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
At a Glance: Key Differences and Similarities
| Feature | Tetramisole (L-isomer: Levamisole) | Sodium Orthovanadate |
| Primary Target(s) | Primarily Alkaline Phosphatases (APs) | Broad-spectrum inhibitor of Protein Tyrosine Phosphatases (PTPs) and Alkaline Phosphatases (APs) |
| Mechanism of Action | Uncompetitive inhibitor of APs; also shows some inhibition of PTPs | Acts as a phosphate analog, competitively inhibiting a wide range of phosphatases |
| Stereospecificity | Yes, the L-isomer (Levamisole) is the active inhibitor of APs | No |
| Activation Required | No | Yes, requires depolymerization by boiling at pH 10 |
| Known Off-Target Effects | Can affect neuronal activity, may block voltage-dependent sodium channels | Can inhibit some ATPases |
Quantitative Inhibitory Data
The following table summarizes the reported inhibitory concentrations (IC50) and dissociation constants (Ki) for Tetramisole (Levamisole) and sodium orthovanadate against various phosphatases. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.
| Phosphatase Target | Inhibitor | IC50 / Ki | Notes |
| Alkaline Phosphatase (AP) | Tetramisole | 0.045 mM (IC50) | Potent inhibition. |
| Alkaline Phosphatase (Liver) | Bromo-levamisole | 2.8 µM (Ki) | A potent derivative of Levamisole.[1] |
| (Na,K)-ATPase | Sodium Orthovanadate | ~10 µM (IC50) | Potent inhibition. |
| Alkaline Phosphatase | Sodium Orthovanadate | ~10 µM (IC50) | Potent inhibition. |
| Shp2 (PTPN11) | Sodium Orthovanadate | 620 µM (IC50) | Moderate inhibition. |
| PP1α and PP2A | Sodium Orthovanadate | >95% inhibition at 400 µM | Less potent compared to tyrosine phosphatases.[2][3] |
| Protein Tyrosine Phosphatases (general) | Levamisole | Not specified, but shown to increase protein tyrosine phosphorylation | Indicates inhibition of PTPs. |
Delving into the Mechanisms of Action
Sodium Orthovanadate: This compound acts as a phosphate analog, mimicking the transition state of phosphate during enzymatic hydrolysis. This allows it to bind to the active site of a broad range of phosphatases, including protein tyrosine phosphatases (PTPs) and alkaline phosphatases, thereby competitively inhibiting their activity. Its broad specificity makes it a powerful tool for preserving the phosphorylation state of proteins in cell lysates.
Tetramisole: The inhibitory action of Tetramisole is stereospecific, with the L-isomer, Levamisole, being the active compound that inhibits alkaline phosphatases. It is considered an uncompetitive inhibitor of alkaline phosphatases.[1] Interestingly, studies have shown that Levamisole can also increase the levels of tyrosine-phosphorylated proteins, suggesting an inhibitory effect on protein tyrosine phosphatases as well, similar to sodium orthovanadate. This broader activity profile is an important consideration for its use in experimental settings.
Experimental Protocols
Preparation and Activation of Sodium Orthovanadate Stock Solution (200 mM)
Principle: Sodium orthovanadate in solution exists in a polymerized state which has reduced inhibitory activity. To achieve maximal inhibition, it must be depolymerized by adjusting the pH and boiling.
Materials:
-
Sodium orthovanadate (Na3VO4)
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Heating plate/microwave
Procedure:
-
Dissolve 3.68 g of sodium orthovanadate in 90 mL of deionized water.
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow.
-
Boil the solution until it becomes colorless (approximately 10 minutes).
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling steps until the solution remains colorless and the pH stabilizes at 10.0.
-
Bring the final volume to 100 mL with deionized water.
-
Aliquot and store the activated 200 mM sodium orthovanadate solution at -20°C.
Comparative Phosphatase Inhibition Assay in Cell Lysates
Principle: This protocol allows for the direct comparison of the inhibitory efficacy of Tetramisole and sodium orthovanadate on total phosphatase activity in a cell lysate using a generic phosphatase substrate like p-nitrophenyl phosphate (pNPP).
Materials:
-
Cultured cells of interest
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Activated 200 mM sodium orthovanadate stock solution
-
1 M Tetramisole hydrochloride stock solution in water
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., 1 M Diethanolamine, pH 9.8, with 0.5 mM MgCl2 for alkaline phosphatases)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing a protease inhibitor cocktail on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of activated sodium orthovanadate and Tetramisole hydrochloride.
-
In a 96-well plate, add a fixed amount of cell lysate to each well.
-
Add the different concentrations of each inhibitor to the respective wells. Include a no-inhibitor control.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).
-
-
Phosphatase Activity Measurement:
-
Add the pNPP substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at several time points to determine the rate of pNPP hydrolysis.
-
-
Data Analysis:
-
Calculate the percentage of phosphatase inhibition for each inhibitor concentration compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each compound under the tested conditions.
-
Visualizing the Concepts
To better understand the roles of these inhibitors, the following diagrams illustrate a simplified signaling pathway affected by phosphatase activity and a typical experimental workflow for comparing inhibitors.
Caption: Inhibition of a protein tyrosine phosphatase (PTP) by sodium orthovanadate or Tetramisole.
Caption: Workflow for comparing the efficacy of phosphatase inhibitors.
Concluding Remarks
Both Tetramisole and sodium orthovanadate are valuable tools for studying protein phosphorylation. Sodium orthovanadate's broad-spectrum inhibitory activity makes it a standard choice for preserving the general phosphoproteome. However, its requirement for activation and its potential to inhibit ATPases should be considered.
Tetramisole, specifically its active isomer Levamisole, is a potent inhibitor of alkaline phosphatases. The emerging evidence of its inhibitory effects on protein tyrosine phosphatases adds a new dimension to its utility, positioning it as a potentially more versatile inhibitor than previously recognized. Its lack of a required activation step offers a practical advantage. However, researchers should be mindful of its potential off-target effects on neuronal activity.
The choice between Tetramisole and sodium orthovanadate will ultimately depend on the specific experimental goals, the target phosphatases of interest, and the cellular context being investigated. This guide provides the foundational information to aid in this critical decision-making process.
References
Differential Inhibition of Placental and Intestinal Alkaline Phosphatase Isoforms by (+-)-Tetramisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of (+-)-Tetramisole on placental and intestinal alkaline phosphatase (ALP) isoforms. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in designing and interpreting studies involving the selective inhibition of alkaline phosphatase isoenzymes.
Executive Summary
This compound and its more active levorotatory isomer, Levamisole, are well-established inhibitors of alkaline phosphatases. However, their inhibitory potency varies significantly across different ALP isoforms. While they are potent inhibitors of tissue-nonspecific alkaline phosphatases (TNAP), found in tissues such as the liver, bone, and kidney, their effect on placental (PLAP) and intestinal (IAP) alkaline phosphatases is considerably weaker. This differential inhibition allows for the selective modulation of TNAP activity in experimental settings where multiple isoforms may be present.
Comparative Inhibitory Potency
| Inhibitor | Isoform | Inhibition Constant (Ki / Ki0.5) | IC50 | Notes |
| Levamisole | Placental (PLAP) | 10-12 µM (Ki0.5)[1] | Millimolar (mM) range[2] | Weak inhibitor. The effect is similar to that on bovine milk fat globule membrane ALP (Ki of 45 ± 6 µM)[3]. |
| Levamisole | Intestinal (IAP) | - | "Little inhibited" by 240 µM[1] | Very weak inhibitor. |
| L-Homoarginine | Placental (PLAP) | 1 mM (Ki0.5)[1] | - | |
| L-Homoarginine | Intestinal (IAP) | 13 mM (Ki0.5)[1] | - | |
| Bromo-levamisole | Liver (hLAP) | 2.8 x 10-6 M (Ki)[4] | - | Potent inhibitor of the tissue non-specific isoform. |
| Cimetidine | Alkaline Phosphatase | 3.2 x 10-3 M (Ki)[4] | 3.8 x 10-4 M | Uncompetitive inhibitor. |
Mechanism of Inhibition
Levamisole, the active L-isomer of this compound, acts as a stereospecific and uncompetitive inhibitor of alkaline phosphatase.[5] This means that it does not bind to the free enzyme but rather to the enzyme-substrate complex, preventing the release of the product. The D-isomer, dexamisole, exhibits no significant inhibitory activity.[6]
Experimental Protocols
Determination of IC50 for Alkaline Phosphatase Inhibitors
This protocol describes a standard colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against placental or intestinal alkaline phosphatase.
Materials and Reagents:
-
Purified placental or intestinal alkaline phosphatase
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Substrate Solution: p-Nitrophenyl Phosphate (pNPP) in Assay Buffer
-
Inhibitor Stock Solution: this compound or other inhibitors dissolved in an appropriate solvent (e.g., DMSO or water)
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare a serial dilution of the inhibitor: Prepare a range of concentrations of the inhibitor to be tested.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay Buffer
-
Control (No Inhibitor): Enzyme solution and solvent vehicle
-
Inhibitor Wells: Enzyme solution and the desired concentration of the inhibitor
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the pNPP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Add the Stop Solution to all wells to terminate the reaction.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[7]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the IC50 of an alkaline phosphatase inhibitor.
Caption: Workflow for IC50 Determination of ALP Inhibitors.
Signaling Pathway and Logical Relationships
The inhibition of alkaline phosphatase by uncompetitive inhibitors like Levamisole can be represented by the following logical diagram.
Caption: Uncompetitive Inhibition of Alkaline Phosphatase.
References
- 1. Sensitivity of intestinal alkaline phosphatase to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Investigating the uncompetitive inhibition mechanism of (+-)-Tetramisole on alkaline phosphatase
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of enzyme inhibition is paramount. This guide provides a comparative analysis of the uncompetitive inhibition of alkaline phosphatase by (+-)-tetramisole and its active levorotatory isomer, levamisole, alongside other key inhibitors with diverse mechanisms of action.
Alkaline phosphatases (ALPs) are a group of enzymes that play a crucial role in various physiological processes, including bone mineralization, signal transduction, and detoxification. Their dysregulation is implicated in numerous diseases, making them a significant therapeutic target. This guide offers a comprehensive overview of the inhibitory effects of tetramisole and other notable compounds on ALP activity, supported by quantitative data and detailed experimental protocols.
Uncompetitive Inhibition by Tetramisole
This compound, and more specifically its l-isomer levamisole, is a well-established stereospecific and uncompetitive inhibitor of most mammalian alkaline phosphatase isoenzymes, with the notable exceptions of the intestinal and placental forms. In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex. This mode of action is distinct from competitive inhibition, where the inhibitor binds to the active site of the free enzyme, and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the ES complex at a site other than the active site.
Comparative Analysis of Alkaline Phosphatase Inhibitors
The efficacy of an inhibitor is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ is a measure of the inhibitor's binding affinity to the enzyme, while the IC₅₀ indicates the concentration of inhibitor required to reduce enzyme activity by 50%. The following table summarizes these values for tetramisole and a selection of alternative inhibitors with different inhibitory mechanisms.
Disclaimer: The data presented in this table is compiled from various scientific publications. Experimental conditions such as enzyme source, purity, pH, temperature, and substrate concentration can significantly influence the determined values. Therefore, a direct comparison of absolute values between different studies should be made with caution.
| Inhibitor | Type of Inhibition | Enzyme Source | Kᵢ | Kᵢ' | IC₅₀ |
| This compound / Levamisole | Uncompetitive | Various (non-intestinal/placental) | - | ~2.8 µM - 45 µM | ~50 µM |
| Theophylline | Non-competitive / Uncompetitive | Bovine Milk Fat Globule / Hamster Fibroblasts | ~4.55 mM | ~126 µM | ~99 µM |
| Cimetidine | Uncompetitive | Mouse Renal | - | ~0.5 mM | ~0.52 mM |
| Sodium Vanadate | Competitive | Human Liver, Intestine, Kidney | < 1 µM | - | - |
| Sodium Arsenate | Competitive | Green Crab | ~1.10 mM | - | - |
| Inorganic Phosphate (Pᵢ) | Competitive | Bovine Kidney | ~2.4 µM | - | - |
| EDTA | Irreversible | Calf Intestinal | - | - | - |
Visualizing Inhibition Mechanisms and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the uncompetitive inhibition mechanism and a typical experimental workflow for determining enzyme inhibition kinetics.
Detailed Experimental Protocols
To facilitate reproducible and comparative studies, a detailed methodology for key experiments is provided below. This protocol is a generalized procedure for a colorimetric assay using p-nitrophenyl phosphate (pNPP) as the substrate, which is hydrolyzed by ALP to the yellow-colored product, p-nitrophenol (pNP).
Materials and Reagents
-
Purified alkaline phosphatase
-
Assay buffer (e.g., 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Substrate stock solution (e.g., 100 mM p-Nitrophenyl phosphate in assay buffer)
-
Inhibitor stock solutions (in appropriate solvent, e.g., DMSO or water)
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator
Procedure for Determining IC₅₀
-
Prepare Reagents: Prepare serial dilutions of the inhibitor in the assay buffer. The final concentration of any solvent (like DMSO) should be kept constant across all wells and should not exceed 1% (v/v).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Control wells: Assay buffer and enzyme solution (no inhibitor).
-
Inhibitor wells: Assay buffer, enzyme solution, and the respective inhibitor dilution.
-
Blank wells: Assay buffer and substrate solution (no enzyme).
-
-
Pre-incubation: Add the enzyme to the control and inhibitor wells and pre-incubate the plate for 10-15 minutes at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the same constant temperature. The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding the stop solution to all wells. The stop solution also enhances the color of the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Procedure for Determining Kᵢ and Inhibition Mechanism
-
Vary Substrate and Inhibitor Concentrations: Perform a series of kinetic assays as described above, but for each inhibitor concentration (including zero), vary the concentration of the substrate (pNPP).
-
Measure Initial Velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v₀). This is typically done by taking multiple absorbance readings over a short period and determining the initial linear rate of pNP formation.
-
Data Analysis:
-
For each inhibitor concentration, plot v₀ against the substrate concentration ([S]) to generate Michaelis-Menten curves.
-
To determine the kinetic parameters, transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Analyze the pattern of the Lineweaver-Burk plots in the presence and absence of the inhibitor to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).
-
-
The Kᵢ (for competitive and non-competitive) and Kᵢ' (for uncompetitive) values can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.
-
By employing these standardized protocols and understanding the different modes of inhibition, researchers can effectively characterize and compare the potency and mechanism of various alkaline phosphatase inhibitors, thereby advancing the development of novel therapeutic agents.
A Comparative Analysis of Tetramisole, Theophylline, and Cimetidine as Alkaline Phosphatase Inhibitors
For researchers and professionals in drug development, understanding the nuances of enzyme inhibition is critical. This guide provides a side-by-side comparison of three well-known compounds—tetramisole, theophylline, and cimetidine—as inhibitors of alkaline phosphatase (AP), an enzyme crucial in various physiological processes, including bone metabolism and signal transduction. This analysis is supported by experimental data to offer a clear perspective on their relative potencies and mechanisms of action.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of tetramisole, theophylline, and cimetidine on alkaline phosphatase have been characterized by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following table summarizes key quantitative data from various studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as enzyme source, substrate, and pH can significantly influence the results.
| Inhibitor | Enzyme Source | Substrate | pH | Inhibition Type | Ki | IC50 |
| Tetramisole (Levamisole) | Human Liver AP | Not Specified | 10.5 | Uncompetitive | 2.8 x 10⁻⁶ M[1] | 0.045 mM (Sarcoma 180/TG AP)[2] |
| Theophylline | Bovine Milk Fat Globule Membrane AP | p-Nitrophenyl phosphate | Not Specified | Uncompetitive | 126 ± 15 µM[3] | 99 ± 28 µM[3] |
| Cimetidine | Human Liver AP | Not Specified | 10.5 | Uncompetitive | 3.2 x 10⁻³ M[1] | 0.52 mM (Mouse Renal AP)[4] |
| Cimetidine | Mouse Renal AP | p-Nitrophenyl phosphate | Not Specified | Uncompetitive | ~0.5 mM[4] | 0.52 mM[4] |
Key Observations:
-
Potency: Based on the available data, tetramisole (specifically its active levorotatory isomer, levamisole) is the most potent inhibitor of the three, with a Ki value in the micromolar range. Theophylline also demonstrates significant inhibitory activity, with Ki and IC50 values in the micromolar range for certain AP isoenzymes. Cimetidine is a less potent inhibitor, with Ki and IC50 values in the millimolar range.
-
Mechanism of Inhibition: All three compounds predominantly act as uncompetitive inhibitors of alkaline phosphatase.[1][3][4] This mode of inhibition suggests that they bind to the enzyme-substrate complex, rather than to the free enzyme.
-
Isoenzyme Specificity: The inhibitory effects of these compounds can vary depending on the alkaline phosphatase isoenzyme. For instance, theophylline is a potent inhibitor of liver, bone, and kidney AP, but it is less effective against intestinal and placental forms.[3] Tetramisole also shows differential inhibition, with the non-intestinal forms being more sensitive.[5]
Experimental Protocols
The determination of alkaline phosphatase inhibition is typically performed using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. The following is a generalized experimental protocol for assessing AP inhibition.
Objective: To determine the inhibitory effect of a compound on alkaline phosphatase activity.
Materials:
-
Alkaline phosphatase (e.g., from bovine intestinal mucosa or other sources)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., diethanolamine buffer, pH 9.8, containing MgCl2)
-
Inhibitor stock solutions (Tetramisole, Theophylline, Cimetidine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., NaOH or EDTA)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of alkaline phosphatase in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds (tetramisole, theophylline, and cimetidine) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed volume of the pNPP substrate solution to all wells.
-
Incubate the plate at the same controlled temperature for a defined period (e.g., 15-30 minutes). During this time, the alkaline phosphatase will hydrolyze pNPP to p-nitrophenol, which has a yellow color.
-
-
Stopping the Reaction and Measurement:
-
Stop the enzymatic reaction by adding a stop solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced and, therefore, to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the mode of inhibition and the Ki value, the experiment is repeated with varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots.
-
Signaling Pathway and Experimental Workflow
To visualize the role of alkaline phosphatase in a biological context and the experimental approach to studying its inhibition, the following diagrams are provided in the DOT language for Graphviz.
Extracellular Adenosine Signaling Pathway
Alkaline phosphatase plays a crucial role in the extracellular adenosine signaling pathway by dephosphorylating adenosine monophosphate (AMP) to produce adenosine. Adenosine then acts on its receptors to elicit various physiological responses, including anti-inflammatory effects.
References
- 1. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anaspec.com [anaspec.com]
- 3. Differential theophylline inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of renal alkaline phosphatase by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+-)-Tetramisole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of (+-)-Tetramisole, ensuring compliance and minimizing risk.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This includes wearing suitable personal protective equipment (PPE) and working in a well-ventilated area.[1]
Key Safety and Handling Data for this compound
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, fire/flame resistant and impervious clothing, chemical impermeable gloves. | [1] |
| Handling Environment | A well-ventilated place. | [1] |
| Accidental Spills | Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect and arrange for disposal. | [1] |
| Fire Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
Disposal Procedures for this compound
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to adhere to all federal, state, and local regulations when disposing of this substance.[2]
Step-by-Step Disposal Workflow:
-
Waste Collection:
-
Collect waste this compound and contaminated materials (e.g., gloves, paper towels) in suitable, closed, and properly labeled containers.[1]
-
For liquid waste, use sturdy, leak-proof containers.
-
For solid waste, such as contaminated lab supplies, double bag in clear poly bags and seal with duct tape.
-
-
Container Management:
-
Containers used to store this compound can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After thorough rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]
-
-
Disposal Route Determination:
-
Controlled Incineration: This is a preferred method for the final destruction of this compound. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[2]
-
Licensed Chemical Destruction Plant: Engage a certified waste management company to transport and dispose of the chemical waste at a licensed facility.[1]
-
Landfill: Only appropriately treated and empty containers should be disposed of in a sanitary landfill.[1]
-
Important Considerations:
-
Do not discharge to sewer systems. [1]
-
Avoid contamination of water, foodstuffs, feed, or seed by storage or disposal.[1]
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem.
References
Essential Safety and Logistical Information for Handling (+-)-Tetramisole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for (+-)-Tetramisole, ensuring the well-being of laboratory personnel and compliance with safety standards.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound hydrochloride, providing a quick reference for its physical and toxicological properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂S·HCl | [1][2] |
| Molecular Weight | 240.75 g/mol | [2][3] |
| Appearance | White to almost white crystalline powder | [2][4] |
| Melting Point | 259 - 261 °C | [2] |
| Solubility in Water | 21 g/100 mL (20°C) | [1] |
| Oral LD50 (Rat) | 480 mg/kg | [1] |
| Subcutaneous LD50 (Rat) | 130 mg/kg | [1] |
| Intravenous LD50 (Rat) | 24 mg/kg | [1] |
| Intraperitoneal LD50 (Mouse) | 34 mg/kg | [1] |
| Occupational Exposure Limits (PEL, TWA) | Not established | [5][6][7] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic and is harmful if swallowed.[1][4] It can cause skin, eye, and respiratory tract irritation.[4][5] Due to the absence of established occupational exposure limits, it is crucial to minimize exposure through engineering controls and appropriate PPE.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3][5][6]
-
Use of a chemical fume hood is highly recommended to keep airborne concentrations low.[4]
-
Facilities should be equipped with an eyewash station and a safety shower.[4][7]
Required Personal Protective Equipment:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | To protect against splashes and dust particles.[3][4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. Gloves should be inspected before use and changed frequently.[3][8] |
| Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing.[3][4] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling outside of a fume hood or when there is a risk of generating dust.[9] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Preparation and Pre-handling Checklist
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Ensure all required PPE is available, in good condition, and worn correctly.
-
Prepare Work Area: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Emergency Preparedness: Locate the nearest eyewash station, safety shower, and fire extinguisher. Have a spill kit readily accessible.
Handling and Experimental Use
-
Weighing and Transfer:
-
Handle as a solid to avoid generating dust.
-
If weighing is necessary, do so in a fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatula, weigh paper) to minimize dust creation.
-
-
Solution Preparation:
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
If the solution needs to be heated, do so in a controlled manner within the fume hood.
-
-
General Handling:
Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled solid.[10] Use a vacuum cleaner equipped with a HEPA filter.[9]
-
Avoid dry sweeping that could generate dust; slightly dampen the material with water if necessary.[9]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[10]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
-
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
Waste Segregation and Collection
-
Solid Waste: Collect all unused this compound and any contaminated disposable materials (e.g., gloves, weigh paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Empty Containers: Empty containers may retain product residue. Puncture containers to prevent reuse and dispose of them as hazardous waste.[10]
Disposal Method
-
All waste must be handled in accordance with local, state, and federal regulations.[10]
-
The primary disposal methods are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3][8]
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tetramisole Hydrochloride | C11H13ClN2S | CID 68628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetramisole hydrochloride | 5086-74-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. This compound | C11H12N2S | CID 3913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
